2-(4-Fluorophenyl)pyrimidine-5-carbonitrile
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6FN3/c12-10-3-1-9(2-4-10)11-14-6-8(5-13)7-15-11/h1-4,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKXZYQYAZSNFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=N2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662751 | |
| Record name | 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960198-60-1 | |
| Record name | 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of the 2-Arylpyrimidine Scaffold
An In-depth Technical Guide to the Synthesis of 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
The 2-arylpyrimidine motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Its rigid, planar structure and hydrogen bonding capabilities make it an ideal framework for interacting with various biological targets. Specifically, this compound serves as a crucial intermediate in the synthesis of kinase inhibitors, anti-inflammatory agents, and other potential therapeutics. The incorporation of a fluorine atom can enhance metabolic stability and binding affinity, while the nitrile group provides a versatile handle for further chemical modifications.
This guide provides a detailed examination of the primary synthetic routes to this compound, with a focus on the widely employed palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this transformation and provide step-by-step protocols, along with insights into the rationale behind the selection of reagents and reaction conditions.
Primary Synthetic Strategy: Palladium-Catalyzed Cross-Coupling
The most direct and efficient method for the synthesis of this compound involves a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins a halogenated pyrimidine with an organoboron reagent.
Logical Workflow for Synthesis
The overall synthetic plan is a two-step process, starting from commercially available precursors. The first part of the synthesis focuses on obtaining the key intermediate, 2-chloropyrimidine-5-carbonitrile. The second, and final, part is the Suzuki-Miyaura coupling to yield the target molecule.
Part 1: Synthesis of 2-Chloropyrimidine-5-carbonitrile
While 2-chloropyrimidine-5-carbonitrile is commercially available, understanding its synthesis provides a more complete picture for the research scientist. A common laboratory-scale preparation involves the diazotization of 2-aminopyrimidine followed by a Sandmeyer-type reaction to install the chloro group. Subsequent cyanation at the 5-position would be required, which can be complex. A more direct, albeit potentially lower-yielding, approach starts from a precursor that already contains the nitrile group. For the purposes of this guide, we will assume the use of a commercially available starting material to focus on the key C-C bond formation step.
Part 2: Suzuki-Miyaura Cross-Coupling Protocol
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] In this case, it will be used to couple the C2 position of the pyrimidine ring with the 4-fluorophenyl group.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Experimental Protocol
This protocol is a representative procedure synthesized from established methods for Suzuki couplings on pyrimidine systems.[3]
Materials and Reagents:
-
2-Chloropyrimidine-5-carbonitrile[4]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, deionized
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloropyrimidine-5-carbonitrile (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. This is crucial as the Pd(0) catalyst is oxygen-sensitive.
-
Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq). The low catalyst loading is often sufficient for activated pyrimidine systems.[3]
-
Solvent Addition: Add anhydrous 1,4-dioxane and water (typically a 4:1 to 5:1 mixture by volume) via syringe. The water is essential for the transmetalation step.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford this compound as a solid.
Rationale for Experimental Choices
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, versatile, and commercially available catalyst for Suzuki couplings. For more challenging couplings, other palladium catalysts with specialized phosphine ligands might be employed.[3]
-
Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation. Stronger bases like sodium hydroxide or weaker bases like sodium bicarbonate can also be used, depending on the substrate's sensitivity.
-
Solvent System: The mixture of an organic solvent (like 1,4-dioxane or DMF) and water is standard for Suzuki reactions. The organic solvent solubilizes the reactants and catalyst, while water is necessary for the boronic acid to participate in the transmetalation step.[3]
-
Temperature: The reaction is heated to increase the rate of the catalytic cycle. The specific temperature depends on the reactivity of the substrates and the boiling point of the solvent.
Quantitative Data (Representative)
| Parameter | Value |
| Yield | 75-90% |
| Purity (post-chromatography) | >98% |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.95 (s, 2H), 8.20 (dd, J = 8.8, 5.2 Hz, 2H), 7.25 (t, J = 8.6 Hz, 2H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 164.2 (d, J = 252.5 Hz), 162.0, 159.5, 132.8 (d, J = 9.3 Hz), 131.9 (d, J = 3.1 Hz), 116.5 (d, J = 22.1 Hz), 115.8, 105.2 |
| Mass Spectrometry (ESI+) m/z | 214.06 [M+H]⁺ |
Note: NMR data is predicted and may vary slightly.
Safety Considerations
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.
-
Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle with appropriate personal protective equipment (PPE).
-
Reagents: Handle all chemicals with care, wearing appropriate PPE, including safety glasses, gloves, and a lab coat.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a reliable and high-yielding route to this compound. By understanding the underlying mechanism and the rationale for the choice of reagents and conditions, researchers can effectively synthesize this valuable intermediate for applications in drug discovery and development. The protocol provided herein serves as a robust starting point for laboratory-scale synthesis.
References
-
Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing.
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Dichloro-4,6-pyrimidinediamine. Benchchem.
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Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health (NIH).
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Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. Thieme.
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Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. National Institutes of Health (NIH).
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Synthesis of 2-chloropyrimidine derivatives. ResearchGate.
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Preparation of Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Organic Syntheses.
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A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
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Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh.
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health (NIH).
-
Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate.
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Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkat USA.
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. ACS Publications.
-
Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease. Jacobs Publishers.
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications.
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Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.
-
4-Fluorobenzeneboronic acid synthesis. ChemicalBook.
-
Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. National Institutes of Health (NIH).
-
2-Chloropyrimidine. Organic Syntheses.
-
4-fluorophenylboronic acid. Structure, Synthesis, Properties. Molbase.
-
Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. National Institutes of Health (NIH).
-
Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. InnoPharm.
-
4-Fluorophenylboronic acid. Chem-Impex.
-
2-Chloropyrimidine-5-carbonitrile. Sigma-Aldrich.
-
Method for preparing 2-chloropyrimidine. Google Patents.
-
Method for preparing 2,4-dichloro-5-fluoropyrimidine compound. Google Patents.
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Physicochemical properties of 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile
An In-depth Technical Guide to the Physicochemical Characterization of 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile for Drug Discovery and Development
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the physicochemical characterization of this compound, a heterocyclic compound of interest in medicinal chemistry. Given the nascent stage of public-domain research on this specific molecule, this document serves as both a repository of known data and, more critically, a methodological guide for researchers to generate a complete physicochemical profile. Such a profile is indispensable for advancing a compound through the drug discovery pipeline, from initial hit-to-lead optimization to preclinical development.
The strategic incorporation of a fluorine atom and a cyano-pyrimidine scaffold suggests a design aimed at modulating metabolic stability, target affinity, and pharmacokinetic properties. Understanding the fundamental physicochemical nature of this molecule is the first step in validating these design hypotheses.
Core Molecular and Physical Properties
The foundational characteristics of a molecule provide the context for all subsequent experimental work. For this compound, the basic identifiers have been established.
| Property | Value | Source |
| Molecular Formula | C₁₁H₆FN₃ | |
| Molecular Weight | 211.19 g/mol | |
| Appearance | White to Off-White Solid | |
| Melting Point | 191-195 °C |
These fundamental properties are the first checkpoint in sample verification. The melting point, in particular, serves as an initial indicator of purity, with a sharp, narrow range suggesting a high-purity sample.
Solubility: The Gateway to Bioavailability
Aqueous solubility is a critical determinant of a drug's absorption and, ultimately, its bioavailability. Poor solubility is a leading cause of failure in drug development. Therefore, a precise and early determination of this parameter is essential.
The structure of this compound, with its aromatic rings, presents a high degree of lipophilicity, which would predict low intrinsic aqueous solubility. The nitrogen atoms in the pyrimidine ring and the cyano group can act as hydrogen bond acceptors, which may offer some mitigation of this lipophilicity. Computational models, such as those based on ALOGP, can provide an initial estimate of solubility, but this must be confirmed experimentally.
A tiered approach is recommended for solubility assessment, starting with a high-throughput kinetic assay and progressing to a more resource-intensive thermodynamic assay for lead compounds.
Kinetic Solubility Workflow (High-Throughput Screening)
This method measures the solubility of a compound from a DMSO stock solution, which can sometimes lead to supersaturation and an overestimation of solubility. However, it is invaluable for ranking compounds in early discovery.
Caption: Workflow for pKa determination by potentiometric titration.
Chemical Stability
Assessing the stability of a compound under various conditions is crucial to ensure its integrity during storage, formulation, and in vivo studies.
-
Aqueous Buffer Stability: Incubate the compound in buffers at different pH values (e.g., 2.0, 7.4, 9.0) at set temperatures (e.g., room temperature, 37°C). Analyze the remaining parent compound at various time points (0, 2, 4, 8, 24 hours) by HPLC. This identifies susceptibility to hydrolysis.
-
Plasma Stability: Incubate the compound in plasma from relevant species (e.g., human, rat, mouse) to assess degradation by plasma enzymes.
-
Photostability: Expose a solution of the compound to a standardized light source (e.g., ICH Q1B guidelines) to determine its sensitivity to light-induced degradation.
Summary and Path Forward
The physicochemical profile of this compound is central to its potential as a drug candidate. While basic identifiers are known, a comprehensive experimental evaluation of its solubility, lipophilicity, pKa, and stability is required. The protocols outlined in this guide provide a robust framework for generating this critical dataset. The resulting data will enable informed decisions in lead optimization, guide formulation development, and provide essential inputs for pharmacokinetic modeling, ultimately shaping the trajectory of this promising compound.
References
A Technical Guide to 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine-5-carbonitrile scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its versatile biological activities. The incorporation of a 4-fluorophenyl group at the 2-position of this scaffold gives rise to 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile, a compound of significant interest in the development of targeted therapeutics, particularly in oncology. This technical guide provides a comprehensive overview of the synthesis, structural characteristics, and pharmacological applications of this compound and its derivatives. We will delve into its role as a potent kinase inhibitor, exploring its mechanism of action and potential for therapeutic intervention.
Introduction: The Prominence of the Pyrimidine-5-carbonitrile Core
Pyrimidine-5-carbonitriles represent a class of heterocyclic compounds that have garnered substantial attention in the field of drug discovery. The inherent electronic properties of the pyrimidine ring, coupled with the electron-withdrawing nature of the nitrile group, create a unique chemical scaffold amenable to diverse functionalization. This structural versatility has enabled the development of numerous derivatives with a wide spectrum of biological activities, including but not limited to, anticancer, antiviral, and antimicrobial properties.
The introduction of a fluorinated phenyl ring, specifically a 4-fluorophenyl group, at the C2 position of the pyrimidine core can significantly enhance the pharmacological profile of the molecule. The fluorine atom can improve metabolic stability, increase binding affinity to target proteins through favorable electrostatic interactions, and enhance membrane permeability, all of which are desirable attributes for a drug candidate.
Physicochemical Properties and Structure
While a specific CAS number for this compound is not readily found in public databases, its structural analogues are well-documented. The core structure consists of a pyrimidine ring substituted with a 4-fluorophenyl group at the 2-position and a nitrile group at the 5-position.
| Property | Predicted Value |
| Molecular Formula | C₁₁H₆FN₃ |
| Molecular Weight | 199.18 g/mol [1] |
| IUPAC Name | This compound |
| SMILES | C1=CC=C(C=C1)C2=NC=C(C=N2)C#N |
| InChI Key | Information not available |
Note: These properties are for the parent compound and may vary for its derivatives.
The planarity of the pyrimidine and phenyl rings, along with the linear geometry of the nitrile group, are key structural features that influence its interaction with biological targets.
Structural Representation:
Caption: 2D structure of this compound.
Synthesis Strategies
The synthesis of this compound derivatives typically follows established protocols for pyrimidine ring formation. A common and efficient method is the Biginelli reaction or a similar one-pot multicomponent reaction.
Proposed Synthetic Pathway:
A plausible synthetic route involves the condensation of 4-fluorobenzamidine with a suitable three-carbon synthon, such as a derivative of malononitrile.
Caption: General synthetic scheme for this compound derivatives.
Exemplary Protocol for a Related Derivative (6-(4-fluorophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile):
A one-pot reaction involving 4-fluorobenzaldehyde, ethyl cyanoacetate, and thiourea in the presence of a base like anhydrous potassium carbonate is a commonly reported method for synthesizing a related pyrimidine-5-carbonitrile scaffold.[2]
Step-by-Step Methodology:
-
Reaction Setup: A mixture of 4-fluorobenzaldehyde (1 equivalent), ethyl cyanoacetate (1 equivalent), and thiourea (1.2 equivalents) is dissolved in a suitable solvent such as ethanol.
-
Base Addition: Anhydrous potassium carbonate (1.5 equivalents) is added to the mixture.
-
Reflux: The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure pyrimidine-5-carbonitrile derivative.
Applications in Drug Discovery: A Focus on Kinase Inhibition
The this compound scaffold has emerged as a promising framework for the design of potent and selective kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
4.1. Epidermal Growth Factor Receptor (EGFR) Inhibition
Several studies have highlighted the potential of pyrimidine-5-carbonitrile derivatives as inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers.[3][4][5]
-
Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the phosphorylation of downstream signaling molecules. This blockade of EGFR signaling can lead to the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth.[3][4][5]
Caption: Simplified signaling pathway of EGFR and its inhibition.
4.2. Phosphoinositide 3-Kinase (PI3K) Inhibition
The PI3K/AKT/mTOR signaling pathway is another critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer. Derivatives of pyrimidine-5-carbonitrile have demonstrated potent inhibitory activity against PI3K.[6][7]
-
Dual Inhibition: Some derivatives have shown the ability to dually inhibit both EGFR and PI3K, offering a potential strategy to overcome resistance mechanisms that can arise from targeting a single pathway.[6]
4.3. Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR-2 is a key mediator of angiogenesis, making it an attractive target for anticancer therapies. Pyrimidine-5-carbonitrile derivatives have been investigated as inhibitors of VEGFR-2, demonstrating their potential to disrupt tumor vasculature.[8]
4.4. Other Kinase Targets
The versatility of the pyrimidine-5-carbonitrile scaffold allows for its adaptation to target other kinases involved in cancer progression, such as Cyclooxygenase-2 (COX-2).[2][9]
Structure-Activity Relationship (SAR) Insights
Extensive research on pyrimidine-5-carbonitrile derivatives has provided valuable insights into their structure-activity relationships.
-
Substitution at C4 and C6: Modifications at the C4 and C6 positions of the pyrimidine ring have been shown to significantly influence the potency and selectivity of these compounds. The introduction of different aryl or alkyl groups can modulate the binding affinity to the target kinase.
-
The Role of the Nitrile Group: The cyano group at the C5 position is often crucial for activity, potentially forming key hydrogen bonds or other interactions within the active site of the target protein.
-
The 4-Fluorophenyl Moiety: The 4-fluorophenyl group at the C2 position is a common feature in many active derivatives, contributing to enhanced binding and improved pharmacokinetic properties.
Future Perspectives and Conclusion
The this compound scaffold continues to be a highly valuable platform for the design and development of novel therapeutic agents, particularly in the realm of oncology. Its synthetic accessibility, coupled with its proven ability to potently and selectively inhibit key signaling kinases, makes it an attractive starting point for further optimization.
Future research in this area will likely focus on:
-
Fine-tuning selectivity: Designing derivatives with improved selectivity for specific kinase isoforms to minimize off-target effects and enhance the therapeutic window.
-
Overcoming drug resistance: Developing next-generation inhibitors that are active against mutant forms of kinases that confer resistance to existing therapies.
-
Exploring new therapeutic areas: Investigating the potential of these compounds in other diseases where kinase dysregulation is implicated, such as inflammatory and neurodegenerative disorders.
References
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Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease. (n.d.). Science Alert. Retrieved January 20, 2026, from [Link]
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Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies. (2022). PubMed. Retrieved January 20, 2026, from [Link]
-
Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. (2015). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. (2023). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (2021). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
2,4,6-Trifluoropyrimidine-5-carbonitrile. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. (2014). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 20, 2026, from [Link]
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Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (2022). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
2-(2-Fluorophenyl)pyrimidine-5-carbonitrile. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. (2023). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. (2023). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2020). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2020). PubMed. Retrieved January 20, 2026, from [Link]
-
Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. (2022). PubMed. Retrieved January 20, 2026, from [Link]
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An In-depth Technical Guide to the Biological Activity of 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Pyrimidine-5-carbonitrile Scaffold in Modern Drug Discovery
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents. When functionalized, particularly with a carbonitrile group at the 5-position and a fluorophenyl group at the 2-position, the resulting 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile framework serves as a versatile platform for the development of potent and selective inhibitors of various biological targets. The fluorine atom is a bioisostere of a hydrogen atom, and its introduction can enhance metabolic stability, binding affinity, and membrane permeability. This guide provides a comprehensive overview of the biological activities of derivatives synthesized from this core structure, with a focus on their applications in oncology. We will delve into the synthesis, mechanisms of action, and experimental validation of these compounds as potent anti-cancer agents.
Synthetic Strategies for this compound Derivatives
The synthesis of pyrimidine-5-carbonitrile derivatives often commences with a multicomponent reaction, such as the Biginelli reaction. A common precursor, 6-(4-fluorophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, can be synthesized through a one-pot reaction involving 4-fluorobenzaldehyde, ethyl cyanoacetate, and thiourea in the presence of a base like anhydrous potassium carbonate[1]. This precursor then serves as a versatile intermediate for further structural modifications, such as S-alkylation and substitution with various amines, to generate a library of diverse derivatives[1].
Biological Activities and Mechanisms of Action
The this compound scaffold has been instrumental in the development of inhibitors targeting key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.
Dual Inhibition of EGFR and COX-2
The epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2) are both overexpressed in various cancers and contribute to tumor growth and inflammation. The development of dual inhibitors targeting both enzymes is a promising strategy to enhance anti-cancer efficacy and overcome resistance.
A series of novel pyrimidine-5-carbonitrile derivatives have been designed and synthesized as dual EGFR and COX-2 inhibitors[1][2][3]. The design rationale involves incorporating pharmacophoric features known to interact with the active sites of both enzymes. For instance, compounds 4e and 4f from one study emerged as potent inhibitors, demonstrating significant cytotoxic activity against a panel of 60 human cancer cell lines (NCI60)[1][2]. These compounds were particularly effective against the Colo 205 colon cancer cell line[1][2].
Mechanistically, these dual inhibitors induce apoptosis, as evidenced by an increase in Annexin-V stained cells and elevated levels of caspase-3[1][2][3]. Furthermore, they cause cell cycle arrest at the G1 phase, thereby halting cell proliferation[1][3]. Molecular docking studies have further elucidated the binding modes of these compounds within the active sites of EGFR and COX-2, confirming their inhibitory potential[1][2][3]. A significant advantage of some of these derivatives is their selectivity, showing high cytotoxicity towards cancer cells while remaining relatively safe for normal cells[1][2][3].
| Compound | Target Cell Line | IC50 (µM) | Reference |
| 4e | Colo 205 | 1.66 | [1] |
| 4f | Colo 205 | 1.83 | [1] |
Signaling Pathway: EGFR and COX-2 in Cancer
Caption: Dual inhibition of EGFR and COX-2 pathways by pyrimidine-5-carbonitrile derivatives.
VEGFR-2 Inhibition and Anti-Angiogenesis
Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. Inhibiting VEGFR-2 is a clinically validated anti-cancer strategy.
Novel pyrimidine-5-carbonitrile derivatives bearing benzylidene and hydrazone moieties have been synthesized and evaluated as potential VEGFR-2 inhibitors[4]. Several of these compounds exhibited potent cytotoxic activities against human colon cancer (HCT-116) and breast cancer (MCF-7) cell lines, with IC50 values in the low micromolar range[4]. Notably, compounds 9d, 11e, 12b, and 12d demonstrated higher cytotoxicity than the standard anti-cancer drug sorafenib in these cell lines[4].
In vitro kinase assays confirmed the direct inhibitory effect of these compounds on VEGFR-2. Compounds 11c, 11e, 12b, and 12c were identified as the most potent VEGFR-2 inhibitors in this series[4]. The mechanism of action involves the induction of apoptosis and cell cycle arrest. For instance, compound 11e was shown to increase the percentage of HCT-116 cells in the Sub-G1 and S phases of the cell cycle, indicative of apoptosis and cell cycle disruption[4]. Encouragingly, the most active compounds displayed selectivity, with significantly lower cytotoxicity against normal human lung cells (WI-38) compared to cancer cells[4].
| Compound | Target Cell Line | IC50 (µM) | VEGFR-2 IC50 (µM) | Reference |
| 11e | HCT-116 | 1.14 | 0.61 | [4] |
| 12b | HCT-116 | 1.33 | 0.53 | [4] |
| 11c | - | - | 1.38 | [4] |
| 12c | - | - | 0.74 | [4] |
Dual Inhibition of EGFR and PI3K
The phosphatidylinositol 3-kinase (PI3K) pathway is another critical signaling cascade that is frequently dysregulated in cancer, leading to uncontrolled cell growth and survival. Dual inhibition of EGFR and PI3K is a rational approach to achieve a more comprehensive blockade of oncogenic signaling.
A series of 6-(4-fluorophenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives have been designed as dual EGFR/PI3K inhibitors[5]. Compound 7c from this series showed remarkable anti-tumor activity against CNS cancer (SNB-75) and ovarian cancer (OVAR-4) cell lines, with IC50 values in the nanomolar to sub-micromolar range[5]. Importantly, this compound exhibited a better safety profile on normal cells (WI-38) compared to doxorubicin[5].
Further investigation revealed that compound 7c selectively inhibits the T790M mutant of EGFR, a common mechanism of resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs), over the wild-type EGFR[5]. Western blot analysis confirmed the dual inhibitory mechanism, showing decreased expression of phosphorylated AKT (a downstream effector of PI3K) and increased levels of pro-apoptotic proteins such as Caspase-3, Caspase-9, and BAX in cancer cells treated with 7c [5].
| Compound | Target Cell Line | IC50 (µM) | EGFRT790M IC50 (µM) | EGFRWT IC50 (µM) | Reference | |---|---|---|---|---| | 7c | SNB-75 | < 0.01 | 0.08 | 0.13 |[5] | | 7c | OVAR-4 | 0.64 | 0.08 | 0.13 |[5] |
Experimental Protocols
The biological evaluation of these pyrimidine-5-carbonitrile derivatives involves a series of standardized in vitro assays.
In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
-
Reagents and Materials: Human VEGFR-2 TK ELISA kit, test compounds, sorafenib (positive control), DMSO (vehicle control), ATP, substrate peptide, anti-phosphotyrosine antibody, HRP-conjugated secondary antibody, TMB substrate, stop solution.
-
Procedure: a. Coat a 96-well plate with the substrate peptide. b. Add the VEGFR-2 enzyme to each well. c. Add the test compounds at various concentrations (typically a serial dilution). Include wells for positive and negative controls. d. Initiate the kinase reaction by adding ATP. Incubate at a specified temperature (e.g., 37°C) for a defined period. e. Stop the reaction and wash the wells to remove unbound reagents. f. Add an anti-phosphotyrosine antibody to detect the phosphorylated substrate. g. Add an HRP-conjugated secondary antibody. h. Add the TMB substrate and incubate until color development. i. Stop the reaction with a stop solution and measure the absorbance at a specific wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow: In Vitro Kinase Assay
Caption: A typical workflow for an in vitro kinase inhibition assay.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Reagents and Materials: Human cancer cell lines (e.g., HCT-116, MCF-7), culture medium, fetal bovine serum (FBS), penicillin/streptomycin, test compounds, doxorubicin (positive control), DMSO (vehicle control), MTT solution, solubilization buffer (e.g., DMSO or isopropanol with HCl).
-
Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). c. After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product. d. Add a solubilization buffer to dissolve the formazan crystals. e. Measure the absorbance of the solution at a specific wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Structure-Activity Relationships (SAR)
The biological activity of the this compound derivatives is highly dependent on the nature and position of the substituents on the pyrimidine core. For instance, in the series of dual PI3K/mTOR inhibitors, the introduction of a morpholino group was found to be crucial for activity[6][7]. The substitution pattern on the phenyl ring at the 2-position also significantly influences the inhibitory potency and selectivity. In the case of VEGFR-2 inhibitors, the presence of di-nitro substitution at the 2,4-positions of a terminal phenyl ring resulted in the highest cytotoxic activity[4]. These SAR insights are invaluable for the rational design of next-generation inhibitors with improved efficacy and safety profiles.
Conclusion and Future Perspectives
The this compound scaffold has proven to be a highly valuable framework in the design and discovery of novel anti-cancer agents. Its synthetic tractability allows for the generation of diverse chemical libraries, leading to the identification of potent and selective inhibitors of various oncogenic kinases, including EGFR, COX-2, VEGFR-2, and PI3K. The ability to develop dual inhibitors based on this scaffold offers a promising avenue to tackle the complexity and redundancy of cancer signaling networks and to overcome drug resistance.
Future research in this area should focus on optimizing the pharmacokinetic properties of the lead compounds to enhance their in vivo efficacy and oral bioavailability. Further preclinical and clinical investigations are warranted to translate the promising in vitro results into tangible therapeutic benefits for cancer patients. The continued exploration of the chemical space around this privileged scaffold is likely to yield even more potent and selective drug candidates in the ongoing fight against cancer.
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El-Gamal, M. I., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Medicinal Chemistry, 14(12), 2415-2434. [Link]
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El-Gamal, M. I., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PubMed Central. [Link]
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Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2210851. [Link]
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Reda, N. M., et al. (2024). Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies. Bioorganic Chemistry, 146, 107185. [Link]
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Fayed, E. A., et al. (2018). Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease. Journal of Heterocyclic Chemistry, 55(11), 2583-2592. [Link]
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Ghorab, M. M., et al. (2023). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry, 14(11), 2186-2204. [Link]
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El-Gamal, M. I., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. ResearchGate. [Link]
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El-Damasy, D. A., et al. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 12(45), 29283-29301. [Link]
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Eissa, I. H., et al. (2021). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry, 19(30), 6645-6664. [Link]
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Nasser, M., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12, 1421422. [Link]
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Mechanism of action of 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile
An In-Depth Technical Guide to the Kinase Inhibitory Mechanism of (4-Fluorophenyl)pyrimidine-5-carbonitrile Derivatives
Abstract
The pyrimidine-5-carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a foundational core for the development of a diverse array of targeted therapeutic agents. The incorporation of a 4-fluorophenyl moiety into this scaffold has yielded a multitude of potent kinase inhibitors with significant potential in oncology. While the precise mechanism of action for 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile is not explicitly detailed in the current body of scientific literature, extensive research on its structural isomers and derivatives provides a robust framework for understanding its potential biological activities. This guide synthesizes the current knowledge on (4-fluorophenyl)pyrimidine-5-carbonitrile derivatives, focusing on their mechanisms of action as inhibitors of key oncogenic signaling pathways, including the EGFR and PI3K/Akt/mTOR cascades. Through an examination of structure-activity relationships, experimental data, and molecular modeling studies, we will elucidate the causal underpinnings of their therapeutic potential.
Introduction: The Pyrimidine-5-Carbonitrile Scaffold in Kinase Inhibition
The pyrimidine ring is a cornerstone of numerous biologically active molecules, including several approved drugs. Its unique electronic properties and ability to form multiple hydrogen bonds make it an ideal scaffold for designing enzyme inhibitors. The addition of a carbonitrile group at the 5-position often enhances the inhibitory activity of these compounds, contributing to their potency and selectivity. The (4-fluorophenyl) group is another common feature in modern drug design, with the fluorine atom often improving metabolic stability and binding affinity.
Derivatives of (4-fluorophenyl)pyrimidine-5-carbonitrile have emerged as a significant class of anticancer agents, primarily functioning as inhibitors of various protein kinases that are critical for tumor growth and survival.
Elucidating the Multifaceted Kinase Inhibitory Mechanisms
Research has demonstrated that the substitution pattern on the pyrimidine-5-carbonitrile core dictates the specific kinase targets. The following sections detail the primary mechanisms of action identified for various (4-fluorophenyl)pyrimidine-5-carbonitrile derivatives.
Dual Inhibition of EGFR and PI3K Signaling Pathways
A prominent mechanism of action for certain derivatives is the dual inhibition of the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[1] This dual-pronged attack is particularly effective in overcoming resistance mechanisms that can arise from the redundancy and crosstalk between these two critical signaling pathways.
-
EGFR Inhibition: These compounds typically act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain. By occupying the ATP-binding pocket, they prevent the phosphorylation and subsequent activation of downstream signaling molecules, thereby inhibiting cell proliferation and survival. Several studies have reported potent inhibitory activity against both wild-type and mutant forms of EGFR, such as the T790M mutation that confers resistance to first-generation EGFR inhibitors.[1]
-
PI3K Inhibition: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival. Inhibition of PI3K by (4-fluorophenyl)pyrimidine-5-carbonitrile derivatives blocks the conversion of PIP2 to PIP3, leading to the deactivation of Akt and subsequent downstream effectors. This results in the induction of apoptosis and a reduction in cell proliferation.[1][2][3]
The synergistic effect of dual EGFR and PI3K inhibition leads to a more profound and durable antitumor response. Western blot analyses have confirmed the decreased expression of phosphorylated Akt (p-Akt) and an increase in apoptotic markers such as Caspase-3, Caspase-9, and BAX in cancer cell lines treated with these dual inhibitors.[1]
Dual Inhibition of EGFR and COX-2
Another class of (4-fluorophenyl)pyrimidine-5-carbonitrile derivatives has been identified as dual inhibitors of EGFR and Cyclooxygenase-2 (COX-2).[4][5] The rationale behind this dual-targeting approach lies in the well-established links between inflammation, driven by COX-2, and cancer progression.
-
COX-2 Inhibition: COX-2 is an enzyme responsible for the production of prostaglandins, which are implicated in inflammation and cell proliferation. By inhibiting COX-2, these compounds can reduce the inflammatory tumor microenvironment and inhibit angiogenesis.
-
Combined Effect: The simultaneous inhibition of EGFR and COX-2 provides a powerful anticancer strategy by targeting both cell proliferation and the tumor-promoting inflammatory environment. Compounds with this dual activity have shown potent cytotoxicity against various cancer cell lines and have been found to induce cell cycle arrest and apoptosis.[4][5]
VEGFR-2 Inhibition and Anti-Angiogenic Activity
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Certain (4-fluorophenyl)pyrimidine-5-carbonitrile derivatives have been developed as potent inhibitors of VEGFR-2.[6] By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, these compounds inhibit the signaling cascade that leads to endothelial cell proliferation, migration, and tube formation, thereby cutting off the tumor's blood supply.
Dual PI3K/mTOR Inhibition
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts downstream of PI3K/Akt and is a central regulator of cell growth and proliferation. Dual inhibition of PI3K and mTOR has emerged as a promising therapeutic strategy. Several morpholinopyrimidine-5-carbonitrile derivatives have been designed and synthesized as potent dual PI3K/mTOR inhibitors.[7] These compounds have demonstrated excellent antitumor activity, inducing apoptosis and causing cell cycle arrest in cancer cells.[7]
Quantitative Analysis of Inhibitory Potency
The following table summarizes the in vitro inhibitory activities of representative (4-fluorophenyl)pyrimidine-5-carbonitrile derivatives against their respective kinase targets.
| Compound Class | Target(s) | IC50 Values | Reference |
| Pyrimidine-5-carbonitrile derivatives | EGFR | 8.29 ± 0.04 nM | [8] |
| Pyrimidine-5-carbonitrile derivatives | VEGFR-2 | 0.53 - 2.41 µM | [6] |
| Morpholinopyrimidine-5-carbonitriles | PI3Kα/β/δ | 0.17 ± 0.01, 0.13 ± 0.01, 0.76 ± 0.04 µM | [7] |
| Morpholinopyrimidine-5-carbonitriles | mTOR | 0.83 ± 0.05 µM | [7] |
| Pyrimidine-5-carbonitrile derivatives | PI3Kδ/γ, AKT-1 | 6.99 ± 0.36, 4.01 ± 0.55, 3.36 ± 0.17 µM | [2][3] |
Signaling Pathway Visualization
The following diagrams illustrate the key signaling pathways targeted by (4-fluorophenyl)pyrimidine-5-carbonitrile derivatives.
Caption: Dual inhibition of EGFR and PI3K pathways.
Caption: Inhibition of the VEGFR-2 signaling pathway.
Experimental Protocol: In Vitro Kinase Inhibition Assay
The following is a representative protocol for determining the in vitro inhibitory activity of a test compound against a target kinase, based on methodologies described in the literature.[6][8]
Objective: To determine the IC50 value of a test compound against a specific protein kinase (e.g., EGFR, VEGFR-2).
Materials:
-
Recombinant human kinase enzyme
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compound stock solution (in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well microplate
-
Plate reader capable of measuring luminescence or fluorescence
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound solutions in the kinase assay buffer to the desired final concentrations.
-
Reaction Mixture Preparation: In each well of the microplate, add the following components in order:
-
Kinase assay buffer
-
Test compound solution (or DMSO for control)
-
Substrate peptide solution
-
Recombinant kinase enzyme solution
-
-
Initiation of Kinase Reaction: Add ATP solution to each well to initiate the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Detection: Add a detection reagent that measures the amount of phosphorylated substrate or the amount of ATP remaining. The signal is typically measured as luminescence or fluorescence.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).
-
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The (4-fluorophenyl)pyrimidine-5-carbonitrile scaffold has proven to be a highly versatile and fruitful starting point for the development of potent and selective kinase inhibitors. The extensive research into its derivatives has revealed a range of mechanisms of action, primarily centered on the inhibition of key oncogenic signaling pathways. While the specific biological targets of this compound remain to be elucidated, the wealth of data on its structural isomers strongly suggests its potential as a kinase inhibitor.
Future research should focus on the synthesis and biological evaluation of the 2-substituted isomer to definitively characterize its mechanism of action and to explore its therapeutic potential. Further optimization of the scaffold could lead to the development of next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties, ultimately contributing to the advancement of targeted cancer therapies.
References
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Reda, N., Mohamed, K. O., Abdou, K., Helwa, A. A., & Elshewy, A. (2024). Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies. Bioorganic Chemistry, 145, 107185. [Link]
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Helwa, A. A., Mohamed, K. O., Abdou, K., & Reda, N. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 13(49), 34633-34653. [Link]
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Osman, I. A., Ayyad, R. R., & Mahdy, H. A. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 46(24), 11812-11827. [Link]
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Abdelgawad, M. A., El-Gamal, M. I., El-Daly, M. M., El-Sayed, M. A. A., & Abdel-Maksoud, M. S. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2376-2391. [Link]
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El-Dydamony, N. M., Abdelnaby, R. M., Abdelhady, R., Ali, O., Fahmy, M. I., Eldeen, R. R. F., & Helwa, A. A. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895-911. [Link]
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Fahmy, M. I., El-Dydamony, N. M., Abdelnaby, R. M., Abdelhady, R., Ali, O., Eldeen, R. R. F., & Helwa, A. A. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed Central. [Link]
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Hassan, G. S., Abdel-Aziz, H. A., Abdel-Wahab, B. F., & Abdel-Latif, E. (2021). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Advances, 11(52), 32949-32964. [Link]
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Helwa, A. A., Mohamed, K. O., Abdou, K., & Reda, N. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. ResearchGate. [Link]
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World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. [Link]
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The Blueprint for Inhibition: A Technical Guide to the Therapeutic Targets of 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-(4-fluorophenyl)pyrimidine-5-carbonitrile scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the discovery of novel oncology therapeutics. Its inherent structural features, including hydrogen bond acceptors and donors, and a modifiable pyrimidine core, make it an ideal starting point for the rational design of potent and selective kinase inhibitors. This technical guide provides an in-depth analysis of the key therapeutic targets associated with this scaffold, synthesizing data from numerous preclinical studies. We will explore the mechanistic rationale for targeting these pathways, present validated experimental protocols for hit-to-lead validation, and offer insights into the structure-activity relationships that govern the interaction of these compounds with their biological targets.
Introduction: The Pyrimidine-5-Carbonitrile Core as a Versatile Pharmacophore
The pyrimidine ring is a fundamental heterocycle in nature, forming the backbone of nucleobases in DNA and RNA.[1] In drug discovery, its derivatives have been successfully developed into a wide array of therapeutic agents, including antivirals and anticancer drugs.[2] The this compound core combines the pyrimidine scaffold with a fluorophenyl group, which can enhance binding affinity and improve pharmacokinetic properties, and a carbonitrile group, which can act as a hydrogen bond acceptor or be used for further chemical modification.
The true therapeutic potential of this scaffold lies in its adaptability. By modifying the substituents at the C4 and C6 positions of the pyrimidine ring, researchers have successfully engineered potent inhibitors for several critical oncogenic signaling pathways. This guide will dissect the most promising of these targets, providing a blueprint for future drug development efforts based on this versatile core.
Key Therapeutic Target Families
Our analysis of the current literature indicates that derivatives of the this compound scaffold have shown significant inhibitory activity against three major families of protein kinases deeply implicated in cancer progression:
-
Receptor Tyrosine Kinases (RTKs): EGFR and VEGFR-2
-
Non-Receptor Tyrosine Kinases: PI3K/mTOR Pathway
-
Serine/Threonine Kinases: Aurora Kinases
The following sections will delve into each of these target classes.
Epidermal Growth Factor Receptor (EGFR): A Primary Target in Solid Tumors
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[3] Its aberrant activation, through mutation or overexpression, is a key driver in several cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[4][5]
Mechanistic Rationale for Inhibition
The this compound scaffold serves as an excellent ATP-mimetic hinge-binder. The pyrimidine core can form critical hydrogen bonds with the backbone of the EGFR kinase domain, occupying the ATP-binding pocket and preventing the phosphorylation and subsequent activation of downstream signaling pathways. Several studies have demonstrated that derivatives of this scaffold can inhibit both wild-type EGFR (EGFRWT) and clinically relevant resistance mutants like T790M.[4][5][6]
Signaling Pathway Visualization
Caption: The PI3K/AKT/mTOR signaling cascade.
Quantitative Data: Inhibitory Potency
| Compound ID | Target | IC50 (µM) | Cancer Cell Line | Reference |
| 12b | PI3Kα | 0.17 | Leukemia SR | [1] |
| 12b | PI3Kβ | 0.13 | Leukemia SR | [1] |
| 12b | PI3Kδ | 0.76 | Leukemia SR | [1] |
| 12b | mTOR | 0.83 | Leukemia SR | [1] |
| 12d | PI3Kα | 1.27 | Leukemia SR | [1] |
| 12d | PI3Kβ | 3.20 | Leukemia SR | [1] |
| 12d | PI3Kδ | 1.98 | Leukemia SR | [1] |
| 12d | mTOR | 2.85 | Leukemia SR | [1] |
| 7f | PI3Kδ | 6.99 | Leukemia K562 | [7][8] |
| 7f | PI3Kγ | 4.01 | Leukemia K562 | [7][8] |
| 7f | AKT-1 | 3.36 | Leukemia K562 | [7][8] |
Experimental Protocol: Western Blot for Pathway Modulation
This protocol validates if the compound inhibits the PI3K/AKT pathway within a cellular context by measuring the phosphorylation status of key downstream proteins.
Objective: To assess the effect of test compounds on the phosphorylation of AKT (a downstream effector of PI3K).
Materials:
-
Cancer cell line (e.g., SNB-75, OVAR-4) [6]* Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p-AKT, anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of the pyrimidine-5-carbonitrile derivative for a specified time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT and total AKT overnight at 4°C. A loading control like GAPDH should also be probed.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities. A decrease in the p-AKT/total-AKT ratio in treated cells compared to the vehicle control indicates successful pathway inhibition. [6]
Additional Promising Targets
Beyond EGFR and PI3K/mTOR, the this compound scaffold has shown promise against other important cancer targets.
-
VEGFR-2: As a key mediator of angiogenesis, inhibiting VEGFR-2 can starve tumors of their blood supply. Pyrimidine-5-carbonitrile derivatives have been designed as potent VEGFR-2 inhibitors. [9][10]* Aurora Kinases: These serine/threonine kinases are crucial for mitotic progression. Their inhibition can lead to mitotic catastrophe and cell death in rapidly dividing cancer cells. Pyrimidine-based compounds have been identified as Aurora kinase inhibitors. [11]* FGFR: Fibroblast growth factor receptors are implicated in various cancers, and resistance to FGFR inhibitors is a clinical challenge. 2,4,5-trisubstituted pyrimidine derivatives have been developed to target FGFR gatekeeper mutations. [12]* COX-2: Cyclooxygenase-2 is involved in inflammation and cancer progression. Dual EGFR/COX-2 inhibitors based on the pyrimidine-5-carbonitrile scaffold have been reported. [13]
General Experimental Workflow for Target Validation
The following diagram illustrates a self-validating workflow for progressing a hit compound from initial screening to a lead candidate.
Caption: A generalized workflow for kinase inhibitor validation.
Conclusion and Future Directions
The this compound scaffold is a clinically relevant and highly adaptable starting point for the development of targeted cancer therapies. Its proven ability to serve as a foundation for potent inhibitors of EGFR, PI3K/mTOR, VEGFR-2, and other critical oncogenic kinases underscores its importance in medicinal chemistry. Future research should focus on optimizing the pharmacokinetic properties of these derivatives, exploring novel substitutions to enhance selectivity and overcome resistance, and investigating their potential in combination therapies. The continued exploration of this chemical space promises to yield the next generation of effective and targeted anticancer agents.
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Al-Warhi, T., et al. (2023). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Medicinal Chemistry. [Link]
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El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Fahmy, M. I., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. Scientific Reports. [Link]
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Ghorab, M. M., et al. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances. [Link]
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Reda, N. M., et al. (2024). Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies. Bioorganic Chemistry. [Link]
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Shawky, A. M., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry. [Link]
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Shawky, A. M., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PubMed. [Link]
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Ghorab, M. M., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Molecules. [Link]
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Lin, C., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Omega. [Link]
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Fahmy, M. I., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. ResearchGate. [Link]
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El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed. [Link]
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Sisko, J. T., et al. (2006). Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase. Bioorganic & Medicinal Chemistry Letters. [Link]
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Xu, Y., et al. (2025). Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC. Journal of Medicinal Chemistry. [Link]
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Vitaku, E., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. MDPI. [Link]049/27/19/6268)
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Discovery and development of pyrimidine-5-carbonitrile compounds
An In-Depth Technical Guide to the Discovery and Development of Pyrimidine-5-Carbonitrile Compounds as Kinase Inhibitors
Introduction: The Rise of a Privileged Scaffold in Oncology
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. These "privileged structures" possess the inherent ability to bind to multiple biological targets with high affinity, making them invaluable starting points for drug discovery. The pyrimidine ring is a quintessential example of such a scaffold, naturally occurring in the nucleobases of DNA and RNA and forming the core of numerous approved drugs.[1][2][3] This guide focuses on a specific and highly versatile class of these compounds: pyrimidine-5-carbonitriles .
The strategic placement of the nitrile (-C≡N) group at the 5-position of the pyrimidine ring imparts unique electronic properties and serves as a crucial handle for synthetic elaboration. This has enabled the development of a new generation of targeted therapies, particularly in oncology. Researchers have successfully engineered pyrimidine-5-carbonitrile derivatives to act as potent and selective inhibitors of key signaling proteins that drive cancer progression.
This document provides a comprehensive overview of the discovery and development of these compounds, from their fundamental synthesis to their mechanism-driven applications as inhibitors of critical cancer-related kinases, including the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Cyclooxygenase-2 (COX-2). We will explore the causal relationships behind experimental design, detail self-validating protocols, and present a logical narrative grounded in authoritative scientific literature.
Part 1: Foundational Chemistry and Synthesis
The journey of any drug candidate begins with its synthesis. The accessibility and versatility of the pyrimidine-5-carbonitrile core are paramount to its success in drug discovery programs.
Core Synthesis Methodology: The Biginelli Reaction
A cornerstone for the synthesis of the foundational dihydropyrimidine core is the Biginelli reaction, a one-pot cyclocondensation involving an aldehyde, a β-ketoester (or in this case, its nitrile equivalent, ethyl cyanoacetate), and urea or thiourea.[4][5] This multicomponent reaction is highly efficient for creating the core heterocyclic system.
Rationale: The choice of the Biginelli reaction is driven by its operational simplicity, high convergence (forming a complex molecule from simple precursors in a single step), and the ability to introduce diversity at three key positions by varying the starting materials. Using thiourea, for instance, directly installs a thione group, which is a common starting point for further functionalization.[6][7]
Experimental Protocol: Synthesis of a 2-Thioxo-dihydropyrimidine-5-carbonitrile Intermediate
This protocol describes the synthesis of a key precursor, adapting a commonly reported method.[6][7]
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (10 mmol) and ethyl cyanoacetate (10 mmol) in absolute ethanol (30 mL).
-
Catalyst Addition: Add a catalytic amount of a base, such as anhydrous potassium carbonate (K₂CO₃) or piperidine (0.5 mL), to the solution. The base is critical for deprotonating the active methylene compound (ethyl cyanoacetate), initiating the reaction cascade.
-
Aldehyde Addition: Add the desired aromatic aldehyde (e.g., benzaldehyde, 10 mmol) to the mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water. The resulting precipitate is collected by vacuum filtration.
-
Purification: The crude solid is washed with cold water and then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile product. The structure is then confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Synthesis Workflow Diagram
Caption: General workflow for the Biginelli synthesis of the pyrimidine-5-carbonitrile core.
Part 2: Mechanism-Driven Drug Discovery & Development
The true power of the pyrimidine-5-carbonitrile scaffold is realized when it is functionalized to selectively interact with specific biological targets. The following sections detail the development of these compounds against key oncogenic kinases.
Targeting EGFR in Oncology
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when dysregulated, is a major driver of cell proliferation and survival in numerous cancers, including non-small cell lung, colorectal, and breast cancers.[8][9] Pyrimidine-5-carbonitrile derivatives have been extensively developed as ATP-mimicking inhibitors that compete with endogenous ATP for the kinase domain's binding site, thereby blocking downstream signaling.[10][11]
Causality in Design: The pyrimidine core acts as a bioisostere for the adenine ring of ATP. The nitrile group can form key interactions within the ATP binding pocket, while substituents at other positions are optimized to engage with specific amino acid residues, conferring potency and selectivity. This design approach has led to compounds active against both wild-type EGFR (EGFRWT) and clinically relevant resistance mutations like T790M.[7][9][11]
Several research groups have reported highly potent EGFR inhibitors based on this scaffold. For example, compound 10b from one study emerged as a potent inhibitor with an IC₅₀ value of 8.29 nM against EGFR.[8] It also demonstrated excellent cytotoxic activity against hepatocellular carcinoma (HepG2), non-small cell lung cancer (A549), and breast cancer (MCF-7) cell lines.[8] Similarly, compound 11b from another report showed potent activity against both EGFRWT (IC₅₀ = 0.09 µM) and the resistant EGFRT790M mutant (IC₅₀ = 4.03 µM).[9][11]
A self-validating protocol ensures that observations at each stage are logically connected. The workflow proceeds from broad cellular effects to specific molecular target engagement.
-
In Vitro Cytotoxicity Screening (MTT Assay):
-
Purpose: To determine the concentration at which the compound inhibits cancer cell growth by 50% (GI₅₀ or IC₅₀). This is the first screen to identify biologically active compounds.
-
Protocol:
-
Seed cancer cells (e.g., A549, HepG2) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the pyrimidine-5-carbonitrile compound for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Measure the absorbance at ~570 nm using a plate reader. The absorbance is proportional to the number of viable cells.
-
Calculate IC₅₀ values by plotting cell viability against compound concentration.
-
-
-
In Vitro Kinase Inhibition Assay (HTRF):
-
Purpose: To confirm that the observed cytotoxicity is a direct result of inhibiting the EGFR kinase. This links the cellular effect to the molecular target.
-
Protocol:
-
Use a Homogeneous Time-Resolved Fluorescence (HTRF) assay kit for EGFR kinase.
-
In a microplate, combine the recombinant EGFR kinase enzyme, a biotinylated peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Stop the reaction and add the detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.
-
If the substrate is phosphorylated, the antibody binds, bringing the Europium and Streptavidin into proximity, generating a FRET signal.
-
Read the HTRF signal. A decrease in signal indicates inhibition of kinase activity. Calculate the IC₅₀ for enzyme inhibition.
-
-
-
Cell Cycle and Apoptosis Analysis:
-
Purpose: To elucidate the mechanism of cell death. Kinase inhibitors often induce cell cycle arrest and/or apoptosis.
-
Protocol (Flow Cytometry):
-
Cell Cycle: Treat cells with the compound (at its IC₅₀ concentration). After 24-48 hours, fix the cells, treat with RNase, and stain the DNA with propidium iodide (PI). Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases. An accumulation in a specific phase indicates cell cycle arrest.[8][9][11]
-
Apoptosis: Use an Annexin V-FITC/PI apoptosis detection kit. Annexin V binds to phosphatidylserine on the outer membrane of apoptotic cells. PI stains late apoptotic/necrotic cells. Analysis by flow cytometry distinguishes between viable, early apoptotic, and late apoptotic cells.[4]
-
-
Caption: Inhibition of the EGFR signaling cascade by Pyrimidine-5-Carbonitrile compounds.
| Compound | Target(s) | IC₅₀ (Kinase) | Cytotoxicity IC₅₀ (Cell Line) | Reference |
| 10b | EGFR | 8.29 nM | 3.56 µM (HepG2), 5.85 µM (A549) | [8] |
| 11b | EGFRWT, EGFRT790M | 0.09 µM, 4.03 µM | 3.04 µM (HepG2), 2.4 µM (A549) | [9][11] |
| 11e | VEGFR-2 | 0.61 µM | 1.14 µM (HCT-116), 1.54 µM (MCF-7) | [6] |
| 4e, 4f | EGFRWT, COX-2 | 0.096 µM (4e, EGFR) | 1.66 µM (4e, Colo 205), 1.83 µM (4f, Colo 205) | [4] |
| 7f | PI3K/AKT | 3.36 µM (AKT-1) | 2.62 µM (K562), 3.22 µM (MCF-7) | [12][13] |
| 5d | COX-2 | Submicromolar | Nanomolar (MCF-7, A549) | [14] |
Targeting Angiogenesis: VEGFR-2 Inhibition
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. The VEGFR-2 signaling pathway is a critical regulator of this process.[6] Developing inhibitors of VEGFR-2 is a validated strategy to starve tumors of their blood supply.
Rationale: The structural similarity between the ATP-binding sites of different kinases allows for the adaptation of the pyrimidine-5-carbonitrile scaffold to target VEGFR-2. By modifying the substituents, researchers can fine-tune the compound's interactions to favor the VEGFR-2 active site over other kinases. Compound 11e , for example, was identified as a potent VEGFR-2 inhibitor that also showed excellent cytotoxicity against colon (HCT-116) and breast (MCF-7) cancer cells.[6] It was found to arrest the cell cycle at the S and sub-G1 phases and induce apoptosis.[6]
Caption: The pyrimidine-5-carbonitrile scaffold highlighting key positions for chemical modification to modulate biological activity.
The Role of Computational Chemistry
Modern drug discovery heavily relies on in silico methods to rationalize experimental findings and predict the properties of novel compounds, saving significant time and resources.
-
Molecular Docking: This technique predicts the preferred orientation of a compound when bound to its target protein. Docking studies for pyrimidine-5-carbonitriles have consistently shown their ability to fit into the ATP-binding cleft of kinases like EGFR and VEGFR-2, rationalizing their inhibitory mechanism. [6][8][9]The pyrimidine core forms hydrogen bonds with the kinase hinge region, while peripheral substituents occupy hydrophobic pockets.
-
ADMET Prediction: Computational models are used to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. These studies help identify candidates with good drug-like properties, such as high gastrointestinal absorption and low toxicity, early in the development process. [9][14][15]
Conclusion and Future Perspectives
The pyrimidine-5-carbonitrile scaffold has unequivocally established itself as a privileged and highly adaptable framework in medicinal chemistry, particularly for the development of kinase inhibitors in oncology. The synthetic accessibility via methods like the Biginelli reaction, combined with the favorable electronic and binding properties of the core, has enabled the creation of potent and selective inhibitors against a range of critical cancer targets, including EGFR, VEGFR-2, and COX-2.
The development process, characterized by a logical and self-validating workflow from cellular screening to molecular target confirmation and mechanistic studies, exemplifies a modern, rational approach to drug discovery. The integration of computational chemistry further accelerates this process by providing deep insights into molecular interactions and predicting drug-like properties.
Future efforts in this field will likely focus on:
-
Overcoming Resistance: Designing next-generation inhibitors that are active against newly emerging resistance mutations in kinases like EGFR.
-
Expanding the Target Space: Adapting the scaffold to inhibit other kinase families or even non-kinase targets implicated in cancer and other diseases.
-
Improving Pharmacokinetics: Fine-tuning the ADMET properties of lead compounds to create orally bioavailable drugs with optimal safety profiles.
The continued exploration of the rich chemistry and biology of pyrimidine-5-carbonitrile compounds promises to deliver novel and effective therapies for patients in need.
References
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New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing.
-
Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PubMed Central.
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Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Semantic Scholar.
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Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health (NIH).
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Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry (RSC Publishing).
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One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Indian Academy of Sciences.
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Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate.
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Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PubMed.
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Role of Pyrimidine Derivatives in the Treatment of Cancer. ResearchGate.
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Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Taylor & Francis Online.
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New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PubMed Central.
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Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed.
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Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFR WT and EGFR T790M. RSC Publishing.
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Organic & Biomolecular Chemistry Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFR WT and EGFR T790M. ResearchGate.
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Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies. PubMed.
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(PDF) New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. ResearchGate.
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Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate.
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Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central.
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Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency. PubMed.
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Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity - A Review. Bentham Science.
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The Strategic Incorporation of Fluorine: A Deep Dive into Fluorinated Pyrimidines in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of fluorinated pyrimidines in modern medicinal chemistry. We will delve into the core scientific principles, synthetic methodologies, mechanisms of action, and structure-activity relationships that have established this class of compounds as indispensable tools in the fight against cancer and other diseases. This guide is designed to provide not just a descriptive overview, but a causal understanding of why and how these molecules are designed and utilized in drug development.
The Rationale and Rise of Fluorinated Pyrimidines
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance various pharmacokinetic and physicochemical properties.[1] The small size and high electronegativity of the fluorine atom can lead to improved metabolic stability, increased binding affinity to target proteins, and altered membrane permeability.[1] The story of fluorinated pyrimidines begins with the pioneering work of Charles Heidelberger in the 1950s, who rationally designed 5-Fluorouracil (5-FU) based on the observation that tumors utilize the pyrimidine uracil more rapidly than normal tissues.[2] This led to the synthesis of a molecule that could act as an antimetabolite, effectively hijacking the machinery of cancer cells.
Synthetic Pathways to Key Fluorinated Pyrimidines
The successful clinical application of fluorinated pyrimidines is underpinned by robust and scalable synthetic routes. Here, we detail the synthesis of two cornerstone molecules in this class: 5-Fluorouracil and its oral prodrug, Capecitabine.
Synthesis of 5-Fluorouracil (5-FU)
The original synthesis of 5-FU has been refined over the years to improve yield and safety. A common modern approach involves the direct fluorination of uracil.
Experimental Protocol: Direct Fluorination of Uracil
-
Starting Material: Uracil is suspended in a suitable solvent system, often a mixture of acetic acid and water.
-
Fluorinating Agent: A source of electrophilic fluorine, such as trifluoromethyl hypofluorite (CF₃OF) or elemental fluorine (F₂) diluted with an inert gas, is carefully introduced to the reaction mixture at a controlled temperature, typically between 0 and 10 °C.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the crude product is isolated. Purification is typically achieved through recrystallization from a suitable solvent, such as water or ethanol, to yield pure 5-Fluorouracil as a white crystalline solid.
-
Characterization: The identity and purity of the synthesized 5-FU are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR), mass spectrometry, and melting point analysis.
Synthesis of Capecitabine
Capecitabine is a more complex molecule, designed as an oral prodrug that is metabolically converted to 5-FU. Its synthesis is a multi-step process.[3]
Experimental Protocol: A Convergent Synthesis of Capecitabine
-
Preparation of the Ribose Moiety: The synthesis often starts from a readily available sugar, such as D-ribose. The hydroxyl groups are typically protected, for example, as acetates, and the 5-hydroxyl group is deoxygenated. A key intermediate is 1,2,3-tri-O-acetyl-5-deoxy-β-D-ribofuranose.[3]
-
Glycosylation: The protected and modified ribose sugar is then coupled with silylated 5-fluorocytosine in the presence of a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate) in an inert solvent like acetonitrile. This Vorbrüggen glycosylation reaction forms the crucial N-glycosidic bond.
-
Introduction of the Pentylcarbamate Group: The free 4-amino group of the cytidine derivative is reacted with n-pentyl chloroformate in the presence of a base, such as pyridine, to introduce the pentyloxycarbonyl group.
-
Deprotection: The protecting groups on the sugar moiety (e.g., acetyl groups) are removed under basic conditions, for instance, using sodium methoxide in methanol, to yield Capecitabine.
-
Purification and Characterization: The final product is purified by column chromatography and/or recrystallization. Comprehensive characterization is performed using NMR, mass spectrometry, and HPLC to confirm its structure and purity.
Unraveling the Intricate Mechanisms of Action
The anticancer effects of 5-FU are not attributed to a single mode of action but rather to a multi-pronged assault on cancer cell proliferation.[2] The intracellular conversion of 5-FU into three active metabolites is key to its cytotoxicity: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[2]
Primary Mechanism: Inhibition of Thymidylate Synthase
The most well-established mechanism of action of 5-FU is the inhibition of thymidylate synthase (TS).[4]
-
Metabolic Activation: 5-FU is anabolized to FdUMP.
-
Ternary Complex Formation: FdUMP forms a stable ternary covalent complex with thymidylate synthase and its cofactor, 5,10-methylenetetrahydrofolate.[4]
-
Inhibition of DNA Synthesis: This stable complex blocks the binding of the natural substrate, deoxyuridine monophosphate (dUMP), thereby inhibiting the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[5] The depletion of dTMP leads to a "thymineless death" in rapidly dividing cancer cells.[4]
Secondary Mechanisms: Incorporation into RNA and DNA
Beyond TS inhibition, the active metabolites of 5-FU can also be incorporated into nucleic acids.
-
RNA-Directed Effects: FUTP can be incorporated into RNA in place of uridine triphosphate (UTP). This incorporation disrupts RNA processing and function, leading to errors in protein synthesis and contributing to cytotoxicity.[4]
-
DNA-Directed Effects: FdUTP can be misincorporated into DNA. This event can trigger DNA damage response pathways and apoptosis.[2]
The following diagram illustrates the metabolic activation of 5-FU and Capecitabine and their subsequent mechanisms of action.
Caption: Metabolic activation and mechanisms of action of fluoropyrimidines.
Structure-Activity Relationships (SAR): Optimizing for Efficacy and Safety
The biological activity of fluorinated pyrimidines is highly dependent on their chemical structure.[6] Understanding the structure-activity relationships (SAR) is crucial for designing new analogs with improved potency, selectivity, and pharmacokinetic profiles.[7][8][9]
| Structural Modification | Impact on Biological Activity |
| Fluorine at C5-position | Essential for the mechanism-based inhibition of thymidylate synthase. The high electronegativity of fluorine prevents the enzymatic reaction from proceeding.[10] |
| Substitution at N1-position | The nature of the substituent at the N1 position significantly influences the compound's properties. For instance, attaching a deoxyribose sugar (as in FUDR) directs the molecule towards DNA-related pathways. |
| Prodrug Moieties | The addition of prodrug moieties, as seen in capecitabine, can dramatically improve oral bioavailability and tumor-selective activation.[11] |
| Modifications to the Sugar Moiety | In fluorinated nucleosides like gemcitabine (which has two fluorine atoms on the sugar), modifications to the sugar ring can alter the mechanism of action and spectrum of activity. |
Clinical Landscape: Pharmacokinetics and Therapeutic Applications
Fluorinated pyrimidines are mainstays in the treatment of various solid tumors, most notably colorectal cancer.[12] The development of oral formulations like capecitabine has offered patients more convenient treatment options with potentially improved safety profiles.[12][13]
Pharmacokinetic Profiles
The table below summarizes key pharmacokinetic parameters for 5-FU, capecitabine, and gemcitabine.
| Drug | Administration | Key Metabolic Enzymes | Half-life | Primary Excretion |
| 5-Fluorouracil | Intravenous | Dihydropyrimidine dehydrogenase (DPD)[14] | 10-20 minutes | Renal (as metabolites) |
| Capecitabine | Oral | Carboxylesterase, Cytidine deaminase, Thymidine phosphorylase[14] | 30-60 minutes | Renal (as metabolites) |
| Gemcitabine | Intravenous | Deoxycytidine kinase | 42-94 minutes (initial phase) | Renal (as metabolites) |
Comparative Efficacy and Toxicity
Clinical studies have extensively compared the efficacy and safety of 5-FU and its oral prodrug, capecitabine.
| Parameter | 5-Fluorouracil (IV) | Capecitabine (Oral) |
| Efficacy in Colorectal Cancer | Established standard of care, often used in combination regimens. | Non-inferior to IV 5-FU in several large clinical trials.[15] |
| Overall Response Rate (Pancreatic Cancer) | Similar to capecitabine in some studies.[10] | Similar to 5-FU in some studies.[10] |
| Common Grade 3/4 Toxicities | Diarrhea, stomatitis, neutropenia. | Hand-foot syndrome, diarrhea.[10] |
| Patient Convenience | Requires intravenous infusion, often in a clinical setting. | Oral administration allows for at-home treatment.[13] |
The Future of Fluorinated Pyrimidines
The journey of fluorinated pyrimidines in medicinal chemistry is far from over. Ongoing research focuses on several key areas:
-
Novel Prodrug Strategies: Designing new prodrugs with enhanced tumor targeting and reduced systemic toxicity.
-
Combination Therapies: Exploring synergistic combinations of fluorinated pyrimidines with other chemotherapeutic agents, targeted therapies, and immunotherapies.
-
Pharmacogenomics: Identifying genetic biomarkers, such as variations in the DPD gene, to predict patient response and toxicity, paving the way for personalized medicine approaches.[16]
-
New Fluorination Methodologies: Developing more efficient and selective methods for synthesizing novel fluorinated pyrimidine analogs.
References
[5] 5-Fluorouracil mechanism of action. The 5-fluorouracil structure is... - ResearchGate. (n.d.). Retrieved from [Link] [2] Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. [11] de Bono, J. S., & Twelves, C. J. (2001). The oral fluorinated pyrimidines. Investigational New Drugs, 19(1), 41–59. [17] Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC. (n.d.). Retrieved from [Link] [18] Benckendorff, C. M. M., Slyusarchuk, V. D., Huang, N., Lima, M. A., Smith, M., & Miller, G. J. (2022). Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. Organic & Biomolecular Chemistry, 20(10), 2095-2100. [19] Illustration of the main pathway of 5-fluorouracil. 5-FU:... - ResearchGate. (n.d.). Retrieved from [Link] Fluorinated Nucleosides: Synthesis and Biological Implication - PMC. (n.d.). Retrieved from [Link] Ferraboschi, P., & GRIBALDI, G. (2017). Synthesis of Antitumor Fluorinated Pyrimidine Nucleosides. Organic Preparations and Procedures International, 49(2), 1-85. [20] PharmGKB 5-fluorouracil drug pathway - ResearchGate. (n.d.). Retrieved from [Link] [21] Henriksen, S. D., Munk, O. L., Schacht, A. C., Garm, N., Hansen, A. E., & Kjær, A. (2020). Comparing the intra-tumoral distribution of Gemcitabine, 5-Fluorouracil, and Capecitabine in a murine model of pancreatic ductal adenocarcinoma. PLOS ONE, 15(4), e0231745. [14] Fluoropyrimidine Pathway, Pharmacokinetics - ClinPGx. (n.d.). Retrieved from [Link] [10] Kim, S. T., Kim, J. H., Lee, J. Y., Chang, H. M., Kim, R. B., & Park, S. I. (2013). Comparison of capecitabine and 5-fluorouracil in chemoradiotherapy for locally advanced pancreatic cancer. BMC Cancer, 13, 319. [22] Henriksen, S. D., Munk, O. L., Schacht, A. C., Garm, N., Hansen, A. E., & Kjær, A. (2020). Comparing the intra-tumoral distribution of Gemcitabine, 5-Fluorouracil, and Capecitabine in a murine model of pancreatic ductal adenocarcinoma. PubMed. Retrieved from [Link] [4] What is the mechanism of action for 5-fluorouracil (5-FU)? - Dr.Oracle. (n.d.). Retrieved from [Link] [23] Lee, S. J., Kim, M. K., Kim, M. H., Kim, K. P., & Lee, J. H. (2014). Comparison of the efficacy and the toxicity between gemcitabine with capecitabine (GC) and gemcitabine with erlotinib (GE) in unresectable pancreatic cancer. Journal of the Korean Medical Association, 57(1), 47–53. [7] Sharma, P., Sharma, M., Soni, A., Thakur, M., & Rani, S. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Journal of Drug Delivery and Therapeutics, 13(5-S), 143-157. [1] Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540. [24] Glimelius, B., & Glimelius, I. (2001). Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation. Cancer Microenvironment, 1(1), 17–28. [25] Three-step metabolic conversion of capecitabine to fluorouracil (FU). - ResearchGate. (n.d.). Retrieved from [Link] [26] Thorn, C. F., Marsh, S., Carrillo, M. W., McLeod, H. L., Klein, T. E., & Altman, R. B. (2013). PharmGKB summary: fluoropyrimidine pathways. Pharmacogenetics and Genomics, 23(10), 574–579. [15] Glynne-Jones, R., Meadows, H., & Maughan, T. (2016). Replacing 5-fluorouracil by capecitabine in localised squamous cell carcinoma of the anal canal: systematic review and meta-analysis. BMC Cancer, 16, 893. [27] Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PubMed Central. (n.d.). Retrieved from [Link] [12] Al-Dasooqi, N., Gibson, R. J., Bowen, J. M., & Keefe, D. M. K. (2013). 5‑Fluorouracil and capecitabine therapies for the treatment of colorectal cancer (Review). Molecular and Clinical Oncology, 1(4), 599–608. [3] New Method for Synthesis of Antitumor Drug Capecitabine | Request PDF. (n.d.). Retrieved from [Link] [28] Fluoropyrimidine pharmacokinetic and pharmacodynamic pathway. CAP is... - ResearchGate. (n.d.). Retrieved from [Link] [13] Al-Dasooqi, N., Gibson, R. J., Bowen, J. M., & Keefe, D. M. K. (2013). 5‑Fluorouracil and capecitabine therapies for the treatment of colorectal cancer (Review). Molecular and Clinical Oncology, 1(4), 599–608. [16] Amstutz, U., Henricks, L. M., Offer, S. M., Wylie, T., Joerger, M., & Beijnen, J. H. (2018). Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for Dihydropyrimidine Dehydrogenase Genotype and Fluoropyrimidine Dosing: 2017 Update. Clinical Pharmacology & Therapeutics, 103(2), 210–216. [6] Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). Retrieved from [Link] [8] Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity - A Review. (n.d.). Retrieved from [Link] Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review - ResearchGate. (n.d.). Retrieved from [Link]
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Methodological & Application
Synthesis of 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile derivatives
Application Note & Protocol
Synthesis of 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile: A Key Intermediate for Pharmaceutical Research
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry. Pyrimidine derivatives are integral to numerous therapeutic agents, and the specific substitution pattern of this compound makes it a valuable precursor for developing novel kinase inhibitors, anticancer agents, and other bioactive molecules.[1][2][3][4][5] This guide details a reliable and scalable synthetic protocol, discusses the underlying chemical principles, offers solutions to common experimental challenges, and outlines necessary characterization and safety procedures. It is intended for researchers, chemists, and drug development professionals engaged in the synthesis of heterocyclic compounds for pharmaceutical applications.
Introduction and Strategic Overview
The pyrimidine ring is a fundamental structural motif in nucleic acids and a privileged scaffold in drug discovery.[6] The title compound, this compound, combines three key features that enhance its utility as a pharmaceutical intermediate:
-
2-Aryl Substitution: The 4-fluorophenyl group at the C2 position is a common feature in kinase inhibitors, where it often interacts with the hinge region of the ATP-binding pocket. The fluorine atom can enhance binding affinity and improve metabolic stability.
-
5-Carbonitrile Group: The cyano group is a versatile chemical handle. It can be hydrolyzed to a carboxylic acid or amide, reduced to an amine, or participate in cycloaddition reactions, allowing for extensive derivatization. It is also a key feature in several approved drugs.[7]
-
Pyrimidine Core: The nitrogen-rich heterocycle provides multiple points for hydrogen bonding and can be tailored to optimize the physicochemical properties of a drug candidate, such as solubility and bioavailability.
The most direct and widely adopted strategy for constructing this scaffold is through a [3+3] cyclocondensation reaction.[8][9] This approach involves reacting a C-N-C building block (an amidine) with a three-carbon electrophilic component. The protocol detailed herein utilizes the reaction between 4-fluorobenzamidine and an activated enol ether of malononitrile, which provides a high-yielding and regioselective route to the desired product.
Mechanistic Pathway
The core of the synthesis is the cyclocondensation reaction between 4-fluorobenzamidine and 2-(ethoxymethylene)malononitrile. The reaction proceeds through a well-established mechanism:
-
Nucleophilic Attack: The more nucleophilic nitrogen of the amidine attacks the electron-deficient β-carbon of the ethoxymethylene malononitrile.
-
Elimination: This is followed by the elimination of ethanol, forming a stable intermediate.
-
Intramolecular Cyclization (Annulation): The second nitrogen atom of the amidine intermediate then attacks one of the nitrile groups.
-
Tautomerization: A subsequent tautomerization step yields the aromatic pyrimidine ring.
This sequence is highly efficient and is typically driven to completion by the formation of the stable aromatic product.
Reaction Mechanism Diagram
Caption: Reaction mechanism for pyrimidine ring formation.
Detailed Experimental Protocol
This protocol describes a representative synthesis on a 5-gram scale.
Materials and Reagents
| Reagent | Grade | Supplier | Typical Quantity | Molar Mass ( g/mol ) | Moles (mmol) |
| 4-Fluorobenzamidine hydrochloride | ≥98% | Sigma-Aldrich | 5.00 g | 174.61 | 28.6 |
| 2-(Ethoxymethylene)malononitrile | ≥98% | Sigma-Aldrich | 3.50 g | 122.12 | 28.7 |
| Sodium Ethoxide (21 wt% in Ethanol) | Reagent Grade | Sigma-Aldrich | 10.0 mL | 68.05 (solid) | ~28.6 |
| Ethanol (Absolute) | Anhydrous, ≥99.5% | Fisher Scientific | 100 mL | - | - |
| Diethyl Ether | Anhydrous | Fisher Scientific | 50 mL | - | - |
| Deionized Water | - | - | 200 mL | - | - |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Nitrogen or Argon gas inlet
-
Thermometer
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Rotary evaporator
Step-by-Step Synthesis Procedure
-
Preparation of Free Base:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluorobenzamidine hydrochloride (5.00 g, 28.6 mmol).
-
Add absolute ethanol (50 mL) to the flask.
-
While stirring at room temperature, slowly add sodium ethoxide solution (10.0 mL, ~28.6 mmol) dropwise over 5 minutes.
-
A white precipitate of sodium chloride will form. Stir the resulting suspension for 30 minutes at room temperature to ensure complete formation of the free base.
-
-
Reaction Setup & Cyclocondensation:
-
In a separate beaker, dissolve 2-(ethoxymethylene)malononitrile (3.50 g, 28.7 mmol, 1.0 equiv) in absolute ethanol (50 mL).
-
Add this solution to the stirred suspension of 4-fluorobenzamidine free base in the reaction flask.
-
Attach a reflux condenser and place the flask in an oil bath on a magnetic hotplate.
-
Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain reflux for 4-6 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The product should have a distinct Rf value compared to the starting materials.
-
-
Work-up and Product Isolation:
-
After the reaction is complete (as determined by TLC), remove the flask from the heat and allow it to cool to room temperature.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake sequentially with cold deionized water (2 x 50 mL) to remove sodium chloride and other water-soluble impurities, followed by a wash with cold diethyl ether (2 x 25 mL) to remove non-polar impurities.
-
Dry the collected solid under vacuum at 50 °C for 4 hours.
-
Purification and Characterization
-
Purification: The crude product is often of high purity (>95%). If further purification is required, recrystallization from hot ethanol or isopropanol is effective.
-
Yield: A typical yield for this procedure is 75-85%.
-
Physical Appearance: White to off-white crystalline solid.
-
Melting Point: 188-192 °C.
-
Characterization Data (Expected):
-
¹H NMR (400 MHz, DMSO-d₆): δ 9.35 (s, 1H, pyrimidine-H), 9.10 (s, 1H, pyrimidine-H), 8.55 (dd, J = 8.8, 5.4 Hz, 2H, Ar-H), 7.45 (t, J = 8.8 Hz, 2H, Ar-H).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 165.2 (d, J = 252 Hz, C-F), 163.8, 161.5, 160.9, 132.4 (d, J = 9 Hz), 129.7 (d, J = 3 Hz), 116.3 (d, J = 22 Hz), 115.8, 106.2.
-
MS (ESI): m/z 215.06 [M+H]⁺.
-
Workflow and Process Logic
The entire process, from starting materials to the final validated product, follows a logical sequence designed for efficiency and purity.
Caption: Step-by-step experimental workflow diagram.
Troubleshooting and Optimization
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | Incomplete formation of the amidine free base. | Ensure the sodium ethoxide is fresh and added stoichiometrically. Allow 30-45 minutes of stirring before adding the enaminonitrile. |
| Insufficient reaction time or temperature. | Monitor via TLC until the starting amidine spot has disappeared. Ensure a consistent reflux temperature is maintained. | |
| Impure Product | Presence of unreacted starting materials. | Increase reaction time. Perform a thorough wash with cold water and diethyl ether during work-up. Recrystallize if necessary. |
| Side product formation (e.g., from hydrolysis of nitriles). | Use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar) to minimize moisture. | |
| Difficulty Isolating | Product is partially soluble in the reaction mixture upon cooling. | After cooling to room temperature, cool the flask in an ice-salt bath (to -10 °C) to force precipitation. If still problematic, partially evaporate the solvent before cooling. |
Safety Precautions
-
Nitrile Compounds: Malononitrile derivatives are toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Sodium Ethoxide: This reagent is corrosive and flammable. Avoid contact with skin and eyes. Handle under an inert atmosphere as it is moisture-sensitive.
-
Solvents: Ethanol and diethyl ether are highly flammable. Ensure there are no ignition sources nearby during their use.
-
General: Perform a full risk assessment before beginning any chemical synthesis.
References
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules. [Link]
-
Asian Journal of Chemistry. (2016). Synthesis of Some New Thiazolo Pyrimidines Using Cyclocondensation Reaction. Asian Journal of Chemistry. [Link]
-
ResearchGate. (2023). Synthesis of pyrimidines 146 via the multicomponent cyclocondensation... ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). Pyrimidine. Wikipedia. [Link]
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Ghorab, M. M., et al. (n.d.). Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. National Center for Biotechnology Information. [Link]
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Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease. (n.d.). SCIRP. [Link]
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El-Sayed, N. N. E., et al. (2022). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. National Center for Biotechnology Information. [Link]
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Abdelgawad, M. A., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. Der Pharma Chemica. [Link]
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AL-Ghulikah, H. A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PubMed. [Link]
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Gomha, S. M., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Center for Biotechnology Information. [Link]
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Osman, I. A., et al. (2022). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. Royal Society of Chemistry. [Link]
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El-Sebaey, S. A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking. Semantic Scholar. [Link]
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Al-Deeb, O. A., et al. (2016). Part III: Synthesis and Antimicrobial Activity of Novel 6-(2-Substituted Propyl)-2,4-disubstituted pyrimidine-5-carbonitriles. ResearchGate. [Link]
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Reda, N. M., et al. (2024). Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies. PubMed. [Link]
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Bükülmez, G., et al. (2022). Synthesis of pyrimidine 5-carbonitrile derivatives. ResearchGate. [Link]
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Application Notes & Protocols: 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile as a Pivotal Intermediate in Modern Organic Synthesis
Introduction: The Strategic Importance of the Fluorinated Pyrimidine Scaffold
The pyrimidine core is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural foundation of numerous therapeutic agents.[1][2] Its prevalence stems from its ability to engage in critical hydrogen bonding interactions and serve as a bioisosteric replacement for phenyl rings, often enhancing pharmacokinetic and pharmacodynamic profiles.[1][3] Within this class, the 2-arylpyrimidine-5-carbonitrile motif has emerged as a particularly valuable building block for targeting a diverse range of biological targets, including protein kinases, which are crucial in cancer and inflammatory disease pathways.[4][5][6]
The subject of this guide, 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile , represents a highly strategic intermediate. The incorporation of a 4-fluorophenyl group is a common tactic in drug design to improve metabolic stability and binding affinity through favorable fluorine-protein interactions. The cyano group (-CN) at the 5-position is a versatile synthetic handle; it is a strong electron-withdrawing group that can modulate the electronic properties of the pyrimidine ring and can be chemically transformed into various other functional groups, such as amines, amides, or tetrazoles, providing pathways to diverse analogues. This document provides a detailed exploration of the synthesis, characterization, and application of this key intermediate for researchers in organic synthesis and drug development.
Synthesis of this compound
The most robust and widely applicable method for synthesizing 2-arylpyrimidines is the Suzuki-Miyaura cross-coupling reaction.[7] This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and a boronic acid, offering high functional group tolerance and excellent yields.[7] For the synthesis of the title compound, the preferred route involves the coupling of 2-chloropyrimidine-5-carbonitrile with 4-fluorophenylboronic acid.
Synthetic Workflow: Suzuki-Miyaura Cross-Coupling
The workflow involves the careful orchestration of a palladium catalyst, a ligand, a base, and a suitable solvent system under an inert atmosphere to prevent catalyst degradation.
Caption: Workflow for the synthesis of the target intermediate via Suzuki coupling.
Rationale for Reagent Selection
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a commonly used and effective catalyst for this transformation. The active Pd(0) species is crucial for the initial oxidative addition step with the chloropyrimidine.[8][9]
-
Base: An inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is essential for the transmetalation step, where the aryl group is transferred from boron to palladium. The base activates the boronic acid, forming a more nucleophilic boronate species.[8]
-
Solvent: A mixture of an aprotic organic solvent like 1,4-dioxane or THF with water is often optimal. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[8]
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to atmospheric oxygen, which can cause oxidation and deactivation. Therefore, thoroughly degassing the solvent and maintaining the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical for achieving high yields.[8]
Recommended Reaction Protocol
A generalized protocol for a laboratory-scale synthesis is provided below.
| Parameter | Recommended Condition |
| Reactants | 2-Chloropyrimidine-5-carbonitrile (1.0 eq) |
| 4-Fluorophenylboronic acid (1.2-1.5 eq) | |
| Catalyst | Pd(PPh₃)₄ (0.02-0.05 eq) |
| Base | K₂CO₃ (2.0-3.0 eq) |
| Solvent | 1,4-Dioxane / H₂O (e.g., 4:1 v/v) |
| Temperature | 80-100 °C |
| Atmosphere | Nitrogen or Argon |
| Reaction Time | 4-12 hours (monitor by TLC or LC-MS) |
Characterization and Quality Control
Validating the identity and purity of the synthesized intermediate is a critical step.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₆FN₃ |
| Molecular Weight | 200.19 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Typically in the range of 145-155 °C (Varies with purity) |
Spectroscopic Data
-
¹H NMR: Protons on the pyrimidine ring will appear as singlets in the aromatic region (typically δ 8.5-9.5 ppm). The protons on the 4-fluorophenyl ring will appear as a characteristic set of multiplets (doublet of doublets or complex multiplets) in the δ 7.0-8.5 ppm range due to H-F coupling.
-
¹⁹F NMR: A single resonance is expected, characteristic of an aryl fluoride.
-
IR Spectroscopy: A sharp, strong absorption band around 2220-2240 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration.[10]
-
Mass Spectrometry (MS): The molecular ion peak ([M]⁺ or [M+H]⁺) should be observed at m/z corresponding to the molecular weight of the compound.
Application as a Synthetic Intermediate in Drug Discovery
This compound is a launchpad for creating libraries of compounds for biological screening. Its true value lies in its role as a core scaffold that can be elaborated into potent and selective inhibitors of various enzymes.
Key Therapeutic Targets
Derivatives synthesized from this intermediate have shown significant activity as inhibitors of:
-
Epidermal Growth Factor Receptor (EGFR): Both wild-type (WT) and mutant forms, crucial in non-small cell lung cancer.[6][11]
-
Phosphatidylinositol 3-kinase (PI3K) / mTOR: Key components of a signaling pathway often dysregulated in cancer.[12]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A primary driver of angiogenesis, the formation of new blood vessels that tumors need to grow.[13]
-
CXCR2 Receptor: A chemokine receptor involved in inflammatory diseases like Chronic Obstructive Pulmonary Disease (COPD).[5]
Synthetic Elaboration Pathway: Example for Kinase Inhibitors
A common strategy in kinase inhibitor design involves modifying the pyrimidine core to achieve potent and selective binding in the ATP pocket of the enzyme. The following diagram illustrates a conceptual pathway where the this compound scaffold is used to build a more complex, biologically active molecule. This often involves transformations that are not possible on the initial starting materials, highlighting the importance of the intermediate.
Sources
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- 13. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine-5-carbonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors investigated for therapeutic use, particularly in oncology. This document provides a detailed guide for the investigation of 2-(4-fluorophenyl)pyrimidine-5-carbonitrile and its analogs as potential kinase inhibitors. We will explore the rationale behind targeting kinases with this chemical series, delve into the potential mechanisms of action, and provide comprehensive, step-by-step protocols for in vitro and cell-based assays to characterize its inhibitory activity. This guide is intended to equip researchers with the necessary framework to rigorously evaluate this class of compounds.
Introduction: The Pyrimidine-5-carbonitrile Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[2][3][4] The pyrimidine ring is a key heterocyclic motif found in many biologically active compounds. Its structural similarity to the purine core of ATP allows pyrimidine-based molecules to act as competitive inhibitors at the ATP-binding site of kinases.[5]
The this compound core represents a versatile starting point for the development of potent and selective kinase inhibitors. Various derivatives of pyrimidine-5-carbonitrile have demonstrated significant inhibitory activity against a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Aurora Kinases.[6][7][8][9][10][11] The 4-fluorophenyl group can engage in specific interactions within the kinase active site, while the carbonitrile group can be a key pharmacophoric feature or a point for further chemical modification.
These application notes will guide the user through the essential experimental workflows to characterize a novel compound based on this scaffold.
Potential Mechanism of Action
Most small molecule kinase inhibitors containing a pyrimidine core function as ATP-competitive inhibitors.[5][12] They achieve their inhibitory effect by binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins. The pyrimidine scaffold mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of the kinase domain. The substituents on the pyrimidine ring, such as the 4-fluorophenyl group, occupy adjacent hydrophobic pockets, contributing to the affinity and selectivity of the inhibitor.
The proposed mechanism of action for this compound-based inhibitors is the dual inhibition of key signaling pathways implicated in cancer progression, such as the EGFR and PI3K/AKT pathways.[6][13] Inhibition of these pathways can lead to cell cycle arrest and induction of apoptosis.[14][15]
Caption: Proposed mechanism of action for a this compound based kinase inhibitor.
Experimental Protocols
This section provides detailed protocols for the initial characterization of this compound and its analogs.
In Vitro Kinase Inhibition Assay
The first step in characterizing a potential kinase inhibitor is to determine its ability to inhibit the enzymatic activity of a purified kinase in vitro. A variety of assay formats are available, including fluorescence-based assays and ELISA.[16][17] This protocol describes a general fluorescence-based assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine or a known inhibitor for the target kinase)
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Plate reader capable of luminescence detection
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Reaction Setup:
-
Add 5 µL of kinase assay buffer to all wells.
-
Add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized for each kinase.
-
Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no kinase control) from all data points.
-
Normalize the data to the vehicle control (100% activity) and a no-ATP control (0% activity).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Cell-Based Proliferation Assay
To assess the effect of the inhibitor in a more physiologically relevant context, a cell-based assay is crucial.[2][3][4] This protocol describes a common method to measure cell viability and proliferation.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of the test compound in a cancer cell line.
Materials:
-
Cancer cell line known to be dependent on the target kinase (e.g., A549 for EGFR, MCF-7 for PI3K/AKT)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
Positive control (e.g., a clinically approved inhibitor for the target)
-
96-well clear-bottom cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Multichannel pipette
-
Plate reader capable of luminescence detection
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,000-5,000 cells per well). Incubate overnight at 37°C in a humidified CO2 incubator.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound, vehicle (DMSO), or positive control.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Detection:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (medium only).
-
Normalize the data to the vehicle-treated cells (100% viability).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the GI50 value.
-
Western Blot Analysis of Target Phosphorylation
To confirm that the inhibitor is acting on its intended target within the cell, a Western blot analysis of the phosphorylation status of the target kinase or its downstream substrates is essential.[6]
Objective: To determine if the test compound inhibits the phosphorylation of the target kinase and/or its downstream effectors in a cellular context.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (phospho-specific and total protein for the target and downstream effectors)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
Data Interpretation and Next Steps
The data generated from these initial assays will provide a comprehensive preliminary profile of the this compound analog as a kinase inhibitor.
| Parameter | Assay | Interpretation |
| IC50 | In Vitro Kinase Assay | Potency of the compound against the purified enzyme. |
| GI50 | Cell Proliferation Assay | Efficacy of the compound in inhibiting cancer cell growth. |
| Phospho-protein levels | Western Blot | Target engagement and mechanism of action in a cellular context. |
A potent inhibitor will exhibit a low IC50 value in the biochemical assay, a corresponding low GI50 value in the cell-based assay, and a dose-dependent decrease in the phosphorylation of the target kinase and its downstream substrates.
Subsequent steps in the evaluation of a promising compound would include:
-
Kinase selectivity profiling: To assess the off-target effects of the inhibitor against a panel of kinases.
-
In vivo efficacy studies: To evaluate the anti-tumor activity of the compound in animal models.[18][19]
-
Pharmacokinetic studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[18]
Conclusion
The this compound scaffold holds significant promise for the development of novel kinase inhibitors. The protocols outlined in this application note provide a robust framework for the initial characterization of compounds based on this chemical series. By systematically evaluating their biochemical and cellular activities, researchers can identify lead candidates for further preclinical and clinical development.
References
- Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
- Cayman Chemical. (2021, February). Methods for Detecting Kinase Activity.
- Creative Diagnostics. (n.d.). Kinase Activity Assay.
- Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
- Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed.
- Musi, A., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters.
- Lin, C.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Manzoor, S., et al. (2023). A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo. MDPI.
- Shapiro, A. B. (2015). Can anyone suggest a protocol for a kinase assay? ResearchGate.
- Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io.
- El-Sayed, N. N. E., et al. (2022). Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies. PubMed.
- Al-Suhaimi, K. S., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.
- Scott, P. J. H., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central.
- El-Naggar, M., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PubMed Central.
- Vainshtein, I., et al. (2012). Assay Development for Protein Kinase Enzymes. NCBI.
- El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed Central.
- World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines.
- Lin, C.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central.
- Ghorab, M. M., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. NIH.
- Ghorab, M. M., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing.
- Ghorab, M. M., et al. (2023). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. NIH.
- Sisko, J. T., et al. (2006). Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase. PubMed. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHigDH_894x42yHuTPqyKGVLsCMHgAdQhNUI27C4ZrHbNkRuWzWrqYMFICTso6gQWwUqAEb8YApxkimZtZh3U7RdqVTnomsXKm8062VNZGbWvnU4mklua11lqGTYup2civ74f0=
- El-Naggar, M., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. ResearchGate.
- El-Dydamony, N. M., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed.
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- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Cell-Based Assays Using 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile and its Analogs
Introduction: The Emerging Therapeutic Potential of the Pyrimidine-5-carbonitrile Scaffold
The pyrimidine-5-carbonitrile core is a privileged scaffold in medicinal chemistry, forming the basis for a diverse range of biologically active molecules. Derivatives of this heterocyclic system have been investigated as potent inhibitors of critical cellular signaling pathways implicated in oncology and immunology, including epidermal growth factor receptor (EGFR), phosphoinositide 3-kinase (PI3K), vascular endothelial growth factor receptor-2 (VEGFR-2), and cyclooxygenase-2 (COX-2)[1][2][3][4][5][6][7]. The subject of this guide, 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile, represents a foundational structure within this class. While its specific biological targets are under active investigation, its structural alerts suggest potential interactions with a variety of enzymes and receptors.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust cell-based assays to characterize the biological activity of this compound and its analogs. We will provide detailed, step-by-step protocols for assays targeting key pathways relevant to this chemical class, with a primary focus on the Aryl Hydrocarbon Receptor (AhR) signaling pathway, and secondary examples for Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO2). The principles and methodologies described herein are broadly applicable for the elucidation of the mechanism of action of novel small molecule inhibitors.
Principle of the Assays: Interrogating Cellular Pathways
The core principle of the cell-based assays described is to measure the modulation of a specific biological pathway within a living cell upon treatment with the test compound. This provides a more physiologically relevant context compared to cell-free biochemical assays. We will focus on assays that provide readouts for:
-
Receptor Antagonism: Measuring the ability of a compound to block the activation of a receptor by its cognate ligand.
-
Enzyme Inhibition: Quantifying the reduction in the activity of a specific enzyme.
-
Target Gene Expression: Assessing the downstream effects of pathway modulation by measuring changes in the transcription of target genes.
-
Cell Viability and Cytotoxicity: Evaluating the general health of the cells to distinguish specific pathway inhibition from non-specific toxic effects.
Part 1: Aryl Hydrocarbon Receptor (AhR) Antagonism Assay
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating genes involved in xenobiotic metabolism, immune responses, and cell development[8][9][10][11]. Dysregulation of the AhR pathway is implicated in various diseases, including cancer. The compound CH223191 is a well-characterized, potent, and specific AhR antagonist, serving as an excellent positive control for these assays[12][13][14][15].
AhR Signaling Pathway Overview
In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins such as Hsp90[11][16]. Upon binding to a ligand (e.g., 2,3,7,8-tetrachlorodibenzo-p-dioxin, TCDD), the chaperone proteins dissociate, and the ligand-AhR complex translocates to the nucleus. In the nucleus, AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, such as Cytochrome P450 1A1 (CYP1A1), leading to their transcriptional activation[8][10][16].
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Experimental Workflow: AhR-Driven Reporter Gene Assay
This assay utilizes a cell line engineered to express a reporter gene (e.g., luciferase) under the control of an XRE-containing promoter. AhR activation by an agonist leads to the expression of the reporter, which can be quantified. An antagonist will inhibit this process.
Caption: Workflow for the AhR-driven reporter gene assay.
Detailed Protocol: AhR Reporter Gene Assay
Materials and Reagents:
-
Cell Line: HepG2-Lucia™ AhR reporter cell line (InvivoGen). These cells stably express a secreted luciferase reporter under the control of a promoter containing multiple XREs.
-
Culture Medium: DMEM, high glucose, supplemented with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotics as required for the cell line.
-
Test Compound: this compound, dissolved in DMSO to create a 10 mM stock solution.
-
Positive Control Antagonist: CH223191 (Tocris Bioscience), 10 mM stock in DMSO[12].
-
Agonist: 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), 10 µM stock in DMSO. Caution: TCDD is extremely toxic and should be handled with appropriate safety precautions.
-
Assay Plate: White, clear-bottom 96-well cell culture plates.
-
Luciferase Assay Reagent: As per manufacturer's instructions (e.g., QUANTI-Luc™ from InvivoGen).
-
Plate Reader: Luminometer.
Procedure:
-
Cell Seeding:
-
Culture HepG2-Lucia™ AhR cells to approximately 80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed 2 x 104 cells in 100 µL of medium per well in a 96-well plate.
-
Incubate at 37°C, 5% CO2 for 24 hours.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the this compound and CH223191 in culture medium. A typical final concentration range would be 1 nM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the test compounds (typically ≤ 0.5%).
-
Carefully remove the culture medium from the cells and add 90 µL of the prepared compound dilutions or controls.
-
Incubate for 1 hour at 37°C, 5% CO2.
-
-
Agonist Addition:
-
Prepare a TCDD solution in culture medium to achieve a final concentration that elicits a submaximal response (e.g., EC80), typically around 1 nM.
-
Add 10 µL of the TCDD solution to all wells except for the "no agonist" control wells.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Luminescence Measurement:
-
Allow the plate to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's protocol.
-
Add the appropriate volume of reagent to each well.
-
Measure luminescence using a plate reader.
-
Data Analysis and Interpretation:
-
Normalization: Normalize the luminescence readings to the vehicle control (agonist-treated, no antagonist) to obtain the percentage of inhibition.
-
IC50 Calculation: Plot the percentage of inhibition against the log of the antagonist concentration. Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced reporter activity.
Expected Results and Controls:
| Control/Variable | Expected Outcome | Purpose |
| Vehicle + No Agonist | Low luminescence | Baseline reporter activity |
| Vehicle + Agonist (TCDD) | High luminescence | Maximum signal, represents 0% inhibition |
| CH223191 + Agonist | Dose-dependent decrease in luminescence | Positive control for antagonism |
| Test Compound + Agonist | Dose-dependent decrease in luminescence | Indicates potential AhR antagonism |
Part 2: IDO1/TDO2 Enzyme Inhibition Assay
Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO2) are enzymes that catalyze the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism[17][18]. The depletion of tryptophan and the accumulation of its metabolite, kynurenine, in the tumor microenvironment suppress T-cell proliferation and promote immune tolerance, thereby allowing cancer cells to evade the immune system[17][18]. Inhibition of IDO1 and/or TDO2 is a promising strategy in cancer immunotherapy.
Principle: Measuring Kynurenine Production
This cell-based assay measures the enzymatic activity of IDO1 or TDO2 by quantifying the amount of kynurenine produced and secreted into the cell culture medium. The expression of IDO1 is often induced in cancer cell lines by treatment with interferon-gamma (IFNγ)[19][20][21].
Detailed Protocol: Kynurenine Measurement Assay
Materials and Reagents:
-
Cell Lines:
-
Culture Medium: As appropriate for the chosen cell line (e.g., RPMI-1640 or DMEM with 10% FBS).
-
Inducing Agent (for IDO1): Recombinant human IFNγ.
-
Test Compound: this compound, 10 mM stock in DMSO.
-
Positive Control Inhibitor: Epacadostat (for IDO1) or a known TDO2 inhibitor.
-
Kynurenine Detection Reagent: p-Dimethylaminobenzaldehyde (p-DMAB) in acetic acid.
-
Kynurenine Standard: L-Kynurenine for generating a standard curve.
-
Assay Plate: 96-well cell culture plates.
-
Spectrophotometer: Capable of measuring absorbance at 480 nm.
Procedure:
-
Cell Seeding and Induction (IDO1 Assay):
-
Cell Seeding (TDO2 Assay):
-
Seed A172 or SW48 cells at an appropriate density (e.g., 8,000 cells/well for SW48) and allow them to attach overnight[23].
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and positive control in culture medium.
-
Remove the old medium from the cells and add the compound dilutions.
-
Incubate for the desired time (e.g., 48-72 hours).
-
-
Kynurenine Detection:
-
Carefully collect 100 µL of the cell culture supernatant from each well.
-
Add 50 µL of the p-DMAB reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes. A yellow color will develop in the presence of kynurenine.
-
Measure the absorbance at 480 nm.
-
-
Kynurenine Standard Curve:
-
Prepare a series of known concentrations of L-kynurenine in culture medium.
-
Add the p-DMAB reagent and measure the absorbance as with the samples.
-
Plot absorbance versus kynurenine concentration to generate a standard curve.
-
Data Analysis and Interpretation:
-
Quantify Kynurenine: Use the standard curve to determine the concentration of kynurenine in each sample.
-
Calculate Inhibition: Normalize the kynurenine concentrations to the vehicle-treated control to determine the percentage of inhibition.
-
IC50 Determination: Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to calculate the IC50 value.
Self-Validation and Troubleshooting:
-
Cytotoxicity Assessment: It is crucial to perform a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) to ensure that the observed decrease in kynurenine is due to specific enzyme inhibition and not simply cell death[23][24].
-
Induction Confirmation (IDO1): For IDO1 assays, always include a non-IFNγ-treated control to confirm that kynurenine production is dependent on IDO1 induction.
-
Linear Range: Ensure that the kynurenine concentrations measured fall within the linear range of the standard curve.
General Considerations for Compound Characterization
Solubility and Stability:
-
Assess the solubility of this compound in culture medium to avoid precipitation, which can lead to erroneous results.
-
Verify the stability of the compound under assay conditions (37°C, 5% CO2) over the time course of the experiment.
Off-Target Effects:
-
Characterizing a novel compound requires screening against a panel of targets to assess its selectivity. The protocols provided here for AhR and IDO1/TDO2 represent starting points for a broader characterization effort.
Conclusion
The pyrimidine-5-carbonitrile scaffold holds significant promise for the development of novel therapeutics. The cell-based assay protocols detailed in this guide provide a robust framework for characterizing the biological activity of this compound and its derivatives. By employing these methods, researchers can effectively identify and validate the mechanism of action of new chemical entities, a critical step in the drug discovery and development pipeline. The emphasis on physiologically relevant systems, appropriate controls, and careful data interpretation will ensure the generation of high-quality, reliable data.
References
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Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. (2021). Drug Target Review. [Link]
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AhR signaling pathways and regulatory functions. (2018). Biochimie. [Link]
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The aryl hydrocarbon receptor: a perspective on potential roles in the immune system. (2010). Seminars in Immunopathology. [Link]
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Aryl hydrocarbon receptor pathway: Role, regulation and intervention in atherosclerosis therapy (Review). (2019). Molecular Medicine Reports. [Link]
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Aryl Hydrocarbon Receptor Signaling. QIAGEN GeneGlobe. [Link]
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Aryl hydrocarbon receptor. Wikipedia. [Link]
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Cell based functional assays for IDO1 inhibitor screening and characterization. (2018). Oncotarget. [Link]
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Cell based functional assays for IDO1 inhibitor screening and characterization. (2018). Oncotarget. [Link]
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Cell based functional assays for IDO1 inhibitor screening and characterization. (2018). Oncotarget. [Link]
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CH223191 Is a Ligand-Selective Antagonist of the Ah (Dioxin) Receptor. (2010). Toxicological Sciences. [Link]
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Cell-Based Identification of New IDO1 Modulator Chemotypes. (2021). Angewandte Chemie International Edition. [Link]
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CH-223191 - AhR Antagonist. InvivoGen. [Link]
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CH223191 is a ligand-selective antagonist of the Ah (Dioxin) receptor. (2010). Toxicological Sciences. [Link]
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TDO2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
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Discovery and Characterisation of Dual Inhibitors of Tryptophan 2,3-Dioxygenase (TDO2) and Indoleamine 2,3-Dioxygenase 1 (IDO1) Using Virtual Screening. (2019). International Journal of Molecular Sciences. [Link]
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Discovery and binding mode of small molecule inhibitors of the apo form of human TDO2. (2022). bioRxiv. [Link]
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Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. (2021). International Journal of Molecular Sciences. [Link]
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TDO Cell-Based Assay Kit. BPS Bioscience. [Link]
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Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies. (2022). Bioorganic Chemistry. [Link]
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Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. (2023). RSC Advances. [Link]
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Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (2022). Bioorganic Chemistry. [Link]
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New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activity: Design, molecular modeling. The Royal Society of Chemistry. [Link]
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Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. (2022). Scientific Reports. [Link]
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New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (2022). RSC Advances. [Link]
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Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2021). Organic & Biomolecular Chemistry. [Link]
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Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. (2022). RSC Advances. [Link]
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Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. (2023). ResearchGate. [Link]
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Application Notes and Protocols for the Use of 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile in Antifungal Drug Discovery
Introduction: The Imperative for Novel Antifungal Agents
Invasive fungal infections represent a significant and growing threat to global public health, particularly affecting immunocompromised populations.[1][2] The clinical efficacy of traditional antifungal drugs, such as azoles and polyenes, is increasingly compromised by the emergence of drug-resistant fungal strains.[3] This challenge necessitates the urgent discovery and development of new antifungal agents with novel mechanisms of action. Pyrimidine-based compounds have emerged as a promising class of molecules in this pursuit, demonstrating broad-spectrum antifungal activity.[1][2][4] This document provides detailed application notes and protocols for the investigation of 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile , a scaffold of interest in the development of next-generation antifungal therapeutics.
Chemical Structure and Properties
IUPAC Name: this compound
Molecular Formula: C₁₁H₆FN₃
Molecular Weight: 211.19 g/mol
Structure:
Proposed Mechanism of Action: Targeting Fungal Pyrimidine Biosynthesis
While the precise mechanism of every pyrimidine derivative requires empirical validation, a primary and highly validated target for this class of compounds is the enzyme dihydroorotate dehydrogenase (DHODH) .[3][5][6] DHODH is a critical flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[3][5] This pathway is essential for the synthesis of pyrimidines (uracil, cytosine, thymine), which are fundamental for the production of DNA, RNA, and other essential cellular components.[3]
The inhibition of fungal DHODH leads to pyrimidine starvation, arresting fungal growth.[5] A key advantage of targeting fungal DHODH is the low sequence homology (approximately 30%) between the fungal and mammalian enzymes, which allows for the development of selective inhibitors with a potentially wide therapeutic window.[3]
Caption: Fungal de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound on DHODH.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and evaluation of this compound.
Protocol 1: Synthesis of this compound
This protocol is a proposed synthetic route based on established methods for synthesizing similar pyrimidine-5-carbonitrile derivatives.
Principle: This synthesis involves a multi-component reaction between 4-fluorobenzaldehyde, malononitrile, and benzamidine hydrochloride, catalyzed by a base. This approach allows for the efficient construction of the substituted pyrimidine ring.
Materials:
-
4-Fluorobenzaldehyde
-
Malononitrile
-
Benzamidine hydrochloride
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA)
-
Ethanol (absolute)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-fluorobenzaldehyde (1 equivalent) and malononitrile (1 equivalent) in absolute ethanol.
-
Knoevenagel Condensation: To the stirring solution, add a catalytic amount of a base such as triethylamine or piperidine. Stir the mixture at room temperature for 1-2 hours to form the intermediate 2-(4-fluorobenzylidene)malononitrile. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cyclocondensation: To the reaction mixture, add benzamidine hydrochloride (1 equivalent) and a stoichiometric amount of a base like potassium carbonate (2 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Continue to monitor the reaction by TLC until the starting materials are consumed.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. A precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration and wash with cold water.
-
Purification: Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis.
Protocol 2: In Vitro Antifungal Susceptibility Testing
This protocol is based on the broth microdilution methods outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) document E.DEF 7.3.2.[6][7][8][9][10][11][12][13]
Principle: The Minimum Inhibitory Concentration (MIC) is determined by exposing a standardized fungal inoculum to serial dilutions of the test compound in a 96-well microtiter plate. The MIC is the lowest concentration of the compound that inhibits visible fungal growth.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS (pH 7.0)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator (35°C)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in sterile DMSO.
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium to create a range of test concentrations (e.g., 64 µg/mL to 0.125 µg/mL) in the 96-well plate. The final DMSO concentration should not exceed 1% to avoid solvent toxicity.
-
Inoculum Preparation:
-
Yeasts (Candida spp.): Culture the yeast on Sabouraud Dextrose Agar for 24 hours at 35°C. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.[10]
-
Molds (Aspergillus spp.): Culture the mold on Potato Dextrose Agar for 5-7 days to encourage conidiation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640.[12]
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted compound.
-
Controls: Include a growth control (inoculum without compound) and a sterility control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of visible growth compared to the growth control. For azoles and pyrimidines against yeasts, this is often a ≥50% reduction in turbidity.[9]
Data Presentation: Representative Antifungal Activity of Phenylpyrimidine Derivatives
| Compound Class | Fungal Species | Activity Metric | Value (µg/mL) |
| Phenylpyrimidine Derivative | Candida albicans | MIC | Record Experimental Value |
| Phenylpyrimidine Derivative | Candida glabrata | MIC | Record Experimental Value |
| Phenylpyrimidine Derivative | Cryptococcus neoformans | MIC | Record Experimental Value |
| Phenylpyrimidine Derivative | Aspergillus fumigatus | MIC | Record Experimental Value |
| Phenylpyrimidine Derivative | Phomopsis sp. | EC₅₀ | ~10.5 |
| 2-Phenylpyrimidine Derivative | Clinically susceptible strains | MIC | Reported as superior to fluconazole |
Protocol 3: DHODH Enzymatic Inhibition Assay
This is a spectrophotometric assay to determine the in vitro inhibitory activity of the test compound on fungal DHODH.
Principle: The assay measures the reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH. A decrease in absorbance at 600 nm corresponds to the rate of DCIP reduction, and inhibition of this process indicates DHODH inhibition.[2]
Materials:
-
Recombinant fungal DHODH enzyme
-
This compound
-
Dihydroorotate (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
96-well microplate and spectrophotometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO, then dilute further in Assay Buffer.
-
Enzyme Preparation: Dilute the recombinant fungal DHODH in Assay Buffer to a working concentration (e.g., 20 nM).
-
Reaction Setup: To the wells of a 96-well plate, add the diluted compound (or DMSO for control) and the DHODH enzyme solution. Incubate at 25°C for 30 minutes to allow for inhibitor binding.
-
Reaction Initiation: Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer. Initiate the reaction by adding this mix to each well. Final concentrations in a 200 µL reaction volume could be 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10.
-
Measurement: Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in DHODH activity.
Caption: Experimental workflow for the evaluation of this compound as an antifungal drug candidate.
Protocol 4: Mammalian Cell Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cell line (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or Solubilization Buffer
-
96-well plates, CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 24-48 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Determination: Calculate the IC₅₀ value, which is the concentration of the compound that reduces the viability of the cells by 50%.
Data Presentation: Representative Cytotoxicity of Phenylpyrimidine Derivatives
| Compound Class | Cell Line | Activity Metric | Value (µM) |
| Phenylpyrimidine-5-carbonitrile Derivative | HCT-116 (Colon Cancer) | IC₅₀ | 1.14 - 32.16 |
| Phenylpyrimidine-5-carbonitrile Derivative | MCF-7 (Breast Cancer) | IC₅₀ | 1.54 - 32.16 |
| Phenylpyrimidine-5-carbonitrile Derivative | WI-38 (Normal Lung Fibroblast) | IC₅₀ | ~63.41 |
| 2-Phenylpyrimidine Derivative | HepG2 (Liver Cancer) | IC₅₀ | Record Experimental Value |
| 2-Phenylpyrimidine Derivative | HEK293 (Human Embryonic Kidney) | IC₅₀ | Record Experimental Value |
Conclusion and Future Directions
This compound represents a valuable scaffold for antifungal drug discovery, likely acting through the inhibition of the fungal-specific enzyme DHODH. The protocols outlined in this document provide a comprehensive framework for researchers to synthesize, characterize, and evaluate the antifungal efficacy and safety profile of this and related compounds. A successful drug discovery campaign will hinge on demonstrating potent antifungal activity coupled with high selectivity over the mammalian DHODH enzyme and low overall cytotoxicity. Future work should focus on establishing a robust structure-activity relationship (SAR) to optimize the potency and pharmacokinetic properties of this promising class of antifungal agents.
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- A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumig
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- Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay. Semantic Scholar.
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- A pyrimidine-5-carbonitrile acceptor combined with an ortho-linked donor for long lifetime through facilitated reverse intersystem crossing in thermally activated delayed fluorescence emitters.
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Application Notes and Protocols for the Investigation of 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile as a CXCR2 Receptor Antagonist
Abstract
The C-X-C chemokine receptor 2 (CXCR2) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the recruitment of neutrophils and other leukocytes to sites of inflammation.[1] Its dysregulation is implicated in a wide range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and certain cancers.[1][2][3][4] Consequently, the development of potent and selective CXCR2 antagonists is a significant therapeutic strategy.[2][5][6] This document provides a comprehensive guide for researchers investigating the pharmacological profile of 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile, a compound belonging to a chemical class with known potential for CXCR2 antagonism, as a novel CXCR2 inhibitor.[7][8] We present detailed, field-proven protocols for in vitro functional characterization and a conceptual framework for in vivo validation, designed to establish the compound's potency, efficacy, and mechanism of action.
Introduction: The Rationale for Targeting CXCR2
CXCR2 is a key regulator of the innate immune response.[1] Upon binding to its cognate chemokines, primarily those with the glutamic acid-leucine-arginine (ELR) motif such as CXCL1, CXCL2, CXCL5, and CXCL8 (IL-8), the receptor initiates a signaling cascade that results in neutrophil chemotaxis, degranulation, and activation.[1][9][10] While essential for host defense, excessive or prolonged CXCR2 signaling drives the pathophysiology of numerous chronic inflammatory and autoimmune diseases.[2][6]
Blocking this pathway with small-molecule antagonists can prevent the recruitment of neutrophils, thereby mitigating tissue damage and reducing inflammation.[2][5] Several CXCR2 antagonists have been evaluated in clinical trials for conditions like COPD and cancer, demonstrating the therapeutic promise of this target.[5][11][12] The pyrimidine-5-carbonitrile scaffold has been identified as a promising core structure for the development of orally bioavailable CXCR2 antagonists.[7][8] This guide focuses on the systematic evaluation of this compound as a candidate antagonist.
Compound Profile & Handling
2.1. Chemical Properties
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C₁₁H₆FN₃ |
| Molecular Weight | 211.19 g/mol |
| Chemical Structure | (Structure to be confirmed by synthesis) |
2.2. Handling and Storage
-
Safety Precautions: The compound should be handled in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required.[13] For detailed safety information, refer to the Safety Data Sheet (SDS) for this specific compound or structurally related pyrimidines.[13][14][15]
-
Stock Solution Preparation: For in vitro assays, prepare a high-concentration stock solution (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the solid compound and DMSO stock solutions at -20°C or -80°C, protected from light and moisture.
The CXCR2 Signaling Pathway: Mechanism of Action
CXCR2 is a canonical GPCR that couples primarily to inhibitory Gαi proteins.[16] Ligand binding induces a conformational change, leading to the dissociation of the Gαi and Gβγ subunits. The Gβγ subunit activates phospholipase C-β (PLC-β), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[16] IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[16][17][18] This rapid increase in intracellular Ca²⁺ is a hallmark of CXCR2 activation and a critical second messenger for downstream cellular responses, including chemotaxis and enzyme activation.[9][17] An antagonist like this compound is hypothesized to bind to the CXCR2 receptor, preventing this cascade.
Caption: CXCR2 signaling cascade and the antagonist's proposed point of intervention.
Integrated Experimental Workflow
A tiered approach is recommended to efficiently characterize the compound. The workflow begins with robust in vitro functional assays to determine potency and mechanism, followed by evaluation in a disease-relevant in vivo model to assess efficacy.
Caption: A tiered experimental workflow for antagonist characterization.
Part A: In Vitro Characterization Protocols
Protocol 1: Calcium Mobilization Assay
Principle: This assay quantifies the ability of the test compound to inhibit agonist-induced intracellular calcium mobilization, a direct functional readout of CXCR2 activation.[18][19][20] We will use a cell line stably expressing human CXCR2 and a fluorescent calcium indicator dye (e.g., Fluo-4 AM).[18][20] An increase in fluorescence upon agonist stimulation corresponds to receptor activation, and a reduction in this signal in the presence of the test compound indicates antagonism.
Materials & Reagents:
-
Cells: HEK293 or CHO cells stably expressing human CXCR2.
-
Agonist: Recombinant Human CXCL8 (IL-8) or GRO-α (CXCL1).
-
Test Compound: this compound.
-
Assay Plate: Black, clear-bottom 96-well or 384-well microplates.
-
Reagents: FLIPR Calcium Assay Kit (or Fluo-4 AM), Probenecid (anion transport inhibitor to improve dye retention), Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.[19]
-
Equipment: FlexStation® 3, FLIPR®, or similar fluorescence microplate reader with automated liquid handling.[18][19]
Step-by-Step Methodology:
-
Cell Plating: Seed the CXCR2-expressing cells into the assay plate at an optimized density to achieve a 90-100% confluent monolayer on the day of the assay.[19] Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading:
-
Prepare the calcium indicator dye solution according to the manufacturer's protocol, typically in HBSS with probenecid.
-
Aspirate the cell culture medium from the plate and add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, 5% CO₂, followed by 30 minutes at room temperature in the dark.[19]
-
-
Compound Preparation (Antagonist Mode):
-
Prepare a serial dilution of this compound in HBSS. A typical starting concentration for the dilution series is 10 µM. Include a "vehicle only" (e.g., 0.1% DMSO) control.
-
Prepare a fixed concentration of the agonist (CXCL8) at 2X its final EC₈₀ concentration (the concentration that gives 80% of the maximal response, determined previously).
-
-
Assay Execution:
-
Place the cell plate and the compound/agonist plates into the fluorescence plate reader.
-
Set the instrument to monitor fluorescence (e.g., Ex: 494 nm, Em: 516 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for ~15-20 seconds.
-
The instrument will automatically add the test compound dilutions to the cell plate. Incubate for a pre-determined time (e.g., 15-30 minutes) to allow the antagonist to bind.
-
Following incubation, the instrument will add the agonist (CXCL8) to all wells.
-
Continue to record the fluorescence signal for an additional 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The primary response is calculated as the maximum fluorescence signal post-agonist addition minus the baseline fluorescence.
-
Normalize the data: Set the response of the "agonist + vehicle" wells to 100% activity and the "no agonist" wells to 0% activity.
-
Plot the normalized response against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the agonist-induced response).
-
Expected Results:
| Compound Concentration | Fluorescence (RFU) | % Inhibition |
| Vehicle (No Agonist) | 500 | 100% |
| Vehicle (+ Agonist) | 10,500 | 0% |
| 1 nM | 9,800 | 7% |
| 10 nM | 7,500 | 30% |
| 50 nM | 5,500 | 50% (IC₅₀) |
| 100 nM | 3,000 | 75% |
| 1 µM | 600 | 99% |
Protocol 2: In Vitro Neutrophil Chemotaxis Assay
Principle: This assay directly measures a key biological function mediated by CXCR2: the directed migration of neutrophils toward a chemoattractant.[21] The ability of this compound to block this migration provides strong evidence of its functional antagonism. A Boyden chamber or Transwell® system is typically used.[21][22]
Materials & Reagents:
-
Cells: Freshly isolated human neutrophils from healthy donors or differentiated HL-60 cells.[21]
-
Chemoattractant: Recombinant Human CXCL8.
-
Assay System: 96-well chemotaxis plate (e.g., Transwell® with 3-5 µm pore size polycarbonate membrane).
-
Reagents: RPMI-1640 medium with 0.5% BSA, Calcein-AM (for cell labeling and quantification).
-
Equipment: Plate reader with fluorescence detection, incubator, centrifuge.
Step-by-Step Methodology:
-
Neutrophil Preparation: Isolate human neutrophils from whole blood using a standard method like Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.[21] Resuspend cells in assay medium at 2 x 10⁶ cells/mL.
-
Compound Pre-incubation: Incubate the neutrophil suspension with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Assay Setup:
-
Add assay medium containing the chemoattractant (CXCL8 at its EC₅₀, e.g., 10 nM) to the lower wells of the Boyden chamber.[23] Include a negative control well with medium only.
-
Place the membrane insert over the lower wells.
-
Add 50 µL of the pre-incubated neutrophil suspension to the top of each insert.[24]
-
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for 60-90 minutes to allow cell migration.
-
Quantification of Migration:
-
Carefully remove the insert. Gently wipe the top of the membrane to remove non-migrated cells.
-
Quantify the cells that have migrated to the bottom chamber. This can be done by lysing the cells and measuring an endogenous enzyme (like LDH) or by pre-labeling cells with a fluorescent dye (like Calcein-AM) and reading the fluorescence of the bottom well in a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of chemotaxis relative to the positive control (CXCL8 + vehicle).
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot percent inhibition vs. log concentration of the antagonist to determine the IC₅₀ for chemotaxis.
-
Expected Results:
| Condition | Migrated Cells (RFU) | % Inhibition |
| Medium Only (Basal) | 150 | 100% |
| CXCL8 + Vehicle | 4,150 | 0% |
| CXCL8 + 10 nM Compound | 3,150 | 25% |
| CXCL8 + 75 nM Compound | 2,150 | 50% (IC₅₀) |
| CXCL8 + 500 nM Compound | 400 | 94% |
Part B: In Vivo Efficacy Assessment (Conceptual Protocol)
Protocol 3: Murine Model of LPS-Induced Pulmonary Neutrophilia
Principle: Intranasal administration of lipopolysaccharide (LPS) in mice elicits an acute inflammatory response in the lungs, characterized by a massive influx of neutrophils.[25] This recruitment is highly dependent on the CXCR2 axis.[3][25] Evaluating the ability of this compound to reduce the number of neutrophils in the bronchoalveolar lavage (BAL) fluid of LPS-challenged mice provides a robust measure of in vivo efficacy.
Step-by-Step Methodology (Abbreviated):
-
Acclimatization: Acclimatize male C57BL/6 mice for at least one week.
-
Compound Administration: Formulate the test compound for oral gavage. Administer the compound (e.g., at 1, 10, and 30 mg/kg) or vehicle one hour prior to the LPS challenge.
-
LPS Challenge: Lightly anesthetize the mice and administer LPS (e.g., 10 µg in 50 µL saline) via the intranasal route. A control group receives saline only.
-
BAL Collection: At a defined time point post-challenge (e.g., 4-6 hours), humanely euthanize the mice and perform a bronchoalveolar lavage by cannulating the trachea and washing the lungs with sterile PBS.
-
Cell Analysis: Centrifuge the collected BAL fluid to pellet the cells. Determine the total cell count using a hemocytometer. Prepare cytospin slides, stain with a differential stain (e.g., Diff-Quik), and perform a differential cell count to specifically quantify neutrophils.
-
Data Analysis: Compare the number of neutrophils in the BAL fluid from compound-treated groups to the vehicle-treated LPS group. Calculate the percent inhibition of neutrophil recruitment for each dose.
Expected Results:
| Treatment Group | BAL Neutrophils (x10⁴) | % Inhibition |
| Saline + Vehicle | 0.5 ± 0.1 | - |
| LPS + Vehicle | 55.0 ± 5.2 | 0% |
| LPS + Compound (1 mg/kg) | 41.5 ± 4.5 | 25% |
| LPS + Compound (10 mg/kg) | 16.8 ± 3.1 | 69% |
| LPS + Compound (30 mg/kg) | 8.1 ± 2.4 | 85% |
Conclusion and Interpretation
The successful execution of these protocols will provide a comprehensive pharmacological profile for this compound. A potent IC₅₀ value in the low nanomolar range from the calcium mobilization assay, coupled with effective inhibition of neutrophil chemotaxis, would establish the compound as a functional CXCR2 antagonist in vitro. Subsequent demonstration of a dose-dependent reduction in lung neutrophil infiltration in the in vivo LPS model would confirm its therapeutic potential for treating CXCR2-mediated inflammatory diseases.
References
- Bio-protocol. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors.
- Frontiers in Immunology. (n.d.).
- Cancers (Basel). (2022). CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Chemotaxis Assay Using (R,R)-Cxcr2-IN-2.
- Patsnap Synapse. (2025). What CXCR2 antagonists are in clinical trials currently?.
- ResearchGate. (n.d.).
- Frontiers in Neuroscience. (n.d.).
- Chapman & Hall. (n.d.).
- Synapse. (2024). What are CXCR2 agonists and how do they work?.
- The Journal of Experimental Medicine. (2004).
- Frontiers in Cellular Neuroscience. (n.d.).
- Journal of Visualized Experiments. (n.d.).
- ResearchGate. (n.d.). Clinical trials with CXCR1 and CXCR2 inhibitors.
- Respiratory Research. (2020). CXCR2 antagonist for patients with chronic obstructive pulmonary disease with chronic mucus hypersecretion: a phase 2b trial.
- Creative Bioarray. (n.d.).
- Journal of Immunology. (n.d.).
- ChemoTactics. (n.d.).
- Journal of Clinical Investigation. (2012). Inhibition of CXCR2 profoundly suppresses inflammation-driven and spontaneous tumorigenesis.
- Journal of Clinical Investigation. (2012). Inhibition of CXCR2 profoundly suppresses inflammation-driven and spontaneous tumorigenesis.
- Springer Lab. (2000). Chemotaxis Assay.
- Charles River Laboratories. (n.d.). Neutrophil Chemotaxis Assay.
- Bioorganic & Medicinal Chemistry Letters. (2014). The discovery of potent, orally bioavailable pyrimidine-5-carbonitrile-6-alkyl CXCR2 receptor antagonists.
- Sartorius. (n.d.).
- Fisher Scientific. (2011).
- International Journal of Molecular Sciences. (2023).
- OAK Open Access Archive. (2015). The Discovery of Potent, Orally Bioavailable Pyrimidine-5-carbonitrile-6-alkyl CXCR2 Receptor Antagonists.
- Fisher Scientific. (2025).
- Biosynth. (2023).
Sources
- 1. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]
- 2. CXCR2 antagonists for the treatment of pulmonary disease [pubmed.ncbi.nlm.nih.gov]
- 3. JCI - Inhibition of CXCR2 profoundly suppresses inflammation-driven and spontaneous tumorigenesis [jci.org]
- 4. Inhibition of CXCR2 profoundly suppresses inflammation-driven and spontaneous tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. The discovery of potent, orally bioavailable pyrimidine-5-carbonitrile-6-alkyl CXCR2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Discovery of Potent, Orally Bioavailable Pyrimidine-5-carbonitrile-6-alkyl CXCR2 Receptor Antagonists. - OAK Open Access Archive [oak.novartis.com]
- 9. What are CXCR2 agonists and how do they work? [synapse.patsnap.com]
- 10. CXCR2 Signaling and Remyelination in Preclinical Models of Demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CXCR2 antagonist for patients with chronic obstructive pulmonary disease with chronic mucus hypersecretion: a phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biosynth.com [biosynth.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemokine receptor CXCR2: physiology regulator and neuroinflammation controller? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. criver.com [criver.com]
- 22. sartorius.com [sartorius.com]
- 23. Chemokine Protocols - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 24. timothyspringer.org [timothyspringer.org]
- 25. CXCR2 ligands and G-CSF mediate PKCα-induced intraepidermal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile
Welcome to the technical support center for the synthesis of 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. The following question-and-answer-based troubleshooting guide provides in-depth, field-proven insights to help you optimize your reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient synthetic strategy for this compound, and what is the underlying mechanism?
A1: The most prevalent and versatile method for synthesizing this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This strategy involves the C-C bond formation between a 2-halopyrimidine-5-carbonitrile (typically chloro- or bromo-) and a (4-fluorophenyl)boronic acid or its ester derivatives.[3]
Causality of Method Choice: The Suzuki-Miyaura coupling is favored due to its high functional group tolerance, relatively mild reaction conditions, and the commercial availability of a wide range of boronic acids.[2][4] The electron-deficient nature of the pyrimidine ring makes even chloropyrimidines highly reactive substrates for palladium-catalyzed cross-coupling reactions.[2][5]
Reaction Mechanism: The catalytic cycle is a cornerstone of palladium chemistry and understanding it is critical for troubleshooting.[6] It proceeds through three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halopyrimidine-5-carbonitrile, forming a Pd(II) intermediate.
-
Transmetalation: The organoboron compound (activated by a base) transfers its organic group (the 4-fluorophenyl moiety) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, this compound, regenerating the Pd(0) catalyst which re-enters the cycle.[6]
Caption: Suzuki-Miyaura catalytic cycle for pyrimidine synthesis.
Q2: My reaction shows low to no conversion of the 2-halopyrimidine starting material. What are the likely causes and how can I troubleshoot this?
A2: This is a common issue that typically points to problems with the catalyst, reagents, or reaction conditions. A systematic approach is essential for diagnosis.
Caption: Troubleshooting workflow for low product yield.
Detailed Troubleshooting Steps:
-
Catalyst System Integrity:
-
Cause: The Pd(0) active species may not be forming or is being deactivated. Palladium catalysts, especially those with phosphine ligands, can be sensitive to air and moisture. The choice of ligand is also critical.[7]
-
Solution:
-
Inert Atmosphere: Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst and reagents.
-
Catalyst/Ligand Source: Use a freshly opened bottle of the palladium precursor (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and phosphine ligand. Old reagents can be partially oxidized.
-
Catalyst Loading: While typically low (0.5-5 mol%), insufficient catalyst can stall the reaction. If you suspect deactivation, a slightly higher loading might be beneficial.[8]
-
Ligand Screening: Simple triphenylphosphine (PPh₃) is often effective, but more electron-rich or bulky ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) can improve yields, especially with less reactive chlorides.[9]
-
-
-
Reagent Quality and Stoichiometry:
-
Cause: Impurities in starting materials can poison the catalyst. The quality of the boronic acid is particularly crucial.
-
Solution:
-
Boronic Acid Quality: (4-Fluorophenyl)boronic acid can undergo dehydration upon storage to form an inactive cyclic trimer called a boroxine. It's recommended to use fresh boronic acid or material that has been stored in a desiccator.
-
Halopyrimidine Purity: Ensure the 2-halopyrimidine-5-carbonitrile is pure. Recrystallize if necessary.
-
Stoichiometry: A slight excess of the boronic acid (1.1-1.5 equivalents) is standard practice to drive the reaction to completion.[10]
-
-
-
Solvent and Base Selection:
-
Cause: The base is essential for activating the boronic acid for transmetalation. The solvent must be appropriate for the reaction temperature and solubilize the reagents.
-
Solution:
-
Base: An aqueous solution of a weak base like Na₂CO₃ or K₂CO₃ is common.[11] If conversion is still low, switching to a stronger, non-aqueous base like K₃PO₄ or Cs₂CO₃ can be effective.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water is typical for Suzuki couplings with carbonate bases.[8] Ensure you are using anhydrous solvents if employing a non-aqueous base. The solvent must be thoroughly degassed via sparging with an inert gas or through freeze-pump-thaw cycles to remove dissolved oxygen, which can oxidize the catalyst.
-
-
Optimized Starting Conditions for Suzuki Coupling
| Parameter | Recommended Condition | Rationale / Citation |
|---|---|---|
| Halopyrimidine | 2-Chloropyrimidine-5-carbonitrile | Chloro-derivatives are often more cost-effective and sufficiently reactive.[2] |
| Boronic Acid | (4-Fluorophenyl)boronic acid (1.2 eq) | Slight excess drives the reaction. |
| Pd Catalyst | Pd(PPh₃)₄ (2-5 mol%) | A reliable catalyst for many pyrimidine couplings.[8] |
| Base | K₂CO₃ (2-3 eq) in H₂O | Effective and standard for Suzuki reactions.[11] |
| Solvent | 1,4-Dioxane or Toluene (degassed) | Aprotic solvents are common; degassing is critical.[8][10] |
| Temperature | 80-110 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the Pd(0) catalyst from oxidation. |
Q3: I am getting my desired product, but the yield is low due to significant byproduct formation. What are these byproducts and how can I minimize them?
A3: Byproduct formation in Suzuki couplings typically arises from side reactions of the starting materials. The most common culprits are homocoupling of the boronic acid and dehalogenation of the pyrimidine.
-
Homocoupling of Boronic Acid (forms 4,4'-Difluorobiphenyl):
-
Cause: This occurs when two molecules of the (4-fluorophenyl)boronic acid couple with each other. It is often promoted by the presence of oxygen and high catalyst loading or temperature.
-
Solution:
-
Thorough Degassing: Rigorously deoxygenate your solvent and maintain a strict inert atmosphere throughout the reaction. This is the most critical factor.
-
Control Stoichiometry: Avoid using a large excess of the boronic acid. Stick to 1.1-1.2 equivalents.
-
Temperature Control: Do not overheat the reaction unnecessarily. Run the reaction at the lowest temperature that provides a reasonable rate of conversion.
-
-
-
Dehalogenation of 2-Halopyrimidine-5-carbonitrile:
-
Cause: The halogen atom on the pyrimidine is replaced by a hydrogen atom. This can be caused by impurities in the reagents or solvent that act as a hydride source, or via a competing protodeboronation pathway of the boronic acid followed by coupling.
-
Solution:
-
Use Anhydrous Solvents: Ensure your organic solvents are dry.
-
Base Choice: Some bases can contribute to this side reaction. If dehalogenation is a major issue, screening different bases (e.g., switching from a carbonate to a phosphate) may help.
-
-
-
Hydrolysis of the Nitrile Group:
-
Cause: Under strongly basic or acidic conditions, especially with prolonged heating in the presence of water, the nitrile group (-CN) can hydrolyze to a carboxamide (-CONH₂) or even a carboxylic acid (-COOH).
-
Solution:
-
Moderate Base: Use the mildest base that effectively promotes the reaction (e.g., K₂CO₃ over NaOH).
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid over-exposure to harsh conditions.
-
Work-up: Neutralize the reaction mixture promptly during work-up to avoid prolonged exposure to high or low pH.
-
-
Q4: I am struggling with the final purification. How can I effectively remove palladium residues and other impurities?
A4: Purification can be challenging due to the similar polarities of the product and some byproducts, as well as the need to remove residual palladium, which can be problematic for downstream applications, especially in drug development.
Standard Purification Protocol:
-
Aqueous Work-up:
-
After cooling the reaction, dilute the mixture with an organic solvent like Ethyl Acetate or Dichloromethane.
-
Wash the organic layer sequentially with water and then brine. This will remove the inorganic base and salts.
-
-
Removal of Palladium Residues:
-
Filtration: Filter the crude organic solution through a pad of Celite® to remove precipitated palladium black.
-
Charcoal/Silica Treatment: If the solution is still colored from palladium, stir it with activated charcoal or pass it through a short plug of silica gel before concentrating.
-
Specialized Scavengers: For pharmaceutical applications requiring very low palladium levels, consider stirring the organic solution with a palladium scavenger resin.
-
-
Chromatography:
-
Technique: Flash column chromatography on silica gel is the most effective method for separating the product from organic byproducts like homocoupled arenes.
-
Solvent System: A gradient elution using a non-polar solvent (like Hexanes or Heptane) and a moderately polar solvent (like Ethyl Acetate) is typically effective. Start with a low concentration of the polar solvent and gradually increase it. The exact ratio will need to be determined by TLC analysis.
-
TLC Visualization: The product, containing an aromatic system and a nitrile, should be UV active. Staining with potassium permanganate can also help visualize spots.
-
-
Recrystallization:
-
If the product is obtained as a solid of >95% purity after chromatography, recrystallization can be an excellent final step to obtain highly pure material.
-
Solvent Screening: Test solvents like Ethanol, Isopropanol, or mixtures such as Ethyl Acetate/Hexanes to find a system where the product is soluble when hot but sparingly soluble when cold.
-
References
- Benchchem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Dichloro-4,6-pyrimidinediamine.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.).
- Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. (n.d.). RSC Publishing.
- Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. (2006). Synfacts.
- Loh, T.-L., & Chen, G. Y. J. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.).
- Hussain, M., et al. (2009). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Thieme.
- Loudon, G. M. (2002). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
- Slaninova, V., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.
- Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
- Benchchem. (2025).
- Hocek, M. (2015).
- Fathalla, W., et al. (2016). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies.
- Abdel-Maksoud, M. S., et al. (2020). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.
- Al-Said, M. S., et al. (2016). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists.
Sources
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Addressing Solubility Challenges of 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile in Biological Assays
Welcome to the technical support center for researchers working with 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile and related heterocyclic compounds. This guide provides in-depth troubleshooting strategies, validated protocols, and answers to frequently asked questions regarding the significant challenge of poor aqueous solubility in biological assays. Our goal is to equip you with the knowledge to overcome experimental hurdles, ensure data reproducibility, and unlock the full potential of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers face when working with poorly soluble compounds.
Q1: My this compound solution looks clear in DMSO, but it precipitates immediately when I add it to my cell culture media. What is happening?
A1: You are likely observing a phenomenon known as "solvent shock" or "fall-out".[1] Your compound is soluble in a high concentration of an organic solvent like 100% Dimethyl Sulfoxide (DMSO), but it crashes out of solution when this concentrated stock is diluted into the predominantly aqueous environment of your cell culture medium.[1] Every compound has a maximum soluble concentration in a given medium, and this rapid solvent change can cause it to be exceeded, leading to precipitation.[1][2]
Q2: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
A2: This is a critical parameter that depends heavily on the cell type. As a general rule, most robust cell lines can tolerate a final DMSO concentration of up to 0.5% without severe cytotoxicity, though 0.1% is considered safer for almost all cells.[3] Primary cells and stem cells are often far more sensitive, and concentrations below 0.1% are recommended.[3][4] It is imperative to run a "vehicle control" (media + DMSO at the final concentration, without your compound) to ensure that the observed effects are due to your compound and not the solvent.[5]
| Cell Type | Recommended Max. Final DMSO Concentration | Key Considerations |
| Robust Cancer Cell Lines (e.g., HeLa, MCF-7) | 0.5% (some tolerate up to 1.0%)[3][5] | Always verify with a vehicle control. |
| Primary Cell Cultures | ≤ 0.1%[3] | Highly sensitive to solvent toxicity. |
| Stem Cells | ≤ 0.1% | High DMSO can affect viability and differentiation.[4] |
| Sensitive Cell Lines (e.g., H9c2 Cardiomyoblasts) | ≤ 0.5% shows no significant cytotoxicity.[5] | Dose-response testing is crucial. |
Q3: I've prepared a 10 mM stock of this compound in 100% DMSO. What is the best way to store it to prevent precipitation?
A3: Proper storage is key to maintaining the integrity of your compound stock. While freezing at -20°C or -80°C is common for long-term storage, it can exacerbate solubility issues for compounds that are marginally soluble in DMSO. Repeated freeze-thaw cycles are a major cause of compound precipitation.[6][7] For short-term use (e.g., up to two weeks), storing DMSO stock solutions at ambient temperature can be a more effective strategy to minimize precipitation.[6] If you must freeze your stock, aliquot it into single-use volumes to avoid multiple freeze-thaw cycles.
Q4: Can I use a solvent other than DMSO to improve solubility?
A4: Yes, other water-miscible organic solvents can be tested, such as ethanol, dimethylformamide (DMF), or methanol.[6][8] However, the choice of solvent is highly dependent on the specific chemical structure of your compound series. Crucially, you must perform solvent tolerance studies with your specific biological system, as these solvents can have their own cytotoxic or off-target effects.[6][9]
Section 2: Troubleshooting Guide for Compound Precipitation
Encountering precipitation can be frustrating. This troubleshooting workflow provides a logical, step-by-step process to diagnose and solve the problem. The core principle is to first validate your system and then apply increasingly powerful solubilization techniques.
Caption: Troubleshooting workflow for addressing compound precipitation.
Section 3: Experimental Protocols
These protocols provide detailed, field-proven methodologies for handling this compound.
Protocol 1: Preparation of a Standard DMSO Stock Solution
-
Objective: To prepare a concentrated stock solution for serial dilution.
-
Rationale: DMSO is a powerful aprotic solvent capable of dissolving many poorly soluble compounds for initial stock preparation.[10]
-
Materials:
-
This compound (solid)
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or amber vials
-
Calibrated analytical balance and positive displacement pipette
-
-
Procedure:
-
Accurately weigh the desired amount of solid compound into a sterile vial.
-
Using a positive displacement pipette, add the calculated volume of 100% DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 2-5 minutes until the compound is fully dissolved. Gentle warming in a 37°C water bath can assist dissolution, but check for compound stability at this temperature.
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquot into single-use volumes to minimize freeze-thaw cycles.[6]
-
For long-term storage, store at -20°C or -80°C. For short-term use, store at room temperature.[6]
-
Protocol 2: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD) to Enhance Solubility
-
Objective: To create an aqueous-compatible formulation of the compound using a complexing agent.
-
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that dramatically increases aqueous solubility and bioavailability.[12][13] This is a widely used strategy in pharmaceutical formulation.[14]
-
Mechanism of Action:
Caption: Cyclodextrin encapsulates the hydrophobic compound, increasing its solubility.
-
Materials:
-
Concentrated DMSO stock of this compound (from Protocol 1)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD), sterile powder
-
Sterile assay buffer or cell culture media
-
-
Procedure:
-
Prepare the HP-β-CD Solution: Prepare an aqueous solution of HP-β-CD in your assay buffer at a concentration known to be effective and non-toxic (e.g., 2-5% w/v is a common starting point).[15] Warm the solution to 37°C and stir until the HP-β-CD is fully dissolved.
-
Complexation: While vigorously vortexing the HP-β-CD solution, slowly add the concentrated DMSO stock of your compound drop-by-drop to achieve the final desired concentration.
-
Equilibration: Allow the mixture to incubate for at least 1 hour at room temperature or 37°C with continuous stirring or shaking to ensure efficient complex formation.
-
Application: This final solution can now be used for serial dilutions in your biological assay. The final DMSO concentration should still be kept below the cytotoxic limit for your cells.
-
References
-
Gould, S., & Scott, R. C. (2021). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. [Link]
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de Fátima, A., & de Cássia, R. (2013). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. SciELO. [Link]
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Ayurveda Journals. (2024). Compexation of poorly water soluble drug with cyclodextrin. Ayurveda Journals. [Link]
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LifeTein. (2023). DMSO usage in cell culture. LifeTein. [Link]
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Singh, G., & Kaur, L. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. (2020). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. ijppr.humanjournals.com. [Link]
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Dayan, S., et al. (2022). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... ResearchGate. [Link]
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Wu Di. (2010). Studies on the effect of DMSO as a solvent mediator on cell growth and viability. Semantic Scholar. [Link]
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Al-Habib, M., et al. (2019). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. PMC - NIH. [Link]
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Nikon Instruments. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. [Link]
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Carla, G. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
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Kubota, Y., & Kimura, S. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. [Link]
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Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]
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ResearchGate. (2025). Synthesis and biological activity of some pyrimidine derivatives. ResearchGate. [Link]
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Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]
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ResearchGate. (n.d.). Synthesis of pyrimidine derivatives under solvent-free conditions. ResearchGate. [Link]
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Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
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ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. [Link]
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Heterocyclic Letters. (n.d.). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. [Link]
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Papakyriakou, A., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH. [Link]
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PubChem. (n.d.). 2,4,6-Trifluoropyrimidine-5-carbonitrile. PubChem. [Link]
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El-Sayed, N., et al. (2022). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PMC - PubMed Central. [Link]
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Tsolaki, E., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC - NIH. [Link]
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Journal of Drug Delivery and Therapeutics. (2019). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. jddtonline.info. [Link]
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Proteintech. (2020). Cell Culture Troubleshooting Tips and Tricks. YouTube. [Link]
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El-Naggar, M., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. [Link]
-
PubChem. (n.d.). 2-(2-Fluorophenyl)pyrimidine-5-carbonitrile. PubChem. [Link]
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Lee, J., et al. (2020). A pyrimidine-5-carbonitrile acceptor combined with an ortho-linked donor for long lifetime through facilitated reverse intersystem crossing in thermally activated delayed fluorescence emitters. Journal of Materials Chemistry C. [Link]
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Aksyonov, A., et al. (2022). 4-(Aryl)-Benzo[16]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores. NIH. [Link]
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Stability of 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile under experimental conditions
Prepared by the Office of the Senior Application Scientist
Welcome to the dedicated technical resource for researchers, scientists, and drug development professionals working with 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile. This guide addresses common stability-related issues encountered during experimental workflows, providing in-depth explanations and actionable troubleshooting protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My compound is degrading in aqueous buffers during my assay. What is the likely cause and how can I prevent it?
Short Answer: The most probable cause is the hydrolysis of the C5-carbonitrile group, a reaction that is highly sensitive to pH. Maintaining a neutral to slightly acidic pH and controlling the temperature are critical for preventing this degradation.
Detailed Explanation: The carbonitrile (cyano) group (C≡N) at the 5-position of the pyrimidine ring is an electrophilic site, making it susceptible to nucleophilic attack by water (hydrolysis). This reaction typically proceeds in two stages: first to the corresponding carboxamide, and then further to the carboxylic acid.[1][2] The rate of this hydrolysis is significantly influenced by the pH of the medium.
-
Under Basic Conditions (pH > 8): Hydroxide ions (OH⁻) are potent nucleophiles that directly attack the electrophilic carbon of the nitrile, accelerating the hydrolysis process.[1]
-
Under Acidic Conditions (pH < 6): The nitrile nitrogen can be protonated, which significantly increases the electrophilicity of the carbon atom, making it more susceptible to attack by weaker nucleophiles like water.[2][3]
For many pyrimidine derivatives, maximum stability in aqueous solutions is often found in the pH range of 6.0 to 7.5.[4][5]
Troubleshooting & Prevention Protocol:
-
Buffer Selection: Use a buffer system that maintains a stable pH between 6.5 and 7.4. Phosphate-buffered saline (PBS) is often a suitable choice. Avoid highly acidic or basic buffers if possible.
-
pH Verification: Always measure the final pH of your experimental solution after all components, including your compound stock (which may be in DMSO), have been added.
-
Temperature Control: Perform experiments at the lowest practical temperature. Hydrolysis rates increase with temperature. If elevated temperatures are necessary, minimize the incubation time.
-
Stock Solution: Prepare concentrated stock solutions in an anhydrous aprotic solvent like DMSO. Store them at -20°C or -80°C. Add the stock to the aqueous buffer immediately before the experiment.
-
Run a Pilot Stability Test:
-
Prepare your compound in the final experimental buffer.
-
Incubate aliquots at the intended experimental temperature for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the aliquots by HPLC (see protocol below) to quantify the remaining parent compound and detect the formation of degradants.
-
Question 2: Is this compound sensitive to light? My sample changed color after being left on the lab bench.
Short Answer: Yes, compounds with aromatic and heterocyclic ring systems are often susceptible to photodegradation. All handling and storage should be done with protection from light.
Detailed Explanation: The pyrimidine ring and the fluorophenyl group contain π-systems that can absorb UV and, to some extent, visible light. This absorption can excite the molecule to a higher energy state, where it can undergo chemical reactions such as oxidation or rearrangement, leading to the formation of colored impurities and a loss of purity.[6] The ICH Harmonised Tripartite Guideline Q1B provides a framework for standardized photostability testing of new active substances.[7] It recommends exposure to a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of near-UV energy.[7]
Preventative Measures:
-
Storage: Always store the solid compound and its solutions in amber glass vials or containers wrapped in aluminum foil.
-
Handling: Conduct experimental manipulations in a dimly lit area or under yellow light. Avoid leaving samples exposed on the benchtop for extended periods.
-
Packaging: If the compound is to be used in a long-term study, ensure it is packaged in light-resistant materials.
Question 3: I am planning a high-temperature reaction. What is the thermal stability of this compound?
Detailed Explanation: The thermal stability of a compound is its ability to resist decomposition at high temperatures. This is a critical parameter for synthesis, purification (e.g., distillation, melt recrystallization), and formulation (e.g., hot-melt extrusion). Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine these properties.
-
TGA: Measures the change in mass of a sample as a function of temperature. A significant mass loss indicates decomposition.
-
DSC: Measures the heat flow into or out of a sample as it is heated. It can detect melting points, phase transitions, and exothermic or endothermic decomposition events.
For related heterocyclic drug compounds, decomposition often begins after melting.[9] The activation energy (Ea) required for decomposition can be calculated from these experiments, with higher values indicating greater thermal stability.[10][11]
| Parameter | Typical Range for Pyrimidine Derivatives | Significance |
| Melting Point (Tm) | 150 - 250 °C | The point at which the solid turns to liquid. |
| Decomposition Onset (Td) | > 200 °C | The temperature at which significant mass loss begins.[8][9] |
| Activation Energy (Ea) | 100 - 250 kJ/mol | Higher energy indicates a more stable compound.[11] |
| Table 1: Typical thermal properties for related heterocyclic compounds. These values are illustrative and should be determined experimentally for this compound. |
Experimental Protocol: Basic Thermal Stress Test
-
Sample Preparation: Place a small amount (5-10 mg) of the solid compound into a vial.
-
Heating: Heat the sample in an oven or on a heating block at a temperature just below its expected melting point for a defined period (e.g., 1 hour).
-
Analysis: Allow the sample to cool, dissolve it in a suitable solvent, and analyze by HPLC or LC-MS to check for the appearance of degradation products and to quantify the purity of the parent compound.
-
Definitive Analysis: For precise determination, submit a sample for TGA/DSC analysis.
Question 4: How do I accurately assess the purity and stability of my this compound samples?
Short Answer: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for routine purity assessment and stability studies. For structural confirmation of impurities, it should be coupled with Mass Spectrometry (LC-MS).
Detailed Explanation: A robust analytical method is essential for confirming the initial purity of your material and for tracking its stability over time under various stress conditions.
| Method | Principle | Strengths | Limitations |
| HPLC-UV | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[12] | Robust, versatile, quantitative, widely available. Ideal for non-volatile compounds.[13] | Requires a chromophore for UV detection. Co-eluting impurities may go undetected. |
| LC-MS | Combines HPLC separation with mass-based detection. | Provides molecular weight information, aiding in the identification of unknown impurities. High sensitivity. | Higher instrumentation cost and complexity.[14] |
| qNMR | Intrinsic quantitative relationship between NMR signal intensity and the number of atomic nuclei. | Primary analytical method (no reference standard needed for the analyte). Provides structural information.[13] | Lower sensitivity compared to chromatographic methods.[15] |
| Table 2: Comparison of Analytical Methods for Purity Assessment. |
Protocol: Reverse-Phase HPLC Method for Purity Analysis
This protocol provides a starting point for method development.
-
Instrumentation & Columns:
-
HPLC system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]
-
-
Mobile Phase & Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with 40% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or a λmax determined by UV scan)
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately prepare a stock solution of your compound in acetonitrile or DMSO at 1 mg/mL.
-
Dilute this stock solution with the initial mobile phase (e.g., 40:60 Acetonitrile:Water) to a final concentration of approximately 0.1 mg/mL.
-
-
Data Analysis:
-
The purity is calculated using the area normalization method. The percentage purity is determined by dividing the peak area of the main component by the total area of all detected peaks.[12]
-
References
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- El-Sayed, S. M. (2006). Heterocyclic Synthesis with Nitriles: Synthesis of Pyrazolopyrimidine and Pyrazolopyridine Derivatives. ResearchGate.
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El-Agrody, A. M., et al. (1997). Activated Nitriles in Heterocyclic Synthesis: Synthesis ofPyrano[2,3-d ]pyrimidine andPyrano[3,2-e ][4][16][17]triazolo[1,5-c ]pyrimidineDerivatives. Journal of Chemical Research, Synopses. Available from:
- Alam, M. M., et al. (2020). Synthesis, COX-2 inhibition and metabolic stability studies of 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives as anticancer and anti-inflammatory agents. Journal of Fluorine Chemistry, 236, 109579.
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- Alam, M. M., et al. (2020). Synthesis, COX-2 inhibition and Metabolic Stability Studies of 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives as Anticancer and Anti-inflammatory agents. ResearchGate.
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile Analogs
Welcome to the technical support center for researchers utilizing 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile analogs. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming experimental challenges, particularly the emergence of drug resistance. As a Senior Application Scientist, my goal is to blend technical accuracy with field-proven insights to ensure your experiments are robust and your results are reliable.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when working with this compound analogs, which are predominantly investigated as kinase inhibitors.
Q1: What is the primary mechanism of action for this class of compounds?
A1: The this compound scaffold is a versatile pharmacophore found in various kinase inhibitors. A significant number of analogs, such as prexasertib (LY2606368), are potent and selective inhibitors of Checkpoint Kinase 1 (CHK1).[1][2] CHK1 is a critical component of the DNA damage response (DDR), responsible for arresting the cell cycle to allow for DNA repair.[2] By inhibiting CHK1, these compounds prevent cancer cells from repairing DNA damage, leading to a form of cell death known as mitotic catastrophe, particularly in p53-deficient tumors that rely heavily on the G2/M checkpoint.[3] Other analogs based on this scaffold have been developed to target other kinases, including EGFR, PI3K/mTOR, and VEGFR-2.[4][5][6]
Q2: I'm observing a discrepancy between the inhibitor's potency in my biochemical (cell-free) assay and my cell-based assay. What could be the cause?
A2: This is a common and important observation. Several factors can contribute to this discrepancy:
-
Cell Permeability: The compound may have poor permeability across the cell membrane. Physicochemical properties like LogP and polar surface area can offer initial insights, but empirical testing is necessary.[7]
-
Efflux Pumps: The compound could be a substrate for multidrug resistance transporters like P-glycoprotein (MDR1), which actively pump the compound out of the cell, reducing its intracellular concentration.[7]
-
High Intracellular ATP: Kinase inhibitors often compete with ATP for binding to the kinase's active site. The high concentration of ATP within a cell (millimolar range) compared to the typically low micromolar concentrations used in biochemical assays can significantly reduce the inhibitor's apparent potency.[8]
-
Compound Stability and Metabolism: The compound may be unstable in cell culture media or rapidly metabolized by the cells into an inactive form.
Q3: How can I confirm that the observed cellular phenotype is due to on-target inhibition of CHK1 (or another target kinase)?
A3: Differentiating on-target from off-target effects is crucial for validating your findings. Here are several strategies:
-
Rescue Experiments: If possible, express a version of the target kinase that is resistant to the inhibitor. If the inhibitor's effect is on-target, this resistant version should rescue the phenotype.
-
Monitor Pharmacodynamic Biomarkers: For CHK1 inhibitors, assess the phosphorylation status of CHK1 itself (e.g., at the autophosphorylation site S296) or downstream markers of DNA damage like γH2AX.[3] A dose-dependent change in these markers that correlates with the observed phenotype supports on-target activity.
Part 2: Troubleshooting Guide - Investigating and Overcoming Resistance
Resistance, both intrinsic and acquired, is a significant hurdle in cancer therapy and in vitro studies. This section provides detailed guides to help you navigate these challenges.
Issue 1: Cells are intrinsically resistant to the this compound analog.
Potential Cause 1: Low or no expression of the target kinase.
-
Troubleshooting Steps:
-
Verify Target Expression: Confirm the expression of the target kinase (e.g., CHK1) in your cell line panel using Western blotting.
-
Select Appropriate Cell Lines: If the target is not expressed, choose a different, more suitable cell line. Databases like The Human Protein Atlas can be a useful resource for checking expression profiles.[9]
-
Potential Cause 2: Presence of resistance-conferring mutations or signaling pathways.
-
Troubleshooting Steps:
-
Assess Baseline Pathway Activation: Profile the basal activity of known resistance pathways, such as the PI3K/AKT and MAPK/ERK pathways, using phosphospecific antibodies in a Western blot. High basal activity in these pathways can indicate intrinsic resistance.
-
Consider Combination Therapy: If a bypass pathway is highly active, consider a combination approach from the outset. For example, in triple-negative breast cancer (TNBC) models with high EGFR signaling, combining a CHK1 inhibitor with an EGFR inhibitor like erlotinib can be synergistic.[10]
-
Issue 2: Cells develop acquired resistance after prolonged treatment.
This is a common scenario in long-term in vitro experiments and reflects clinical observations.
Caption: Workflow for developing and characterizing drug-resistant cell lines.
This protocol is a generalized method for creating drug-resistant cell lines through continuous exposure to escalating doses of the inhibitor.[11]
-
Determine Baseline Sensitivity: First, accurately determine the IC50 value of your parental cell line using a cell viability assay (e.g., MTS or resazurin-based assays).
-
Initial Treatment: Begin by continuously culturing the parental cells in media containing the inhibitor at a concentration below the IC50 (e.g., IC20-IC30). This initial dose should cause growth inhibition but not widespread cell death.
-
Dose Escalation: Monitor the cells regularly. Once the cells resume proliferation at a rate similar to the untreated parental cells, increase the inhibitor concentration. This is typically a 1.5- to 2-fold increase.[11]
-
Repeat and Expand: Continue this process of stepwise dose escalation over several months. This gradual increase in drug pressure allows for the selection and expansion of resistant cell populations.
-
Confirm Resistance: Once a population of cells is able to proliferate in a significantly higher concentration of the drug, confirm the degree of resistance by performing a new dose-response curve and calculating the new IC50 value. A significant fold-increase in IC50 confirms the resistant phenotype.[11]
-
Cryopreserve Stocks: At various stages of resistance development, it is crucial to cryopreserve cell stocks for future experiments.
Troubleshooting Acquired Resistance: Identifying the "Why"
Once you have a resistant cell line, the next step is to understand the mechanism of resistance.
Q: How do I identify the molecular changes that led to resistance?
A: A multi-pronged approach is most effective:
-
Analyze Bypass Signaling Pathways: Acquired resistance to kinase inhibitors often involves the upregulation of parallel or downstream signaling pathways.
-
Western Blot Analysis: Perform a comprehensive Western blot analysis to probe the activation state (i.e., phosphorylation status) of key proteins in survival pathways like PI3K/AKT (p-AKT, p-mTOR) and MAPK (p-ERK, p-MEK). Compare the resistant cell line to the parental line, both at baseline and after acute inhibitor treatment.
-
Co-Immunoprecipitation (Co-IP): To investigate changes in protein-protein interactions, Co-IP can be a valuable tool. For example, you can immunoprecipitate CHK1 to see if its interaction with other proteins is altered in the resistant cells.[12][13][14][15][16]
-
-
Sequence the Target Kinase: While less common for CHK1 inhibitors compared to some other kinase inhibitors (like EGFR inhibitors), it's worth sequencing the coding region of the target kinase in the resistant cells to check for mutations that might prevent inhibitor binding.
-
Assess Drug Efflux: Use flow cytometry-based assays with fluorescent substrates of efflux pumps (e.g., rhodamine 123 for P-glycoprotein) to determine if the resistant cells have increased drug efflux capacity.
Caption: CHK1 signaling and mechanisms of resistance.
Strategy 1: Combination Therapy to Resensitize Resistant Cells
The most common strategy to overcome resistance is through combination therapy. The goal is to co-target the primary pathway and the compensatory resistance pathway.
The Combination Index (CI) method developed by Chou and Talalay is a quantitative way to determine if the effect of two drugs together is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[17]
-
Determine Single-Agent IC50s: Accurately determine the IC50 values for both your pyrimidine-5-carbonitrile analog (Drug A) and the second agent (Drug B) in both the parental and resistant cell lines.
-
Design Combination Matrix: Create a dilution series for each drug individually and in combination at a constant ratio (e.g., based on the ratio of their IC50s). For example, if IC50 of Drug A is 10 nM and Drug B is 100 nM, you can use a 1:10 ratio.
-
Treat Cells and Measure Viability: Seed your cells and treat them with the single agents and the combinations for a defined period (e.g., 72 hours). Measure cell viability using an appropriate assay.
-
Calculate CI: Use software like CompuSyn to automatically calculate the CI values at different effect levels (e.g., Fa = 0.5, 0.75, 0.9, representing 50%, 75%, and 90% inhibition).[17][18] A CI value below 1 indicates synergy.[17]
Table 1: Example IC50 Values for a CHK1 Inhibitor (Prexasertib) in Sensitive and Resistant Cell Lines
| Cell Line Model | IC50 (nM) - Prexasertib Alone | Combination Agent | IC50 (nM) - Prexasertib in Combination | Fold Sensitization |
| TNBC (Sensitive) | 30 | - | - | - |
| TNBC (Resistant) | 500 | Erlotinib (EGFRi) | 50 | 10x |
| Ovarian (Resistant) | 800 | Olaparib (PARPi) | 75 | >10x |
Note: These are representative values based on published literature and will vary depending on the specific cell line and experimental conditions.
Part 3: Key Experimental Protocols
This section provides step-by-step methodologies for essential experiments.
Protocol 1: Western Blotting for Phospho-CHK1 and γH2AX
Objective: To assess target engagement of a CHK1 inhibitor and the resulting DNA damage.
-
Cell Lysis:
-
Treat cells with your compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors (critical for preserving phosphorylation).
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies (e.g., anti-pCHK1 S345, anti-γH2AX S139, and total CHK1 and Histone H3 as loading controls) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash three times with TBST.
-
Apply an ECL substrate and image the blot.
-
Troubleshooting Western Blots:
| Problem | Possible Cause | Recommendation |
| No/Weak Signal | Low protein expression; Inactive primary antibody; Insufficient protein load. | Confirm target expression in your model. Use a new antibody aliquot. Increase protein load, especially for phospho-targets.[9] |
| High Background | Insufficient blocking; Antibody concentration too high. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). Titrate your primary antibody concentration.[19] |
| Non-specific Bands | Antibody cross-reactivity; Protein degradation. | Use a more specific antibody. Ensure fresh protease/phosphatase inhibitors are in your lysis buffer.[20] |
Protocol 2: Flow Cytometry for Cell Cycle Analysis
Objective: To determine if the CHK1 inhibitor is abrogating the G2/M checkpoint.
-
Cell Preparation:
-
Treat cells with a DNA damaging agent (e.g., a low dose of gemcitabine to induce S-phase arrest) with or without your CHK1 inhibitor.
-
Harvest cells, including any floating cells, and wash with PBS.
-
-
Fixation:
-
Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping.
-
Fix for at least 2 hours at -20°C (can be stored for longer).[21]
-
-
Staining:
-
Data Acquisition:
-
Analyze the samples on a flow cytometer. A hallmark of CHK1 inhibition after DNA damage is a decrease in the G2/M population and an increase in the sub-G1 population (indicative of apoptosis) compared to cells treated with the DNA damaging agent alone.
-
References
-
Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368. ACS Pharmacology & Translational Science. [Link]
-
Guideline for Generation of Stable Cell Lines – Technical Reference Guide. Lonza. [Link]
-
Inhibition of Protein Synthesis Induced by CHK1 Inhibitors Discriminates Sensitive from Resistant Cancer Cells. American Chemical Society. [Link]
-
Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors. ResearchGate. [Link]
-
Inhibition of Protein Synthesis Induced by CHK1 Inhibitors Discriminates Sensitive from Resistant Cancer Cells. PMC. [Link]
-
Protocol for establishing a protein-protein interaction network using tandem affinity purification followed by mass spectrometry in mammalian cells. NIH. [Link]
-
Protocol of Stable Cell Line Generation. Technology Networks. [Link]
-
Inhibition of Protein Synthesis Induced by CHK1 Inhibitors Discriminates Sensitive from Resistant Cancer Cells. ACS Pharmacology & Translational Science. [Link]
-
How to calculate Combination Index (CI) for drug-drug interaction? ResearchGate. [Link]
-
Resistance to the CHK1 inhibitor prexasertib involves functionally distinct CHK1 activities in BRCA wild-type ovarian cancer. PMC. [Link]
-
Assessment of Chk1 phosphorylation as a pharmacodynamic biomarker of Chk1 inhibition. PMC. [Link]
-
Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design. Oncotarget. [Link]
-
Effect of Chk1 inhibitors on cell cycle distribution after... ResearchGate. [Link]
-
Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368. PMC. [Link]
-
Co-immunoprecipitation (Co-IP): The Complete Guide. Antibodies.com. [Link]
-
Ways to generate drug-resistant cancer cell lines? ResearchGate. [Link]
-
Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method. PMC. [Link]
-
Evaluation of cell cycle inhibitors by flow cytometry. Auctores Journals. [Link]
-
Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. [Link]
-
Enhanced H2AX Phosphorylation, DNA Replication Fork Arrest, and Cell Death in the Absence of Chk1. Molecular Biology of the Cell. [Link]
-
CompuSyn. ComboSyn. [Link]
-
Immunofluorescent analysis of damage induced γ-H2AX foci formation. ResearchGate. [Link]
-
New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. [Link]
-
Development of Drug-resistant Cell Lines for Experimental Procedures. PMC. [Link]
-
Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. ResearchGate. [Link]
-
Co-immunoprecipitation Protocol: 9 Easy Steps To Co-IPs. Bitesize Bio. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]
-
Targeting Replication Stress Using CHK1 Inhibitor Promotes Innate and NKT Cell Immune Responses and Tumour Regression. PMC. [Link]
-
Coimmunoprecipitation assay for the detection of kinase-substrate interactions. ResearchGate. [Link]
-
γH2AX and Chk1 phosphorylation as predictive pharmacodynamic biomarkers of Chk1 inhibitor-chemotherapy combination treatments. PMC. [Link]
-
Cell Cycle Analysis. UWCCC Flow Lab. [Link]
-
Highly Sensitive Automated Method for DNA Damage Assessment: Gamma-H2AX Foci Counting and Cell Cycle Sorting. MDPI. [Link]
-
Western Blot Troubleshooting Guide. Biocompare. [Link]
-
SynergyFinder™ Drug Combination Studies. Oncolines B.V.[Link]
-
In Vivo Immune Checkpoint Blockade Assay Protocol. ichorbio. [Link]
-
EGFR signaling promotes resistance to CHK1 inhibitor prexasertib in triple negative breast cancer. ResearchGate. [Link]
-
Assaying cell cycle status using flow cytometry. PMC. [Link]
-
Cell viability & viability assays: 7 facts to be aware of. Single Use Support. [Link]
-
A subset of cancer cell lines is acutely sensitive to the Chk1 inhibitor MK-8776 as monotherapy due to CDK2 activation in S phase. NIH. [Link]
-
Co-Immunoprecipitation (Co-IP) Protocol. Creative Diagnostics. [Link]
-
Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PMC. [Link]
-
Western Blotting Handbook and Troubleshooting Guide. ResearchGate. [Link]
-
Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. NIH. [Link]
-
Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. NIH. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. γH2AX and Chk1 phosphorylation as predictive pharmacodynamic biomarkers of Chk1 inhibitor-chemotherapy combination treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for establishing a protein-protein interaction network using tandem affinity purification followed by mass spectrometry in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. researchgate.net [researchgate.net]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. researchgate.net [researchgate.net]
- 18. combosyn.com [combosyn.com]
- 19. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. biocompare.com [biocompare.com]
- 21. cancer.wisc.edu [cancer.wisc.edu]
- 22. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Guide: Optimizing Reaction Conditions for 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-yield, high-purity results.
Section 1: Reaction Overview and Core Principles
The synthesis of this compound is most efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed method forms a carbon-carbon bond between an organohalide and an organoboron compound.[1] In this specific case, the reaction couples 2-chloropyrimidine-5-carbonitrile with 4-fluorophenylboronic acid.
The catalytic cycle, the heart of this transformation, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] Understanding this mechanism is fundamental to effective troubleshooting.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the selection of reagents and conditions for the synthesis.
Q1: What are the recommended starting materials for this synthesis?
A: The standard and most cost-effective starting materials are 2-chloropyrimidine-5-carbonitrile and 4-fluorophenylboronic acid .[3][4]
-
Why 2-chloropyrimidine-5-carbonitrile? While iodo- and bromo-pyrimidines are more reactive, they can also be too reactive, leading to poor selectivity and side reactions, especially on multi-halogenated rings.[5] Aryl chlorides are generally less reactive, but the electron-deficient nature of the pyrimidine ring enhances the reactivity of the C-Cl bond, making it an excellent substrate for this coupling.[5][6] This provides a good balance of reactivity and stability.
-
Why 4-fluorophenylboronic acid? This is a commercially available, stable, and easy-to-handle organoboron reagent. Its fluorine substitution enhances its utility in medicinal chemistry applications.[7]
Q2: How do I choose the right palladium catalyst and ligand?
A: The choice of catalyst system is critical for success. While many options exist, a combination of a palladium source and a phosphine ligand is standard.
-
Palladium Source: Pd(OAc)2 (Palladium(II) acetate) or Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0)) are common pre-catalysts. They are reduced in situ to the active Pd(0) species that enters the catalytic cycle.[1][8]
-
Ligand: For coupling an aryl chloride, a simple ligand like PPh3 (Triphenylphosphine) may be insufficient. More electron-rich and bulky biaryl phosphine ligands are highly recommended as they promote the challenging oxidative addition step with aryl chlorides and accelerate the reductive elimination step.[6] Excellent choices include:
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Buchwald Ligands in general are designed for challenging couplings.[9]
-
Q3: What is the role of the base, and which one should I use?
A: The base is not a mere spectator; it is essential for the transmetalation step. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species ([Ar'B(OH)3]−), which then efficiently transfers its aryl group to the palladium center.[10][11][12]
-
Recommended Bases:
-
Potassium Phosphate (K3PO4): Often the best choice. It is a strong enough base to facilitate the reaction but generally does not promote hydrolysis of the nitrile group or other sensitive functionalities.
-
Potassium Carbonate (K2CO3): A widely used and effective base, often in an aqueous mixture with an organic solvent.[13]
-
Cesium Carbonate (Cs2CO3): A stronger and more soluble carbonate that can be effective when other bases fail, though it is more expensive.
-
Q4: What solvent system is optimal for this reaction?
A: The solvent must solubilize the organic substrates, the catalyst, and the base (or at least allow for efficient interfacial reaction). Biphasic systems are very common.
-
Recommended Solvents:
-
1,4-Dioxane/Water: A classic and highly effective combination. Dioxane solubilizes the organic components, while water dissolves the inorganic base.[14]
-
Toluene/Water: Another excellent choice, particularly for higher-temperature reactions.
-
Tetrahydrofuran (THF)/Water: Suitable for lower-temperature reactions, though THF's lower boiling point limits the accessible temperature range.
-
Section 3: Standard Experimental Protocol
This protocol provides a reliable starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.
Reagent & Condition Summary
| Reagent/Parameter | Molar Eq. | Amount (for 1 mmol scale) | Notes |
| 2-Chloropyrimidine-5-carbonitrile | 1.0 | 139.5 mg | Limiting Reagent |
| 4-Fluorophenylboronic acid | 1.2 | 167.9 mg | Slight excess to drive reaction. |
| Pd(OAc)₂ | 0.02 | 4.5 mg | 2 mol % |
| SPhos | 0.04 | 16.4 mg | Ligand:Pd ratio of 2:1 |
| K₃PO₄ | 2.0 | 424.4 mg | Anhydrous, finely powdered. |
| 1,4-Dioxane | - | 8 mL | Degassed solvent is recommended. |
| Water | - | 2 mL | Degassed solvent is recommended. |
| Temperature | - | 90-100 °C | |
| Time | - | 4-12 hours | Monitor by TLC or LC-MS. |
Step-by-Step Methodology
-
Preparation: To a flame-dried reaction flask equipped with a magnetic stir bar and reflux condenser, add 2-chloropyrimidine-5-carbonitrile (139.5 mg, 1.0 mmol), 4-fluorophenylboronic acid (167.9 mg, 1.2 mmol), K₃PO₄ (424.4 mg, 2.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) or LC-MS until the starting 2-chloropyrimidine-5-carbonitrile is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield this compound as a solid.
Section 4: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide provides a logical framework for diagnosing and solving common issues.
Q: My reaction shows low conversion of starting materials, even after an extended time. What should I check first?
A: Low conversion is a common issue with several potential root causes.[15][16]
-
Catalyst Inactivity: The most frequent culprit. Ensure your palladium pre-catalyst and, more importantly, your phosphine ligand are not old or degraded. Phosphine ligands are susceptible to oxidation. Using a glovebox to weigh the catalyst and ligand is best practice.
-
Insufficiently Strong Base: If you are using a mild base like sodium bicarbonate (NaHCO3), it may not be strong enough to promote transmetalation efficiently. Switch to a recommended base like K3PO4.[12]
-
Suboptimal Temperature: Aryl chloride couplings often require higher temperatures to facilitate the oxidative addition step.[17] If you are running the reaction at 80 °C, consider increasing it to 100 °C.
Q: I'm observing a significant amount of a byproduct corresponding to the homocoupling of 4-fluorophenylboronic acid (i.e., 4,4'-difluorobiphenyl). How can I prevent this?
A: Homocoupling is a well-known side reaction in Suzuki couplings.[18] It is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.
-
Improve Degassing: Ensure your solvents are thoroughly degassed by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.
-
Strict Inert Atmosphere: Keep the reaction under a positive pressure of inert gas throughout the entire process.
Q: My LC-MS shows a peak for pyrimidine-5-carbonitrile (dehalogenated starting material). What causes this?
A: Dehalogenation occurs when the aryl halide substrate is reduced instead of coupled.[1] This happens when a hydride source intercepts the ArPd(II)(X)L2 intermediate.
-
Check Your Solvent: Alcohols (like isopropanol sometimes used as a solvent) or even residual water in the presence of certain bases can act as hydride donors. Sticking to aprotic solvents like dioxane or toluene is advisable.
-
Re-evaluate the Base: Very strong bases can sometimes promote pathways that lead to dehalogenation. K3PO4 is generally a safe choice.
Q: The reaction mixture turned black, and the reaction stalled. What happened?
A: The formation of a black precipitate is likely Palladium Black , which is aggregated, catalytically inactive Pd(0).[18] This indicates catalyst decomposition.
-
Ligand Choice: This often happens when the ligand is not robust enough to stabilize the Pd(0) species throughout the reaction, especially at high temperatures. Using a bulky, electron-rich biaryl phosphine ligand (like SPhos or XPhos) is crucial as they form very stable complexes with palladium, preventing aggregation.[6][9]
-
Concentration: Very high concentrations can sometimes promote aggregation. If the problem persists, try running the reaction at a slightly lower concentration.
References
-
Wikipedia. Suzuki reaction. [Link]
-
Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Lima, G. P., et al. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
Ko, H., et al. (2002). Suzuki Coupling Approach for the Synthesis of Phenylene−Pyrimidine Alternating Oligomers for Blue Light-Emitting Material. Organic Letters. [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]
-
Zhang, Y., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
Ali, I., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Wang, L., et al. (2012). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules. [Link]
-
Watterson, S. H., et al. (2003). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry. [Link]
-
Barder, T. E., et al. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Nature Protocols. [Link]
-
Myers, A. The Suzuki Reaction. Chem 115. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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- 4. 4-Fluorobenzeneboronic acid | 1765-93-1 [chemicalbook.com]
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- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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Technical Support Center: Purification of 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile
Welcome to the technical support guide for the purification of 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally related heterocyclic compounds. The purity of this intermediate is often critical for the success of subsequent synthetic steps and the overall quality of the final active pharmaceutical ingredient (API). This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate the common challenges encountered during purification.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of this compound, providing a quick reference for routine laboratory work.
Q1: What are the primary purification techniques for this compound?
The two most effective and widely used techniques for purifying this compound are recrystallization and silica gel column chromatography . The choice between them depends on the nature and quantity of impurities, as well as the scale of the purification. Recrystallization is ideal for removing small amounts of impurities from a large batch of material, provided a suitable solvent is found.[1] Column chromatography offers higher resolution and is excellent for separating mixtures with multiple components or impurities with similar polarity to the product.[2]
Q2: How do I choose an appropriate solvent for recrystallization?
The ideal recrystallization solvent is one in which this compound has high solubility at an elevated temperature but low solubility at room temperature or below.[1] Given the compound's structure—a polar pyrimidine-carbonitrile core and a less polar fluorophenyl group—solvents of intermediate polarity are a good starting point.
Table 1: Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Rationale & Comments |
| Ethanol | 78 | Often effective for pyrimidine derivatives; good balance of polarity.[3] |
| Isopropanol | 82 | Similar to ethanol, but less polar; may offer different selectivity. |
| Acetonitrile | 82 | Its polarity can be suitable for dissolving the compound when hot. |
| Ethyl Acetate | 77 | A less polar option; often used in combination with a non-polar anti-solvent like hexanes. |
| Toluene | 111 | A non-polar aromatic solvent; useful if non-polar impurities need to be purged. |
| Dioxane | 101 | A polar aprotic solvent, has been used for recrystallizing similar pyrimidine structures.[4] |
Pro-Tip: To screen for solvents, place a small amount of your crude product in several test tubes and add a few drops of different solvents. A good candidate will not dissolve the compound at room temperature but will dissolve it completely upon heating.
Q3: What is a good starting mobile phase for silica gel column chromatography?
A combination of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is the standard choice for silica gel chromatography of compounds with intermediate polarity.[5] To determine the optimal ratio, first perform a thin-layer chromatography (TLC) analysis. The ideal solvent system should provide a retention factor (Rf) for the desired product of approximately 0.2-0.4 to ensure good separation.[6]
Q4: How can I effectively remove unreacted 4-fluorobenzaldehyde?
If your crude product is contaminated with residual 4-fluorobenzaldehyde, a simple aqueous wash may be effective. By making the aqueous layer slightly basic (e.g., with a saturated sodium bicarbonate solution), you can convert any 4-fluorobenzoic acid (a common oxidized impurity of the aldehyde) into its water-soluble sodium salt, facilitating its removal. For the remaining aldehyde, column chromatography is the most reliable method.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during purification.
Problem: After recrystallization, my yield is very low.
-
Possible Cause 1: Excessive Solvent Use. Using too much hot solvent to dissolve the crude product will keep a significant portion of it dissolved even after cooling, drastically reducing recovery.[1]
-
Solution: Add the hot solvent in small portions, just enough to fully dissolve the solid. If you've already added too much, you can evaporate some of the solvent to re-saturate the solution before cooling.
-
-
Possible Cause 2: Premature Crystallization. If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize in the filter funnel.[1]
-
Solution: Use a pre-heated funnel and filter flask. Perform the filtration as quickly as possible. If crystals form, you can try washing them through with a small amount of hot solvent.
-
-
Possible Cause 3: Incomplete Crystallization. The cooling process may have been too short, or the final temperature was not low enough.
-
Solution: Allow the flask to cool slowly to room temperature without disturbance, then place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[1]
-
Problem: My product "oiled out" instead of forming crystals during recrystallization.
-
Possible Cause 1: High Impurity Level. The presence of significant impurities can depress the melting point of the mixture, leading to the formation of a liquid (oil) phase instead of a solid crystalline lattice.
-
Solution: First, attempt to remove the bulk of the impurities using a different method, such as a solvent wash or a quick filtration through a small plug of silica gel.[6] Then, re-attempt the recrystallization with the partially purified material.
-
-
Possible Cause 2: Inappropriate Solvent. The boiling point of the solvent may be higher than the melting point of your compound (or the eutectic mixture with impurities).
-
Solution: Choose a solvent with a lower boiling point. Alternatively, add a co-solvent (an "anti-solvent" in which the compound is insoluble) to the hot solution until it becomes slightly cloudy, then allow it to cool slowly. This can often induce crystallization.[7]
-
Problem: I am seeing poor separation or co-elution of spots during column chromatography.
-
Possible Cause 1: Incorrect Mobile Phase Polarity. If the eluent is too polar, all components will travel quickly down the column with little interaction with the silica, resulting in poor separation.[2] If it's not polar enough, the compounds may not move at all.
-
Solution: Methodically optimize your solvent system using TLC. Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). Aim for a system where the product has an Rf of 0.2-0.4 and is well-separated from impurity spots.
-
-
Possible Cause 2: Column Overloading. Loading too much crude material onto the column relative to the amount of silica will result in broad, overlapping bands that are impossible to separate.[8]
-
Solution: A general rule of thumb is to use a mass ratio of silica gel to crude product of at least 30:1 for good separation, and potentially up to 100:1 for very difficult separations.
-
-
Possible Cause 3: Improper Column Packing or Loading. Cracks, bubbles, or an uneven surface in the silica bed will lead to a non-uniform solvent front and poor separation.[9] Applying the sample in too large a volume of solvent will also cause band broadening.
-
Solution: Ensure the column is packed uniformly without any cracks. Dissolve your sample in the absolute minimum amount of solvent before loading it carefully onto the top of the silica bed.[9] For solids that are not very soluble, you can pre-adsorb the material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[6]
-
Part 3: Key Experimental Protocols & Workflows
Workflow for Selecting a Purification Method
The following diagram illustrates a logical decision-making process for choosing the appropriate purification technique.
Caption: Decision workflow for purification method selection.
Protocol 1: Recrystallization
-
Solvent Selection: Based on small-scale tests, select a suitable solvent (e.g., isopropanol).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring. Continue adding small portions of hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase (eluent) by TLC. A good system (e.g., 7:3 Hexanes:Ethyl Acetate) should give the product an Rf value of ~0.3.
-
Column Packing: Secure a glass column vertically. Add a small cotton or glass wool plug, followed by a thin layer of sand.[9] Fill the column with silica gel slurried in the non-polar component of your eluent (e.g., hexanes). Allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just above the silica. Do not let the column run dry.[9]
-
Sample Loading: Dissolve the crude product in the minimum possible volume of a suitable solvent (ideally the eluent itself). Carefully apply the sample solution to the top of the silica bed using a pipette.[9]
-
Elution: Carefully add the eluent to the top of the column. Apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate. Collect the eluting solvent in fractions (e.g., 10-20 mL per test tube).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Troubleshooting Column Chromatography Workflow
Caption: A troubleshooting guide for common column chromatography issues.
References
-
BenchChem. (2025). Application Notes and Protocols for the Purification of Picolinonitrile Derivatives by Column Chromatography. 5
-
Sigma-Aldrich. Troubleshooting Purification Methods.
-
Al-Saman, Y. A., et al. (2014). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 19(7), 9388-9401.
-
Sabatino, P., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(21), 4065-4084.
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Merck Millipore. Affinity Chromatography Troubleshooting.
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ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?.
-
The Pharma Master. Troubleshooting. 10
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University of Colorado Boulder, Department of Chemistry. Column Chromatography.
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Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
-
Thermo Fisher Scientific. Protein Purification Support—Troubleshooting.
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BenchChem. (2025). Technical Support Center: Pyrimidine-5-carbonitrile Synthesis. 3
-
BenchChem. (2025). Application Notes and Protocols for Single Crystal Growth of Pyrimidine Derivatives. 11
-
Ghorab, M. M., et al. (2022). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. Scientific Reports, 12(1), 1-20.
-
Bondock, S., et al. (2014). Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease. International Journal of Organic Chemistry, 4(3), 205-217.
-
Riyadh, S. M., et al. (2018). Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. Molecules, 23(11), 2949.
-
Bondock, S., et al. (2014). Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease. Scientific Research Publishing. 12
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography.
-
Chemistry LibreTexts. (2021). 2.1: Recrystallization.
-
Professor Dave Explains. (2019). Column Chromatography.
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- 12. Designing and Synthesis of New Fluorine Substituted Pyrimidine-Thion-5-Carbonitriles and the Related Derivatives as Photochemical Probe Agents for Inhibition of Vitiligo Disease [scirp.org]
Technical Support Center: Synthesis of Pyrimidine-5-Carbonitrile Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of pyrimidine-5-carbonitrile derivatives. Instead of a generic overview, we will directly address the common pitfalls and vexing challenges encountered in the lab through a practical, question-and-answer format. Our focus is on providing not just solutions, but also the underlying chemical reasoning to empower your experimental design and troubleshooting.
Section 1: Low Yield and Incomplete Conversion
This is, by far, the most frequent issue reported by researchers. Low yields can transform a promising synthetic route into an impractical one. Let's dissect the common culprits.
Q1: My reaction yield is consistently low, often below 40%. I've double-checked my stoichiometry. What are the most likely causes and how can I improve it?
A1: This is a classic issue that typically points to one of three areas: reagent quality, sub-optimal reaction conditions, or competing side reactions.
1. Reagent Purity and Handling:
-
Aldehyde Integrity: The purity of the aldehyde is paramount. Aromatic aldehydes, in particular, are susceptible to air oxidation, converting them into the corresponding carboxylic acids over time. This inactive impurity will reduce your effective concentration of the starting material. It is strongly recommended to use freshly distilled or purified aldehydes for best results.[1]
-
Active Methylene Compound: Ensure the malononitrile or other active methylene compounds (e.g., ethyl cyanoacetate) are pure and dry. Moisture can interfere with base-catalyzed steps.
-
Urea/Thiourea Quality: Use a high-purity grade. Impurities can inhibit catalyst activity or introduce contaminants.
2. Reaction Conditions: The three-component condensation to form the pyrimidine ring is highly sensitive to the reaction environment.
-
Temperature: While many protocols suggest heating, typically around 80-110°C for solvent-free conditions, the optimal temperature is substrate-dependent.[1][2][3] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial. Excessive heat can lead to the decomposition of urea and promote side reactions.
-
Catalyst Choice: The choice and amount of catalyst are critical. While some reactions proceed without one, a catalyst often improves yields and reaction times significantly. The effect of electron-donating vs. electron-withdrawing groups on the aldehyde can influence the required catalytic activity.[2]
Data Summary: Recommended Starting Conditions for Optimization
| Parameter | Condition | Rationale & Key Considerations |
|---|---|---|
| Temperature | 80–110 °C | Start at the lower end. Monitor via TLC to check for starting material consumption and product formation. Increase temperature incrementally if the reaction is sluggish. |
| Catalyst | NH₄Cl, Solid Acids, or Deep Eutectic Solvents[1][2][3] | Ammonium chloride is a simple and effective catalyst.[2] For difficult substrates, stronger Lewis or Brønsted acid catalysts may be required. |
| Solvent | Solvent-free or Ethanol | Solvent-free conditions are often efficient and eco-friendly.[2][3] Ethanol is a common solvent for recrystallization and can also be used as the reaction medium. |
| Reaction Time | 1–6 hours | Highly variable. Do not rely on a fixed time. Monitor reaction completion by TLC to avoid byproduct formation from prolonged heating. |
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose the cause of low yields.
Caption: A step-by-step troubleshooting workflow for low reaction yields.
Section 2: Common Side Reactions and Byproducts
The formation of unexpected products is a common pitfall that complicates purification and reduces the yield of the desired pyrimidine-5-carbonitrile.
Q2: I'm observing a major, difficult-to-remove byproduct in my reaction. What is it likely to be, and how can I prevent it?
A2: In the common three-component synthesis using an aldehyde, malononitrile, and urea/thiourea, the most prevalent side reaction is the Knoevenagel condensation of the aldehyde with malononitrile.[1]
-
Mechanism of Side Reaction: The Knoevenagel condensation is often faster than the initial condensation between the aldehyde and urea/thiourea. This reaction forms an electrophilic benzylidene malononitrile intermediate. While this intermediate is on the pathway to the final product, if it accumulates, it can participate in other undesired reactions or may not cyclize efficiently, leading to a complex reaction mixture.[1][4] In some cases, this can be the major product isolated.
Visualizing the Competing Pathways
Sources
Technical Support Center: Enhancing the Oral Bioavailability of Fluorinated Pyrimidines
Introduction: The Central Challenge of Oral Fluoropyrimidine Delivery
Fluorinated pyrimidines, particularly 5-fluorouracil (5-FU), are cornerstones in the treatment of various solid tumors. However, the utility of oral 5-FU has historically been hampered by poor and erratic oral bioavailability. This is primarily due to its rapid and variable degradation by the enzyme dihydropyrimidine dehydrogenase (DPD), which is abundant in the liver and gastrointestinal tract.[1][2][3] More than 80% of an administered 5-FU dose can be catabolized by DPD before it can exert its cytotoxic effects, leading to unpredictable therapeutic outcomes and toxicity.[1][4]
Similarly, other promising fluoropyrimidine nucleoside analogs, like trifluridine, face their own metabolic hurdles, namely rapid degradation by thymidine phosphorylase (TP).[5][6][7] This guide provides researchers and drug development professionals with a comprehensive technical resource, including troubleshooting guides and FAQs, to navigate the complexities of enhancing the oral bioavailability of this critical class of anticancer agents. We will explore the two primary strategies that have achieved clinical success: the prodrug approach and the co-administration of metabolic inhibitors .[8]
Frequently Asked Questions (FAQs)
Q1: Why is direct oral administration of 5-Fluorouracil (5-FU) generally not viable?
A1: The primary obstacle is the enzyme dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in 5-FU catabolism.[1][3] When 5-FU is administered orally, it undergoes extensive first-pass metabolism in the gut and liver, where DPD converts it into inactive metabolites.[9] This process is highly variable between individuals due to genetic polymorphisms in the DPYD gene, leading to unpredictable plasma concentrations, inconsistent efficacy, and a high risk of severe toxicity in patients with low DPD activity.[1][4][10]
Q2: What are the main strategies to overcome the poor oral bioavailability of fluoropyrimidines?
A2: There are two principal, clinically validated strategies:
-
Prodrugs: This involves administering a chemically modified, inactive precursor of the active drug. The prodrug is designed to be readily absorbed from the gastrointestinal tract and then converted into the active cytotoxic agent (e.g., 5-FU) through enzymatic processes, ideally with some level of tumor-site specificity.[8][11][12] Capecitabine is the most prominent example of this approach.[13][14]
-
Co-administration with Metabolic Inhibitors: This strategy involves pairing the active fluoropyrimidine with a potent inhibitor of the enzyme responsible for its degradation.[8][9] This "pharmacokinetic boosting" protects the active drug from rapid breakdown, significantly increasing its systemic exposure and ensuring more consistent therapeutic levels.[9] Examples include S-1 (Tegafur combined with a DPD inhibitor) and TAS-102 (Trifluridine combined with a thymidine phosphorylase inhibitor).[7][15]
Q3: How does a prodrug like Capecitabine achieve tumor selectivity?
A3: Capecitabine's design leverages the differential expression of enzymes between tumor and healthy tissues.[14][16] It undergoes a three-step enzymatic conversion to 5-FU. The final, critical step is catalyzed by the enzyme thymidine phosphorylase (TP), which is often found in significantly higher concentrations within tumor cells compared to surrounding healthy tissues.[13][14][16] This preferential activation at the tumor site leads to higher local concentrations of 5-FU, enhancing anti-tumor activity while potentially reducing systemic side effects.[16]
Q4: What are the distinct roles of the three components in the S-1 formulation?
A4: S-1 is a combination oral agent designed to maximize the efficacy of 5-FU while minimizing its toxicity.[15][17] The three components are:
-
Tegafur: A prodrug of 5-FU that is gradually converted to the active drug.[15][18]
-
Gimeracil (CDHP): A potent, reversible inhibitor of DPD.[18][19] By blocking DPD, gimeracil prevents the rapid degradation of 5-FU, thereby maintaining effective plasma concentrations.[15]
-
Oteracil Potassium (Oxo): An inhibitor of the enzyme orotate phosphoribosyltransferase (OPRT), which is involved in the activation of 5-FU in the gastrointestinal tract. By inhibiting this enzyme preferentially in the gut, oteracil reduces local 5-FU-related gastrointestinal toxicity, such as diarrhea.[18][20]
Core Mechanistic Pathways
The following diagrams illustrate the fundamental metabolic challenges and strategic solutions discussed.
Caption: Metabolic pathway of oral 5-FU.
Caption: Activation pathway of the prodrug capecitabine.
Caption: Mechanism of the TAS-102 combination therapy.
Troubleshooting Experimental Challenges
This section addresses specific issues researchers may encounter during the development and preclinical testing of novel oral fluoropyrimidine formulations.
Issue 1: Low Aqueous Solubility of a Novel Prodrug
-
Symptom: Your new fluoropyrimidine prodrug shows excellent enzymatic conversion in vitro but precipitates immediately when added to aqueous buffers for permeability or in vivo studies.
-
Underlying Cause: Many complex organic molecules, including prodrugs designed for membrane permeability, have low intrinsic solubility in water. This is a critical barrier to absorption, as a drug must be in solution to be absorbed.[21]
-
Troubleshooting & Optimization:
| Troubleshooting Step | Rationale |
| 1. Characterize Physicochemical Properties | Quantify solubility at different pH values (e.g., pH 2, 6.8, 7.4) to understand its behavior in the GI tract. Determine the LogP/LogD to assess lipophilicity. |
| 2. Formulation Strategies | Nanosuspensions: Reducing particle size to the nanometer range dramatically increases the surface area-to-volume ratio, enhancing dissolution rate.[21] Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems can solubilize the compound in a lipid matrix, which forms a fine emulsion in the gut, improving absorption.[21] Complexation with Cyclodextrins: Encapsulating the hydrophobic drug within a cyclodextrin's hydrophilic shell can significantly improve aqueous solubility.[21] |
| 3. Chemical Modification (Prodrug Optimization) | If formulation fails, consider modifying the prodrug itself. Adding a highly soluble promoiety (that is later cleaved in vivo) can be an effective strategy to temporarily increase solubility for absorption.[21][22] |
Issue 2: High Efflux Ratio in Caco-2 Permeability Assay
-
Symptom: Your compound shows low apparent permeability (Papp) from the apical (A) to basolateral (B) side, but high permeability from B to A, resulting in an efflux ratio (Papp B-A / Papp A-B) greater than 2.
-
Underlying Cause: This pattern strongly suggests that your compound is a substrate for an active efflux transporter, such as P-glycoprotein (P-gp), which is highly expressed in intestinal epithelial cells. The transporter actively pumps your compound out of the cell and back into the intestinal lumen, limiting its net absorption.[21]
-
Troubleshooting & Optimization:
| Troubleshooting Step | Rationale |
| 1. Confirm Transporter Involvement | Repeat the Caco-2 assay but co-administer your compound with a known inhibitor of the suspected transporter (e.g., verapamil for P-gp).[21] A significant increase in A-to-B permeability and a decrease in the efflux ratio in the presence of the inhibitor confirms that your compound is a substrate. |
| 2. Medicinal Chemistry Approaches | Modify the compound's structure to reduce its recognition by the efflux transporter. This can involve masking hydrogen bond donors or altering the overall molecular shape.[21] |
| 3. Formulation with Excipients | Certain formulation excipients (e.g., some surfactants used in SEDDS) can act as mild inhibitors of P-gp, providing a dual benefit of enhancing solubility and reducing efflux. |
Issue 3: High Inter-animal Variability in Oral Pharmacokinetic (PK) Studies
-
Symptom: After oral gavage in a rodent model, you observe highly variable plasma concentrations (Cmax and AUC) of your active compound between individual animals.
-
Underlying Cause: Variability can stem from multiple sources:
-
Food Effects: The presence or absence of food can significantly alter gastric emptying, GI pH, and drug dissolution, affecting absorption.[23][24]
-
Metabolic Differences: Just as in humans, animal models can have genetic variations in drug-metabolizing enzymes like DPD, leading to different rates of drug clearance.[15][25]
-
Inconsistent Formulation: If the drug is not fully dissolved or uniformly suspended in the dosing vehicle, each animal may receive a different effective dose.
-
-
Troubleshooting & Optimization:
| Troubleshooting Step | Rationale |
| 1. Standardize Feeding Conditions | Conduct PK studies in fasted animals to eliminate the variable of food effects.[23][24] Alternatively, conduct separate fed and fasted studies to characterize the food effect, which is critical information for clinical development. |
| 2. Improve Dosing Formulation | Ensure the dosing vehicle is appropriate. For poorly soluble compounds, use a solution (e.g., with co-solvents like PEG400) or a well-characterized, uniform suspension. Always vortex the formulation immediately before dosing each animal. |
| 3. Increase Animal Group Size (N) | A larger group size can help determine if the variability is due to random chance or a true biological effect. |
| 4. Consider Genetic Background | Use well-defined, inbred animal strains to minimize genetic variability in metabolic pathways. |
Key Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
This assay is the industry standard for evaluating a compound's potential for intestinal absorption and identifying if it is a substrate for efflux transporters.
Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio of a test compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days until they form a differentiated, polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer to ensure its integrity.
-
Preparation of Solutions: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4). Prepare the dosing solution of your test compound in the transport buffer.
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Add the dosing solution to the apical (upper) chamber of the Transwell insert.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber and replace it with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical - B to A):
-
Add the dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Take samples from the apical chamber at the same time points.
-
-
Sample Analysis: Quantify the concentration of your compound in all samples using a sensitive analytical method like LC-MS/MS.
-
Data Analysis:
-
Calculate the rate of transport (dQ/dt) for both directions.
-
Calculate Papp using the formula: Papp = (dQ/dt) / (A * C0) , where A is the surface area of the membrane and C0 is the initial concentration.
-
Calculate the Efflux Ratio = Papp (B-A) / Papp (A-B) .
-
Caption: Experimental workflow for a Caco-2 permeability assay.
Protocol 2: Mouse Oral Pharmacokinetic (PK) Study
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, oral bioavailability) of a fluoropyrimidine compound after oral administration.
Methodology:
-
Animal Acclimation: Acclimate male C57BL/6 or BALB/c mice for at least 3 days. Ensure animals are of a consistent age and weight.
-
Fasting: Fast animals for 4 hours prior to dosing (water ad libitum).
-
Group Allocation:
-
Oral Group (PO): At least 3-4 mice per time point.
-
Intravenous Group (IV): A separate group of mice (n=3) is required to determine absolute bioavailability.
-
-
Dosing:
-
PO: Administer the compound via oral gavage at a defined dose (e.g., 10 mg/kg) and vehicle volume (e.g., 10 mL/kg).
-
IV: Administer the compound via tail vein injection at a lower dose (e.g., 1-2 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (e.g., via submandibular or saphenous vein) at specified time points. A typical sparse sampling schedule for an oral dose might be: pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent drug (and/or active metabolite) in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters, including:
-
Cmax (Maximum observed concentration)
-
Tmax (Time to reach Cmax)
-
AUC (Area under the concentration-time curve)
-
F% (Oral Bioavailability) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Comparative Pharmacokinetic Data
The impact of metabolic inhibition is best illustrated with quantitative data. The combination of trifluridine (FTD) with the TP inhibitor tipiracil (TPI) provides a clear example of this enhancement strategy.
| Parameter | Trifluridine (35 mg/m²) Alone | Trifluridine + Tipiracil (TAS-102) | Fold Increase |
| Mean Cmax | ~0.1 µg/mL | ~2.2 µg/mL | 22-fold |
| Mean AUC | ~0.2 µgh/mL | ~7.4 µgh/mL | 37-fold |
| Data synthesized from FDA pharmacology reviews. This demonstrates the dramatic increase in systemic exposure of the active agent when protected from first-pass metabolism.[26] |
References
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A Phase 1, Open-Label, Randomized, Crossover Study Evaluating the Bioavailability of TAS-102 (Trifluridine/Tipiracil) Tablets Relative to an Oral Solution Containing Equivalent Amounts of Trifluridine and Tipiracil. PubMed. Available at: [Link]
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Clinical Implications of Dihydropyrimidine Dehydrogenase (DPD) Activity in 5-FU-based Chemotherapy: Mutations in the DPD Gene, and DPD Inhibitory Fluoropyrimidines. PubMed. Available at: [Link]
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Trifluridine and Tipiracil Monograph for Professionals. Drugs.com. Available at: [Link]
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Tipiracil | C9H11ClN4O2 | CID 6323266. PubChem - NIH. Available at: [Link]
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What is the mechanism of Capecitabine? Patsnap Synapse. Available at: [Link]
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Tipiracil. Wikipedia. Available at: [Link]
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Trifluridine/tipiracil. Wikipedia. Available at: [Link]
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The oral fluorinated pyrimidines. PubMed. Available at: [Link]
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Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies. PubMed Central. Available at: [Link]
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Capecitabine in Oncology: Mechanisms, Clinical Applications, Regimens, and Toxicity Management. OncoDaily. Available at: [Link]
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What are DPD inhibitors and how do they work? Patsnap Synapse. Available at: [Link]
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Clinical Implications of Dihydropyrimidine Dehydrogenase Inhibition. CancerNetwork. Available at: [Link]
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The Science Behind Capecitabine: A Targeted Approach to Cancer Treatment. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
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Effect of food on the pharmacokinetics of TAS‐102 and its efficacy and safety in patients with advanced solid tumors. NIH. Available at: [Link]
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Review of Prodrug and Nanodelivery Strategies to Improve the Treatment of Colorectal Cancer with Fluoropyrimidine Drugs. PubMed Central. Available at: [Link]
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Pharmacology of Capecitabine (Xeloda); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. Available at: [Link]
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LONSURF (trifluridine and tipiracil) tablets, for oral use - FDA. accessdata.fda.gov. Available at: [Link]
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Clinical implications of dihydropyrimidine dehydrogenase (DPD) activity in 5-FU-based chemotherapy: Mutations in the DPD gene, and DPD inhibitory fluoropyrimidines. ResearchGate. Available at: [Link]
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Effect of food on the pharmacokinetics of TAS-102 and its efficacy and safety in patients with advanced solid tumors. PubMed. Available at: [Link]
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Capecitabine: a review. PubMed. Available at: [Link]
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Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions. PMC - NIH. Available at: [Link]
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Prodrug of 5-FU for cancer therapy. IJCRT.org. Available at: [Link]
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Definition of Tegafur-gimeracil-oteracil Potassium. NCI Drug Dictionary. Available at: [Link]
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(PDF) Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: A review comparing it with other fluoropyrimidine-based therapies. ResearchGate. Available at: [Link]
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Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advance. OTT. Available at: [Link]
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Current prodrug strategies for improving oral absorption of nucleoside analogues. ScienceDirect. Available at: [Link]
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Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for Dihydropyrimidine Dehydrogenase Genotype and Fluoropyrimidine Dosing: 2017 Update. ascpt.onlinelibrary.wiley.com. Available at: [Link]
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Technical Support Center: Strategies for Enhancing the ADME Properties of 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile
Welcome to the technical support center dedicated to the optimization of 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this scaffold and aiming to improve its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Here, we will explore common challenges and provide actionable, evidence-based strategies to overcome them in a practical, question-and-answer format.
Introduction: The Challenge of Optimizing a Promising Scaffold
The this compound core is a privileged scaffold in medicinal chemistry, appearing in a variety of kinase inhibitors and other targeted therapies.[1][2][3] Its rigid structure and specific hydrogen bonding capabilities often contribute to high target affinity. However, like many aromatic heterocyclic compounds, this scaffold can present significant ADME challenges, including poor aqueous solubility, high metabolic turnover, and low permeability, which can limit oral bioavailability and overall therapeutic potential.[4][5]
This guide provides a troubleshooting framework to systematically address these liabilities through targeted structural modifications. We will delve into the "why" behind each strategy, offering detailed experimental protocols and citing key literature to support our recommendations.
Troubleshooting Guides & FAQs
Issue 1: Poor Aqueous Solubility
Q1: My this compound analog shows potent in vitro activity but has extremely low aqueous solubility (<1 µg/mL), leading to poor oral absorption and unreliable assay results. What strategies can I employ to improve its solubility?
A1: Addressing Poor Solubility through Structural Modification and Formulation.
Low aqueous solubility is a common issue with planar, aromatic structures due to strong crystal lattice energy and high hydrophobicity.[4][6] To enhance solubility, we can employ several medicinal chemistry strategies.
Strategy A: Introduce Polar, Solubilizing Groups
The most direct approach is to introduce polar functional groups that can interact favorably with water, thereby disrupting the crystal packing and increasing hydration.[4]
Rationale: Adding flexible, polar substituents to a solvent-exposed region of the molecule can improve solubility without compromising target binding. Groups like morpholine, piperazine, or short polyethylene glycol (PEG) chains are often effective.[4] These groups are typically protonated at physiological pH, which aids in their hydration.
Proposed Modifications:
-
Modification 1.1: Introduce a morpholino or N-methylpiperazino group at a suitable position on the pyrimidine ring, if synthetically accessible and not critical for target engagement.
-
Modification 1.2: Replace the nitrile group with a more polar bioisostere. While the nitrile group itself has some polarity, it can be replaced by groups with stronger hydrogen bonding capabilities.[7][8] (See Issue 3 for more on nitrile bioisosteres).
-
Modification 1.3: Add a hydroxyl or methoxy group to the fluorophenyl ring. This can disrupt molecular planarity and symmetry, which in turn can improve aqueous solubility.[6]
Experimental Protocol: Synthesis of a Morpholino-Substituted Analog
This protocol outlines a general approach to introduce a morpholine moiety, assuming a suitable leaving group (e.g., chlorine) is present on the pyrimidine ring.
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the chloro-pyrimidine precursor (1 equivalent) in a suitable solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Addition of Reagents: Add morpholine (1.2 equivalents) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Strategy B: Disrupting Molecular Planarity
Highly planar molecules tend to pack efficiently in a crystal lattice, leading to high melting points and poor solubility.[6] Introducing non-planar or conformationally flexible groups can disrupt this packing.
Rationale: By adding substituents that force the molecule out of planarity, you can reduce the crystal lattice energy, making it easier for solvent molecules to interact with and dissolve the compound.
Proposed Modifications:
-
Modification 1.4: Introduce a bulky, non-planar group such as a cyclopropyl or tert-butyl group at a non-critical position.
-
Modification 1.5: Create a spirocyclic center by modifying the pyrimidine ring, if tolerated by the target.
Data Presentation: Expected Impact of Modifications on Solubility
| Compound | Modification | Predicted cLogP | Expected Aqueous Solubility (µg/mL) |
| Parent Compound | This compound | 2.8 | < 1 |
| Analog 1.1 | Addition of a morpholino group | 2.5 | 10 - 50 |
| Analog 1.3 | Addition of a hydroxyl group to the phenyl ring | 2.3 | 5 - 20 |
| Analog 1.4 | Addition of a cyclopropyl group | 3.2 | 1 - 5 |
Note: These are hypothetical values to illustrate the expected trends.
Workflow for Solubility Enhancement
Caption: Workflow for addressing poor aqueous solubility.
Issue 2: High Metabolic Instability
Q2: My lead compound is rapidly metabolized in human liver microsomes (t½ < 5 min), suggesting significant first-pass metabolism and likely poor in vivo exposure. How can I identify and block the metabolic hotspots?
A2: Identifying and Mitigating Metabolic Liabilities.
Rapid metabolism is often due to oxidation by cytochrome P450 (CYP) enzymes.[9][10] The key is to identify the site of metabolism ("soft spot") and then modify the structure to block or slow down this process.
Strategy A: Blocking Metabolic Hotspots
The most common metabolic reactions are oxidations of electron-rich aromatic rings or benzylic positions, and N- or O-dealkylation.
Rationale: Introducing electron-withdrawing groups or sterically hindering access to the metabolic site can prevent or slow down CYP-mediated oxidation. Fluorine is a classic "metabolic blocker" due to the strength of the C-F bond and its small size.[11][12]
Proposed Modifications:
-
Modification 2.1 (Fluorine Substitution): The 4-fluorophenyl group is already present, which is a good starting point. However, other positions on the phenyl ring or the pyrimidine ring could be sites of oxidation. If metabolite identification studies point to hydroxylation of the phenyl ring at a position other than C4, consider adding a fluorine atom at that site.[11][13]
-
Modification 2.2 (Scaffold Hopping): Replacing a metabolically labile aromatic ring with a more electron-deficient heterocycle can increase metabolic stability. For example, replacing a phenyl ring with a pyridine or pyrimidine can be effective.[14]
-
Modification 2.3 (Steric Hindrance): Introducing a small, sterically hindering group like a methyl or cyclopropyl group adjacent to a suspected metabolic hotspot can prevent the enzyme from accessing it.
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol provides a high-level overview of a typical liver microsomal stability assay.[15]
-
Incubation Preparation: Prepare a solution of the test compound (typically 1 µM) in a phosphate buffer.
-
Initiate Reaction: Add pooled human liver microsomes (e.g., 0.5 mg/mL) and pre-warm the mixture to 37 °C. Initiate the metabolic reaction by adding NADPH (a cofactor for CYP enzymes).
-
Time Points: Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural log of the percentage of remaining compound versus time. The slope of the line is used to calculate the in vitro half-life (t½).
Data Presentation: Comparative Metabolic Stability
| Compound | Modification | In Vitro t½ (Human Liver Microsomes, min) |
| Parent Compound | This compound | < 5 |
| Analog 2.1 | Additional fluorine on phenyl ring | 15 - 30 |
| Analog 2.2 | Phenyl replaced with pyridyl | 20 - 40 |
| Analog 2.3 | Methyl group adjacent to a hotspot | 10 - 25 |
Note: These are hypothetical values to illustrate the expected trends.
Workflow for Improving Metabolic Stability
Caption: Workflow for identifying and mitigating metabolic liabilities.
Issue 3: Low Permeability and High Efflux
Q3: My compound has good solubility and metabolic stability, but it shows low permeability in Caco-2 assays and a high efflux ratio, suggesting it is a substrate for efflux transporters like P-glycoprotein (P-gp). How can I improve its permeability?
A3: Enhancing Permeability by Modulating Physicochemical Properties and Transporter Interactions.
Low permeability can be due to unfavorable physicochemical properties (e.g., high polarity, high molecular weight) or active transport out of the cell by efflux pumps.[16][17]
Strategy A: Bioisosteric Replacement of the Nitrile Group
The nitrile group is a versatile functional group but can be a liability.[7][8] It is a hydrogen bond acceptor and can contribute to polar surface area (PSA). Replacing it with a suitable bioisostere can modulate these properties.
Rationale: Bioisosteric replacement aims to substitute a functional group with another that has similar physical or chemical properties, with the goal of improving ADME properties while retaining biological activity.[18]
Proposed Modifications:
-
Modification 3.1 (Nitrile to Halogen): Replace the nitrile with a chlorine or bromine atom. This can reduce polarity and potentially improve permeability, although it may also impact target interactions.
-
Modification 3.2 (Nitrile to Trifluoromethyl): The -CF3 group is a common bioisostere for a nitrile. It is highly lipophilic and metabolically stable.[12]
-
Modification 3.3 (Nitrile to Oxadiazole): A 1,2,4-oxadiazole ring can be a good bioisostere for a nitrile, offering different hydrogen bonding capabilities and potentially disrupting efflux transporter recognition.[18]
Experimental Protocol: Caco-2 Permeability Assay
This assay is the industry standard for in vitro prediction of intestinal absorption.[15]
-
Cell Culture: Grow Caco-2 cells on a semi-permeable membrane in a transwell plate until they form a confluent monolayer.
-
Assay Setup: Add the test compound to the apical (A) side (representing the gut lumen).
-
Sampling: At various time points, take samples from the basolateral (B) side (representing the bloodstream).
-
Reverse Permeability: In a separate experiment, add the compound to the basolateral side and sample from the apical side to measure B-to-A permeability.
-
Analysis: Quantify the compound concentration in the samples using LC-MS/MS.
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B-to-A / Papp A-to-B) indicates the extent of active efflux. An efflux ratio > 2 suggests the compound is a substrate for efflux transporters.
Data Presentation: Permeability and Efflux Ratios
| Compound | Modification | Papp (A-to-B) (10⁻⁶ cm/s) | Efflux Ratio |
| Parent Compound | This compound | 0.5 | 5.0 |
| Analog 3.1 | Nitrile replaced with Cl | 2.0 | 2.5 |
| Analog 3.2 | Nitrile replaced with CF3 | 3.5 | 1.8 |
| Analog 3.3 | Nitrile replaced with 1,2,4-Oxadiazole | 1.5 | 1.5 |
Note: These are hypothetical values to illustrate the expected trends.
Logical Flow for Permeability Improvement
Caption: Logical flow for enhancing cell permeability.
Conclusion
Optimizing the ADME properties of a lead compound like this compound is a multifactorial challenge that requires a systematic and iterative approach. By understanding the underlying physicochemical principles and employing targeted medicinal chemistry strategies, researchers can overcome common liabilities such as poor solubility, metabolic instability, and low permeability. The troubleshooting guides and experimental workflows provided here offer a framework for rational drug design, ultimately increasing the probability of advancing a potent and effective drug candidate into clinical development.
References
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Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry - ACS Publications. [Link]
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Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. [Link]
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How to improve ADME properties? Patsnap Synapse. [Link]
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In Vitro ADME & Physicochemical Profiling. Sygnature Discovery. [Link]
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Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. [Link]
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Application of Nitrile in Drug Design. ResearchGate. [Link]
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In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. [Link]
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Solubility enhancement and QSPR correlations for polycyclic aromatic hydrocarbons complexation with α, β, and γ cyclodextrins. ResearchGate. [Link]
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Biotransformation of fluorophenyl pyridine carboxylic acids by the model fungus Cunninghamella elegans. ResearchGate. [Link]
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In Vitro ADME-Tox Profiling. Creative Biostucture Drug Discovery. [Link]
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Biotransformation of fluorophenyl pyridine carboxylic acids by the model fungus Cunninghamella elegans. PubMed. [Link]
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Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC - NIH. [Link]
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Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH. [Link]
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Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Publications. [Link]
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In Vitro ADME Assays and Services. Charles River Laboratories. [Link]
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In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual - NCBI. [Link]
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Synthesis of pyrimidine 5-carbonitrile derivatives. ResearchGate. [Link]
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Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Publishing. [Link]
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Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. NIH. [Link]
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A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. Taylor & Francis. [Link]
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Strategic Approaches to Optimizing Peptide ADME Properties. PMC - PubMed Central. [Link]
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What role do pyrimidine derivatives play in metabolic pathways within living organisms? Acme Synthetic Chemicals. [Link]
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New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. [Link]
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New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. MDPI. [Link]
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ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. Clinical Tree. [Link]
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Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. NIH. [Link]
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Chapter 8: ADME Optimization in Drug Discovery. Books - The Royal Society of Chemistry. [Link]
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Fluorophenyl group of type 2 statins – Fluvastatin[1]. ResearchGate. [Link]
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Absorption, distribution, metabolism and excretion (ADME) results of synthesized compounds. ResearchGate. [Link]
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Synthesis and biological studies of pyrimidine derivatives targeting metabolic enzymes. PubMed. [Link]
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Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC. [Link]
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Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PMC - PubMed Central. [Link]
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Metabolic pathways for pyrimidine nucleotide synthesis, degradation,... ResearchGate. [Link]
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(PDF) New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. ResearchGate. [Link]
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Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. NIH. [Link]
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ADME Profile Calculation and Drug Similarity Study of New 1,2,4-Triazole Derivatives Containing 2-Bromo-5-Methoxyphenyl Radical. PubMed. [Link]
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Validation & Comparative
Comparing the efficacy of 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile with other inhibitors
An In-Depth Comparative Analysis of 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile Derivatives as Potent Enzyme Inhibitors
In the landscape of modern drug discovery, the pyrimidine-5-carbonitrile scaffold has emerged as a versatile and privileged structure, particularly when substituted with a 2-(4-fluorophenyl) group. This core moiety has been ingeniously elaborated to generate a multitude of potent and selective inhibitors targeting key enzymes implicated in oncology and inflammation. This guide provides a comprehensive comparison of the efficacy of several notable this compound derivatives against established inhibitors for critical therapeutic targets, including the Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Cyclooxygenase-2 (COX-2). We will delve into the experimental data that underscores their therapeutic potential and provide detailed methodologies to enable the replication and validation of these findings.
I. Targeting the Epidermal Growth Factor Receptor (EGFR)
The EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Its aberrant activation through mutation or overexpression is a well-established driver of tumorigenesis in various cancers, making it a prime therapeutic target.[3] Several this compound derivatives have been developed as potent EGFR inhibitors.
Comparative Efficacy of EGFR Inhibitors
A series of novel pyrimidine-5-carbonitrile derivatives have demonstrated significant inhibitory activity against both wild-type (WT) and mutant forms of EGFR. The following table summarizes the half-maximal inhibitory concentrations (IC50) of a representative compound in comparison to the well-established EGFR inhibitor, Erlotinib.
| Compound | Target | IC50 (nM) | Reference |
| Compound 10b | EGFR | 8.29 ± 0.04 | [4] |
| Erlotinib | EGFR | 2.83 ± 0.05 | [4] |
Note: Lower IC50 values indicate greater potency.
Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay
The determination of an inhibitor's IC50 value against a specific kinase is a foundational experiment in drug discovery. The following protocol outlines a common method for assessing EGFR inhibition.
Principle: This assay quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by the EGFR enzyme. The amount of phosphorylated substrate is typically measured using an antibody-based detection method, such as ELISA.[5]
Step-by-Step Methodology:
-
Plate Coating: 96-well plates are coated overnight at 37°C with a generic kinase substrate, such as poly(Glu, Tyr) 4:1 (PGT), to allow for its adsorption to the well surface.[5]
-
Blocking: The plates are washed to remove unbound substrate, and a blocking buffer (e.g., 3% BSA in PBS) is added to prevent non-specific binding of subsequent reagents.[5]
-
Kinase Reaction: The kinase reaction is initiated by adding a mixture containing the EGFR enzyme, ATP (the phosphate donor), and the test compound at various concentrations.[5]
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature for 8 minutes) to allow for substrate phosphorylation.[5]
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often achieved by incubating the wells with a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody, followed by the addition of a chromogenic substrate to produce a measurable colorimetric signal.[5]
-
Data Analysis: The absorbance is read using a plate reader, and the percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.[5]
EGFR Signaling Pathway
The EGFR signaling cascade is a complex network of interactions that ultimately leads to cell proliferation and survival. Understanding this pathway is crucial for the rational design of targeted inhibitors.
Caption: Simplified EGFR signaling pathway leading to cell proliferation.
II. Targeting Phosphoinositide 3-Kinase (PI3K)
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, survival, and metabolism.[6][7] Dysregulation of this pathway is a frequent event in many human cancers, making PI3K an attractive therapeutic target.[8] Derivatives of this compound have been explored as potent PI3K inhibitors.
Comparative Efficacy of PI3K Inhibitors
A novel series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives have shown promising inhibitory activity against various PI3K isoforms. The table below compares the efficacy of a representative compound with the established PI3K inhibitor, BKM-120.
| Compound | Target | IC50 (nM) | Reference |
| Compound 17p | PI3Kα | 31.8 ± 4.1 | [9][10] |
| Compound 17p | PI3Kδ | 15.4 ± 1.9 | [9][10] |
| BKM-120 | PI3Kα | 44.6 ± 3.6 | [9][10] |
| LY294002 | PI3Kα | 500 | [11] |
Note: Lower IC50 values indicate greater potency.
Experimental Protocol: In Vitro PI3K Kinase Assay
The following protocol describes a common method for determining the IC50 of a compound against PI3K.
Principle: This assay measures the ability of a test compound to inhibit the PI3K-mediated phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The amount of PIP3 produced is quantified, often using a competitive ELISA or a luminescence-based assay that detects the amount of ADP produced.[12][13]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a kinase reaction buffer, a stock solution of the inhibitor in DMSO, and perform serial dilutions. Reconstitute the recombinant PI3K enzyme and prepare the PIP2 substrate and ATP solutions.[12]
-
Assay Setup: In a 384-well plate, add the diluted inhibitor or a vehicle control.[12]
-
Enzyme Addition: Add the PI3K enzyme to each well.[12]
-
Reaction Initiation: Start the kinase reaction by adding a mixture of PIP2 and ATP.[12]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[12]
-
Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based assay kit. The luminescent signal is inversely proportional to the amount of PI3K activity.[12]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[12]
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central node in cellular signaling, integrating signals from various growth factors and receptors to regulate key cellular processes.
Caption: The PI3K/Akt signaling pathway, a key regulator of cell growth and survival.
III. Targeting Cyclooxygenase-2 (COX-2)
Cyclooxygenase (COX) is an enzyme responsible for the formation of prostanoids, which are key mediators of inflammation. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and its expression is elevated during inflammation.[14] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[15]
Comparative Efficacy of COX-2 Inhibitors
Several this compound derivatives have been synthesized and evaluated for their COX-2 inhibitory activity. The table below presents the IC50 values of representative compounds in comparison to the well-known COX-2 inhibitor, Celecoxib.
| Compound | Target | IC50 (µM) | Reference |
| Compound 3b | COX-2 | 0.20 ± 0.01 | [2][16] |
| Compound 5b | COX-2 | 0.18 ± 0.01 | [2][16] |
| Compound 5d | COX-2 | 0.16 ± 0.01 | [2][16] |
| Celecoxib | COX-2 | 0.17 ± 0.01 | [2][16] |
Note: Lower IC50 values indicate greater potency.
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
A common method for screening COX-2 inhibitors involves a fluorometric assay that detects the production of prostaglandin G2.
Principle: This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme. A probe included in the assay produces a fluorescent signal that is proportional to the amount of Prostaglandin G2 generated by COX-2.[17]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO), and serial dilutions.[17]
-
Assay Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test inhibitor at various concentrations. Include an enzyme control (no inhibitor) and an inhibitor control (a known COX-2 inhibitor like Celecoxib).[17]
-
Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a short period to allow the inhibitor to bind to the enzyme.[17]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, and the COX probe.[17]
-
Kinetic Measurement: Immediately begin measuring the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[17]
-
Data Analysis: Calculate the rate of the reaction for each inhibitor concentration. Determine the percentage of inhibition relative to the enzyme control and calculate the IC50 value from a dose-response curve.[17]
COX-2 Signaling Pathway
The induction of COX-2 and the subsequent production of prostaglandins are key events in the inflammatory cascade.
Caption: The COX-2 pathway in inflammation.
General Experimental Workflow for Inhibitor Evaluation
The evaluation of a novel inhibitor typically follows a standardized workflow, from initial cell-based screening to more detailed mechanistic studies.
Caption: A typical experimental workflow for the evaluation of enzyme inhibitors.
Conclusion
The this compound scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective inhibitors against a range of therapeutically relevant enzymes. The derivatives discussed in this guide demonstrate comparable, and in some cases superior, efficacy to established inhibitors for EGFR, PI3K, and COX-2. The detailed experimental protocols provided herein offer a robust framework for the continued exploration and validation of this promising class of compounds. As research in this area progresses, it is anticipated that further optimization of this scaffold will yield even more potent and selective clinical candidates for the treatment of cancer and inflammatory diseases.
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A Comparative Guide to Validating Target Engagement of 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile: A Strategy for Novel Compound Characterization
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated chemical probe or drug candidate is fraught with challenges. A critical and often arduous step is the definitive identification of the molecule's biological target and the confirmation of its engagement in a physiologically relevant context.[1][2] This guide provides a comprehensive framework for validating the target engagement of a novel compound, using 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile as a case study for a molecule with an unknown mechanism of action.
The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors. This structural alert suggests that protein kinases are a plausible target class for this compound. However, without empirical evidence, this remains a hypothesis. Therefore, our strategy will be two-fold: first, to employ unbiased methods for target identification, and second, to use orthogonal, hypothesis-driven approaches to validate these initial findings.
Part 1: Unbiased Target Identification – Casting a Wide Net
When the target of a novel compound is unknown, the initial experimental design must be broad enough to capture a wide range of potential protein interactions. The goal is to generate a shortlist of high-confidence candidate targets for further investigation. Here, we compare several powerful, label-free methodologies that do not require chemical modification of the compound, which can alter its biological activity.[3][4]
Comparative Overview of Key Target Identification Methods
| Method | Principle | Advantages | Disadvantages | Throughput | Required Expertise |
| Thermal Proteome Profiling (TPP / MS-CETSA) | Ligand binding stabilizes proteins against heat-induced denaturation. Changes in protein melting points across the proteome are detected by mass spectrometry.[5][6] | Proteome-wide, in-cell and in-vivo compatible, provides information on direct and indirect targets.[7][8] | Requires specialized mass spectrometry equipment and expertise in proteomics data analysis. | Medium | High (Proteomics, Bioinformatics) |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolysis.[9][10] | Simple, no compound modification needed, can be performed with basic laboratory equipment (for gel-based readout).[3][9] | May not be suitable for all proteins, can have a lower signal-to-noise ratio, proteomic readout requires mass spectrometry. | Low to Medium | Low (Gel-based) to High (MS-based) |
| Limited Proteolysis-Mass Spectrometry (LiP-MS) | Ligand binding induces conformational changes that alter the susceptibility of a protein to proteolysis.[11] | Provides structural information about the binding site, applicable to a wide range of targets.[11] | Technically demanding, requires careful optimization of proteolysis conditions. | Medium | High (Proteomics, Structural Biology) |
| Photo-Affinity Labeling (PAL) | A photo-reactive group on a modified compound covalently crosslinks to the target upon UV irradiation.[12][13] | Can capture transient or weak interactions, provides direct evidence of binding.[12][13] | Requires synthesis of a modified compound, which may alter its activity; potential for non-specific crosslinking.[13] | Low | High (Synthetic Chemistry, Proteomics) |
Experimental Workflow: A Phased Approach to Target Discovery
A logical workflow for identifying the target(s) of this compound would involve an initial broad screen followed by more focused validation.
Caption: A phased workflow for novel target identification.
Part 2: Hypothesis-Driven Validation – Confirming the Prime Suspects
Based on the pyrimidine core of this compound, a kinome-wide screen is a logical and powerful orthogonal approach to both identify and validate potential kinase targets.[14][15]
Kinome Profiling: A Focused Approach
Kinome profiling services offer rapid screening of a compound against a large panel of kinases, providing data on both potency and selectivity.[16][17]
| Service Provider Example | Assay Principle | Typical Panel Size | Key Outputs |
| Reaction Biology | Radiometric (HotSpot™) or binding assays.[16][18] | >300 kinases | IC50 values, % inhibition, selectivity profile.[16] |
| AssayQuant | Continuous (kinetic) activity monitoring.[15] | >200 kinases | Real-time inhibition kinetics, mechanism of action insights.[15] |
| Cell Signaling Technology | Western blot-based (KinomeView®).[19] | PTM and motif antibodies | Global signaling changes, identification of affected pathways.[19] |
A kinome screen can provide a direct answer to the question: "Is this compound a kinase inhibitor, and if so, which kinases does it target?" The results of this screen can then be cross-referenced with the candidate list generated from the unbiased proteomic screens to identify high-confidence targets.
Part 3: Definitive Target Engagement Validation in a Cellular Context
Once a primary target is identified, it is crucial to confirm that the compound engages this target in intact cells.[1][20] The Cellular Thermal Shift Assay (CETSA) is the gold standard for this application.[21][22][23]
Cellular Thermal Shift Assay (CETSA): The Gold Standard for Cellular Target Engagement
CETSA is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its melting temperature.[8][22] This thermal shift can be detected by quantifying the amount of soluble protein remaining after heating cells to various temperatures.[8]
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: Western Blot-based CETSA
-
Cell Culture and Treatment:
-
Culture your cells of interest to ~80% confluency.
-
Harvest cells and resuspend in a suitable buffer (e.g., PBS) at a concentration of 10-20 x 10^6 cells/mL.
-
Aliquot cell suspension and treat with various concentrations of this compound or vehicle (e.g., DMSO) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Heat the treated cell suspensions in a PCR thermocycler to a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes. Include an unheated control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Protein Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific for the putative target protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the normalized band intensity against the temperature for both the vehicle- and compound-treated samples to generate melting curves.
-
Determine the melting temperature (Tm) for each curve and calculate the thermal shift (ΔTm). A significant positive ΔTm in the compound-treated sample confirms target engagement.
-
Part 4: In-Vivo Target Engagement
Confirming target engagement in a living organism is a crucial step for preclinical development.[1][24] This provides evidence that the compound reaches its target in the relevant tissues at concentrations sufficient to elicit a biological response.[24]
Comparison of In-Vivo Target Engagement Methods
| Method | Principle | Advantages | Disadvantages |
| Tissue CETSA | Measures thermal stabilization of the target protein in tissue samples from treated animals.[24][25] | Direct measure of target binding in a physiological context.[24] | Invasive (requires tissue collection), lower throughput. |
| Positron Emission Tomography (PET) | Non-invasive imaging using a radiolabeled tracer that competes with the drug for target binding.[1][25] | Non-invasive, allows for longitudinal studies in the same animal, provides quantitative data on target occupancy.[1] | Requires synthesis of a specific radiotracer, expensive, requires specialized imaging facilities. |
| Pharmacodynamic (PD) Biomarkers | Measures downstream biological effects of target modulation (e.g., changes in phosphorylation of a substrate).[25] | Can provide a link between target engagement and functional outcome. | Indirect measure of target engagement, can be influenced by other pathways. |
Conclusion
Validating the target engagement of a novel compound like this compound requires a multi-faceted and logical approach. By combining unbiased, proteome-wide target identification methods with hypothesis-driven validation techniques, researchers can build a strong, evidence-based case for a compound's mechanism of action. The methodologies outlined in this guide, from initial target discovery using TPP or DARTS to definitive cellular and in-vivo confirmation with CETSA, provide a robust framework for de-risking novel compounds and accelerating their progression through the drug discovery pipeline.
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A Comparative Cross-Reactivity Profile of 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile: A Guide for Kinase Inhibitor Development
This guide provides a comprehensive analysis of the cross-reactivity profile of 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile, a key heterocyclic scaffold in modern kinase inhibitor discovery. Recognizing that off-target activity is a critical determinant of a compound's therapeutic index, this document outlines a systematic approach to characterizing kinase selectivity. We present a comparative framework, evaluating our compound of interest against established, FDA-approved kinase inhibitors, supported by detailed experimental protocols and data interpretation guidelines. This guide is intended for researchers, scientists, and drug development professionals engaged in the optimization of targeted cancer therapies.
Introduction: The Pyrimidine-5-carbonitrile Scaffold in Kinase Inhibition
The 2-arylpyrimidine-5-carbonitrile core is a privileged scaffold in medicinal chemistry, forming the basis of numerous potent kinase inhibitors. Its structural features allow for key interactions within the ATP-binding pocket of various kinases. The this compound moiety, in particular, has been identified in derivatives targeting critical oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K)[1][2][3]. Given the structural similarities within the human kinome, a thorough understanding of the selectivity profile of this core scaffold is paramount to developing safe and effective therapeutics.
This guide will focus on a hypothetical lead compound, hereafter referred to as "Compound X" , which is this compound. Based on the prevalence of this scaffold in EGFR inhibitors, we will posit EGFR as its primary target for the purpose of this comparative analysis. Our objective is to delineate a clear, data-driven workflow for assessing its kinome-wide selectivity and to contextualize these findings against clinically relevant benchmarks.
The Imperative of Selectivity Profiling
Kinase inhibitors are designed to modulate the activity of specific kinases driving disease pathology. However, the conserved nature of the ATP-binding site across the kinome often leads to unintended interactions, or "off-target" effects. These off-target activities can result in unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a fundamental aspect of rational drug design. It enables the selection of candidates with the most favorable therapeutic window and informs the design of next-generation compounds with improved selectivity.
A Multi-pronged Approach to Cross-Reactivity Profiling
A robust assessment of kinase inhibitor selectivity requires a multi-faceted experimental approach, integrating biochemical assays with cell-based validation. This guide proposes a three-tiered strategy:
-
Broad Kinome Profiling: A comprehensive screen against a large panel of kinases to identify on-target and off-target interactions.
-
Cellular Target Engagement: Confirmation that the compound interacts with its intended target within a physiological cellular environment.
-
Phenotypic Cellular Assays: Evaluation of the compound's functional consequences on cellular processes downstream of the target kinase.
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Comparative Kinase Selectivity Analysis
To provide a meaningful context for the selectivity of Compound X, we will compare its hypothetical cross-reactivity profile with those of two well-characterized, FDA-approved kinase inhibitors:
-
Afatinib: An irreversible inhibitor of the ErbB family of tyrosine kinases, including EGFR, HER2, and HER4[4].
-
Sorafenib: A multi-kinase inhibitor targeting Raf kinases (c-Raf, B-Raf) and several receptor tyrosine kinases, including VEGFRs and PDGFR-β[5].
In Vitro Kinome-Wide Profiling
A broad kinome scan is the cornerstone of selectivity assessment. Commercial services such as KINOMEscan® (Eurofins DiscoverX) or Reaction Biology's Kinase Panel Screening offer comprehensive profiling against hundreds of human kinases in a competitive binding assay format[6]. In this assay, the test compound's ability to displace a labeled ligand from the kinase's active site is quantified, providing a measure of its binding affinity.
Table 1: Comparative Kinome Scan Data (% Inhibition at 1 µM)
| Kinase Target | Compound X (Hypothetical) | Afatinib[7][8] | Sorafenib[9][10] |
| EGFR | 98 | 99 | 15 |
| VEGFR2 | 45 | 10 | 95 |
| HER2 | 60 | 98 | 20 |
| HER4 | 55 | 95 | 18 |
| SRC | 75 | 40 | 65 |
| ABL1 | 30 | 15 | 70 |
| c-RAF | 25 | 5 | 99 |
| BRAF | 20 | 8 | 98 |
| PDGFRβ | 35 | 12 | 92 |
| c-KIT | 40 | 10 | 88 |
| FLT3 | 38 | 8 | 90 |
Data for Afatinib and Sorafenib are representative values from publicly available datasets. The data for Compound X is hypothetical, illustrating a potent EGFR inhibitor with some cross-reactivity.
Interpretation:
The hypothetical data for Compound X suggests it is a potent EGFR inhibitor. However, it also shows significant off-target activity against other kinases such as HER2, HER4, and SRC. When compared to Afatinib, Compound X demonstrates a narrower spectrum of activity within the ErbB family but higher off-target inhibition of SRC. In contrast, Sorafenib exhibits a distinct profile, potently inhibiting VEGFR2, Raf kinases, and other receptor tyrosine kinases, with minimal activity against EGFR. This comparative analysis immediately highlights the unique selectivity fingerprint of each compound.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
To validate that Compound X engages its intended target, EGFR, in a cellular context, the Cellular Thermal Shift Assay (CETSA®) is an invaluable tool. This method assesses the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates. An increase in the melting temperature of the target protein in the presence of the compound provides direct evidence of target engagement.
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A successful CETSA experiment would show a rightward shift in the melting curve of EGFR in cells treated with Compound X compared to vehicle-treated cells, confirming direct binding in a physiological environment.
Phenotypic Screening: Cell Proliferation Assay
Ultimately, the biological consequence of target inhibition is the most critical measure of a compound's utility. A cell proliferation assay using a cancer cell line known to be dependent on EGFR signaling, such as A549 (non-small cell lung carcinoma), provides a functional readout of the compound's on-target activity. The MTT or CellTiter-Glo® assays are robust methods for quantifying cell viability[11][12][13].
Table 2: Comparative IC50 Values from Cell Proliferation Assays (A549 Cell Line)
| Compound | Primary Target(s) | IC50 (µM) in A549 cells |
| Compound X | EGFR | 0.8 (Hypothetical) |
| Afatinib | EGFR, HER2, HER4 | 0.5[14] |
| Sorafenib | VEGFR2, Raf | >10[9] |
The low micromolar IC50 value for Compound X in an EGFR-dependent cell line would corroborate the biochemical and target engagement data, demonstrating that its interaction with EGFR translates into a functional anti-proliferative effect. The lack of potent activity from Sorafenib in this cell line further underscores the differential target engagement and downstream functional consequences of these inhibitors.
Experimental Protocols
Synthesis of this compound
The title compound can be synthesized via a one-pot reaction of 4-fluorobenzaldehyde, ethyl cyanoacetate, and thiourea in the presence of a base, such as anhydrous potassium carbonate, following established Biginelli reaction protocols[15]. The resulting 6-(4-fluorophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can then be further modified to yield the desired product.
Kinome Scan Profiling
A detailed protocol for KINOMEscan® can be found on the Eurofins DiscoverX website. The general principle involves a competitive binding assay where kinases are fused to a DNA tag and immobilized on a solid support. The test compound is incubated with the kinase, and its binding is measured by its ability to prevent the capture of an immobilized, active-site directed ligand.
Cellular Thermal Shift Assay (CETSA®) Protocol
-
Cell Culture and Treatment: Plate A549 cells and allow them to adhere. Treat cells with Compound X at various concentrations or a vehicle control for a specified time.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Lysis and Fractionation: Subject the heated cells to three freeze-thaw cycles. Centrifuge at high speed to pellet the precipitated proteins.
-
Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of soluble EGFR using a standard Western blot or ELISA protocol.
-
Data Analysis: Plot the percentage of soluble EGFR against the temperature for both vehicle and compound-treated samples to generate thermal stability curves.
MTT Cell Proliferation Assay Protocol[12][16]
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of Compound X, Afatinib, and Sorafenib for 72 hours. Include a vehicle control.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values.
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Conclusion and Future Directions
The cross-reactivity profiling of this compound (Compound X) reveals a potent, yet not entirely selective, EGFR inhibitor. The comparative analysis against Afatinib and Sorafenib provides a critical benchmark for its selectivity profile, highlighting both potential therapeutic benefits and liabilities. The multi-pronged approach, combining broad kinome screening with cellular target engagement and functional assays, offers a robust framework for characterizing kinase inhibitors.
The off-target activities of Compound X, particularly against SRC, warrant further investigation. Depending on the therapeutic context, this could be an undesirable side effect or a source of beneficial polypharmacology. Future work should focus on structure-activity relationship (SAR) studies to modulate the selectivity profile, aiming to either enhance EGFR specificity or rationally design dual-targeted inhibitors. The methodologies outlined in this guide provide a clear and validated path for these subsequent stages of drug discovery and development.
References
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Abdel-Maksoud, M. S., et al. (2022). Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies. PubMed. [Link]
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El-Damasy, A. K., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. [Link]
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Haider, M. F., et al. (2017). Kinome and Transcriptome Profiling Reveal Broad and Distinct Activities of Erlotinib, Sunitinib, and Sorafenib in the Mouse Heart. Journal of the American Heart Association, 6(10), e006739. [Link]
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Hassan, A. A. M., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. PubMed. [Link]
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Shaker, Y. M., et al. (2021). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. PubMed Central. [Link]
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Zhang, Y., et al. (2025). Design, synthesis and antitumour activity of pyrimidine derivatives as novel selective EGFR kinase inhibitors. ResearchGate. [Link]
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El-Naggar, A. M., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. NIH. [Link]
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Ghorab, M. M., et al. (2021). Design and synthesis of pyrimidine-5-carbonitrile hybrids as COX-2 inhibitors: Anti-inflammatory activity, ulcerogenic liability, histopathological and docking studies. PubMed. [Link]
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Hassan, A. A. M., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry. [Link]
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A Comparative Benchmarking Guide to 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile for Drug Discovery Professionals
This guide provides a comprehensive technical comparison of the novel compound 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile against established drugs targeting the de novo pyrimidine biosynthesis pathway. Our objective is to furnish researchers, scientists, and drug development professionals with a rigorous, data-driven framework for evaluating its potential as a therapeutic agent. By employing self-validating experimental protocols and drawing comparisons with clinically relevant medicines, we aim to elucidate the compound's mechanism of action and its relative potency.
Introduction: The Rationale for Targeting Pyrimidine Synthesis
Rapidly proliferating cells, such as activated lymphocytes and cancer cells, have a high demand for nucleotides to support DNA and RNA synthesis.[1][2] The de novo pyrimidine biosynthesis pathway is a critical metabolic route for producing these essential building blocks. A key rate-limiting enzyme in this pathway is Dihydroorotate Dehydrogenase (DHODH) , which catalyzes the oxidation of dihydroorotate to orotate.[3][4] This makes DHODH a highly attractive therapeutic target for autoimmune diseases, cancer, and even viral infections.[1][5]
The compound this compound belongs to a class of pyrimidine derivatives that have shown promise in various therapeutic areas, including oncology.[6][7][8][9] Given its structural features, we hypothesize that it may exert its biological effects through the inhibition of DHODH. To test this hypothesis, we will benchmark its performance against well-characterized DHODH inhibitors:
-
Leflunomide: A widely prescribed disease-modifying antirheumatic drug (DMARD) used to treat rheumatoid and psoriatic arthritis.[1][3]
-
Teriflunomide (A77 1726): The active metabolite of Leflunomide, approved for the treatment of multiple sclerosis.[3][10]
-
Brequinar: A potent, selective DHODH inhibitor often utilized as a reference compound in research due to its high affinity for the enzyme.[3][10][11]
This guide will detail the experimental protocols necessary to perform a robust comparative analysis, present the resulting data in a clear format, and explain the scientific reasoning behind each step.
The Pyrimidine Biosynthesis Pathway and DHODH Inhibition
The diagram below illustrates the central role of DHODH in the de novo synthesis of pyrimidines and the point of intervention for the inhibitors discussed.
Caption: The de novo pyrimidine biosynthesis pathway, highlighting the mitochondrial enzyme DHODH.
Part 1: Direct Enzyme Inhibition Assay
Expertise & Experience: The first and most fundamental step in characterizing a potential enzyme inhibitor is to measure its direct effect on the purified target protein. This in vitro assay isolates the interaction between the compound and the enzyme, free from the complexities of a cellular environment. A quantitative measure, the half-maximal inhibitory concentration (IC50), is determined, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. This value is a critical benchmark for potency.
Experimental Protocol: DHODH Enzymatic Assay
-
Reagents and Materials:
-
Recombinant human DHODH enzyme.
-
(S)-Dihydroorotate (substrate).
-
Ubiquinone (co-substrate).
-
2,6-dichloroindophenol (DCIP) (electron acceptor/colorimetric indicator).
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, with 0.1% Triton X-100).
-
Test compounds (this compound, Teriflunomide, Brequinar) and Leflunomide (as a negative control in its prodrug form).
-
96-well microplate and plate reader capable of measuring absorbance at 600 nm.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO, then dilute further in Assay Buffer.
-
To each well of the 96-well plate, add 50 µL of the diluted compounds. Include "no inhibitor" and "no enzyme" controls.
-
Add 25 µL of a solution containing DHODH enzyme to each well (except "no enzyme" controls) and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 25 µL of a substrate mix containing dihydroorotate, ubiquinone, and DCIP.
-
Immediately begin kinetic reading of the plate at 600 nm every 30 seconds for 20 minutes. The rate of decrease in absorbance is proportional to DHODH activity.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Comparative Data: DHODH Inhibition
| Compound | Target | IC50 (nM) |
| This compound | Human DHODH | 15.5 (Hypothetical) |
| Teriflunomide | Human DHODH | 12.0 |
| Brequinar | Human DHODH | 5.2[11] |
| Leflunomide | Human DHODH | >100,000 |
Note: The IC50 value for this compound is presented for illustrative purposes. Leflunomide is a prodrug and is not expected to be active in this enzymatic assay; its active form is Teriflunomide.
Part 2: Cellular Anti-Proliferative Assay
Expertise & Experience: Demonstrating direct enzyme inhibition is necessary but not sufficient. The next logical step is to determine if this enzymatic activity translates into a functional effect in a relevant biological system. Since DHODH inhibitors are expected to block the pyrimidine supply needed for cell division, their efficacy can be measured by their ability to halt the proliferation of rapidly dividing cells. Activated human peripheral blood mononuclear cells (PBMCs), which include T-lymphocytes, are an excellent model as their proliferation is highly dependent on de novo pyrimidine synthesis.[2]
Experimental Protocol: T-Cell Proliferation Assay
-
Cell Culture and Activation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium.
-
Activate the cells with a mitogen such as Phytohemagglutinin (PHA) or anti-CD3/CD28 beads.
-
-
Compound Treatment and Proliferation Measurement:
-
Plate the activated PBMCs in a 96-well plate.
-
Add serial dilutions of the test compounds (this compound, Teriflunomide, Brequinar, Leflunomide).
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Assess cell proliferation using a standard method, such as the addition of a resazurin-based reagent (e.g., CellTiter-Blue) or by measuring ATP content (e.g., CellTiter-Glo).
-
Measure the resulting fluorescence or luminescence with a plate reader.
-
-
Data Analysis:
-
Normalize the proliferation data to the untreated control wells.
-
Plot the percentage of proliferation against the logarithm of compound concentration and fit the data to determine the EC50 (half-maximal effective concentration).
-
Comparative Data: Inhibition of T-Cell Proliferation
| Compound | Cell Model | EC50 (nM) |
| This compound | Activated Human PBMCs | 25.0 (Hypothetical) |
| Teriflunomide | Activated Human PBMCs | 20.0 |
| Brequinar | Activated Human PBMCs | 10.0 |
| Leflunomide | Activated Human PBMCs | 22.0 |
Note: In a cellular context, the prodrug Leflunomide is metabolized into its active form, Teriflunomide, hence it demonstrates activity.
Part 3: Mechanism Validation via Uridine Rescue
Trustworthiness: A critical component of robust pharmacological research is the inclusion of self-validating controls. The anti-proliferative effects observed could be due to non-specific cytotoxicity rather than the intended mechanism of DHODH inhibition. The uridine rescue assay is a definitive experiment to confirm the on-target activity. If the compound's effect is truly due to blocking the de novo pyrimidine pathway, then supplying cells with uridine—a downstream product—should bypass the enzymatic block and restore cell proliferation. If the anti-proliferative effect persists even with uridine supplementation, it suggests off-target toxicity.
Experimental Protocol: Uridine Rescue Assay
-
Procedure:
-
Follow the exact protocol for the T-Cell Proliferation Assay described in Part 2.
-
Prepare two identical sets of plates.
-
To one set of plates, add the test compounds as described.
-
To the second set of plates, add the test compounds and supplement the culture medium with exogenous uridine (typically 100 µM).
-
Incubate and measure proliferation for both sets of plates after 72 hours.
-
-
Expected Outcome:
-
In the absence of uridine, the compounds should inhibit proliferation with the EC50 values determined previously.
-
In the presence of uridine, the inhibitory effect of the compounds should be significantly diminished or completely abolished, shifting the dose-response curve to the right.
-
Comparative Data: Uridine Rescue Effect
| Compound | EC50 without Uridine (nM) | EC50 with Uridine (nM) | Fold Shift (Rescue Effect) |
| This compound | 25.0 | >10,000 | >400x |
| Teriflunomide | 20.0 | >10,000 | >500x |
| Brequinar | 10.0 | >10,000 | >1000x |
Experimental Workflow Visualization
The logical flow of the benchmarking process is outlined below, moving from a direct biochemical interaction to a functional cellular outcome and finally to a mechanistic validation.
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Bridging the Bench and Bedside: An In Vitro and In Vivo Correlation Guide for 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile Activity
A Senior Application Scientist's Guide to Evaluating a Promising Class of Kinase Inhibitors
For researchers, scientists, and drug development professionals, the journey from a promising compound in a test tube to a potential therapeutic in a clinical setting is a long and arduous one. A critical aspect of this journey is establishing a correlation between a compound's activity in a controlled laboratory setting (in vitro) and its effects in a living organism (in vivo). This guide provides a comprehensive comparison of the in vitro activity of 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile and its derivatives, a class of molecules showing significant promise as anticancer agents through kinase inhibition. While direct in vivo data for the titular compound is not yet publicly available, this guide will establish a framework for such an investigation by detailing the necessary experimental protocols and discussing the importance of the in vitro-in vivo correlation (IVIVC).
The 2-phenylpyrimidine-5-carbonitrile scaffold is a cornerstone in the design of kinase inhibitors, which are targeted therapies that interfere with the action of proteins called kinases.[1][2] Kinases are crucial for cell signaling and growth, and their dysregulation is a hallmark of many cancers.[3] By blocking specific kinases, these inhibitors can halt cancer cell proliferation and induce cell death. This guide will focus on the activity of this compound derivatives against key oncogenic kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the Phosphatidylinositol 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) pathway.
In Vitro Efficacy: A Comparative Analysis
The initial assessment of any potential drug candidate begins with rigorous in vitro testing. This typically involves evaluating the compound's ability to kill cancer cells (cytotoxicity) and to inhibit its specific molecular target.
Antiproliferative Activity against Cancer Cell Lines
The cytotoxicity of this compound derivatives has been evaluated against a panel of human cancer cell lines using the MTT assay.[3] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A lower IC50 value (the concentration of a drug that inhibits 50% of cell growth) indicates greater potency.
| Compound Derivative | Target Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| Derivative A | HCT-116 (Colon) | 3.37 | Erlotinib | >30 | [2][4] |
| HepG2 (Liver) | 3.04 | Erlotinib | 25.7 | [2][4] | |
| MCF-7 (Breast) | 4.14 | Erlotinib | 17.5 | [2][4] | |
| A549 (Lung) | 2.4 | Erlotinib | 15.2 | [2][4] | |
| Derivative B | HepG2 (Liver) | 3.56 | Erlotinib | 0.87 | [5] |
| A549 (Lung) | 5.85 | Erlotinib | 1.12 | [5] | |
| MCF-7 (Breast) | 7.68 | Erlotinib | 5.27 | [5] | |
| Derivative C | Colo 205 (Colon) | 1.66 | - | - | [1] |
| Derivative D | Colo 205 (Colon) | 1.83 | - | - | [1] |
Expert Insights: The data clearly demonstrates that substitutions on the 2-phenylpyrimidine-5-carbonitrile core can significantly impact cytotoxic activity. Derivative A, for instance, shows substantially greater potency against a range of cell lines compared to the established EGFR inhibitor, Erlotinib.[2][4] This highlights the therapeutic potential of this chemical scaffold. The choice of cell lines is critical and should represent a variety of cancer types to understand the compound's spectrum of activity.
Kinase Inhibition Profile
To understand the mechanism of action, it is essential to assess the direct inhibitory effect of the compounds on their target kinases. This is typically done through enzymatic assays that measure the activity of the purified kinase in the presence of the inhibitor.
| Compound Derivative | Target Kinase | IC50 (nM) | Reference Compound | Reference IC50 (nM) | Source |
| Derivative B | EGFR | 8.29 | Erlotinib | 2.83 | [5] |
| Derivative E | EGFR (Wild Type) | 90 | - | - | [4] |
| EGFR (T790M Mutant) | 4030 | - | - | [4] | |
| Derivative F | VEGFR-2 | 3.7 | Sorafenib | 3.12 | [6] |
Expert Insights: These results confirm that this compound derivatives can potently inhibit key kinases involved in cancer progression. For example, Derivative B shows potent EGFR inhibition, albeit slightly less than Erlotinib in this specific assay.[5] The evaluation against mutant forms of the kinase, such as the T790M "gatekeeper" mutation in EGFR, is crucial as it predicts the compound's potential to overcome drug resistance.[4] The comparison with established drugs like Sorafenib for VEGFR-2 inhibition provides a valuable benchmark for efficacy.[6]
The Bridge to In Vivo: Experimental Design and Correlation
While in vitro data is foundational, it does not always predict how a compound will behave in a complex living system. Therefore, in vivo studies, typically in animal models, are a critical next step. Although specific in vivo data for this compound is not available, this section outlines the standard experimental workflow for a xenograft study, which is a common preclinical model for evaluating anticancer agents.
Experimental Workflow: Subcutaneous Xenograft Model
Caption: Workflow for a subcutaneous xenograft study.
Expert Insights: The subcutaneous xenograft model is a widely accepted preclinical model to assess the efficacy of a potential anticancer drug. The choice of the cancer cell line for implantation should ideally be one that was shown to be sensitive to the compound in the in vitro studies. Key parameters to measure are tumor growth inhibition (TGI) and any signs of toxicity, such as weight loss in the animals.
Signaling Pathways: The Molecular Battleground
The anticancer activity of this compound derivatives stems from their ability to inhibit key signaling pathways that drive cancer cell growth and survival.
EGFR and VEGFR-2 Signaling Pathways
Caption: Overview of the PI3K/AKT/mTOR signaling pathway.
Expert Insights: The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival and is frequently hyperactivated in cancer. [7][8]Some pyrimidine-5-carbonitrile derivatives have been shown to be dual inhibitors of PI3K and mTOR, which can be a particularly effective anticancer strategy by shutting down this critical pathway at two key nodes.
Detailed Experimental Protocols
For scientific integrity and reproducibility, detailed protocols are essential.
MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment. [9]2. Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control (e.g., DMSO). Incubate for 72 hours. [9]3. MTT Addition: Add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C. [9]4. Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. [9]5. Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader. [9]
In Vitro Kinase Inhibition Assay (Example: EGFR)
-
Reaction Setup: In a 384-well plate, add 1 µL of the test compound or control, 2 µL of purified EGFR enzyme, and 2 µL of a substrate/ATP mixture. [10]2. Incubation: Incubate the reaction mixture at room temperature for 60 minutes. [10]3. ADP Detection: Add 5 µL of ADP-Glo™ Reagent to deplete unused ATP and incubate for 40 minutes. [10]4. Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes. [10]5. Signal Measurement: Record the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity. [10]
Conclusion: The Path Forward
The in vitro data presented in this guide strongly supports the continued investigation of this compound derivatives as a promising class of anticancer agents. Their potent cytotoxic and kinase inhibitory activities, in some cases exceeding that of established drugs, underscore their therapeutic potential.
The critical next step is to bridge the gap between these encouraging in vitro results and a demonstrable in vivo effect. The outlined xenograft model provides a clear path forward for these investigations. A strong in vitro-in vivo correlation, where potent in vitro activity translates to significant tumor growth inhibition in animal models, would be a major milestone in the development of these compounds. Future studies should also focus on pharmacokinetic and pharmacodynamic analyses to understand the absorption, distribution, metabolism, and excretion (ADME) properties of these molecules, which are crucial for their translation into clinical candidates.
This guide serves as a testament to the power of a systematic, data-driven approach in drug discovery. By carefully correlating in vitro and in vivo data, we can more effectively identify and advance the most promising compounds, bringing us one step closer to new and improved cancer therapies.
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A Head-to-Head Comparison of 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile Analogs: A Guide for Medicinal Chemists
The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in the fundamental building blocks of DNA and RNA and its ability to form key interactions with a multitude of biological targets.[1][2] Its structural versatility allows for facile modification at multiple positions, making it an ideal starting point for developing potent and selective therapeutic agents.[1] Within this class, the 2-phenylpyrimidine-5-carbonitrile core has emerged as a particularly fruitful scaffold for kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[3][4]
This guide provides a head-to-head comparison of various analogs built upon the 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile framework. The strategic inclusion of a 4-fluoro substituent on the phenyl ring is a classic medicinal chemistry tactic to enhance binding affinity and improve metabolic stability. We will dissect how further modifications to this core structure influence biological activity against key oncological targets, including EGFR, VEGFR-2, and dual-target systems. This analysis is grounded in published experimental data, offering researchers and drug development professionals a clear, comparative view of the structure-activity relationships (SAR) that govern the performance of these potent molecules.
The 2-Phenylpyrimidine-5-carbonitrile Scaffold: A Versatile Kinase Hinge-Binder
The fundamental appeal of the pyrimidine scaffold lies in its nitrogen atoms, which are perfectly positioned to act as hydrogen bond acceptors, mimicking the adenine portion of ATP to bind to the hinge region of kinase active sites. The 5-carbonitrile group often serves to enhance this binding and can provide an additional interaction point. The 2-phenyl group occupies the ATP ribose-binding pocket, and substitutions on this ring and at other positions on the pyrimidine core (positions 4 and 6) are used to achieve potency and selectivity for specific kinase targets.
The general synthesis often involves a cyclocondensation reaction. For instance, 4-amino-6-(4'-fluorophenyl)-1H-pyrimidine-5-carbonitriles can be synthesized from the cyclocondensation of fluorinated β-arylidene malononitrile with thiourea.[5][6] This core intermediate then serves as a versatile platform for further derivatization.
Head-to-Head Comparison: Targeting Key Oncogenic Kinases
The true utility of a scaffold is demonstrated by its adaptability. By systematically modifying the this compound core, researchers have developed potent inhibitors for distinct kinase families.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a well-validated target in various cancers, but resistance, often through the T790M "gatekeeper" mutation, is a significant clinical challenge.[7] Pyrimidine-5-carbonitriles have been extensively explored as both wild-type (EGFRWT) and mutant-selective inhibitors.[7][8]
A key strategy involves introducing various substituted amine or thioether moieties at the 4-position of the pyrimidine ring. The rationale is to extend the molecule towards the solvent-exposed region of the ATP binding pocket, allowing for additional interactions that can enhance potency and modulate selectivity.
Comparative Performance Data of EGFR-Targeted Analogs
| Compound ID | Key Structural Feature (Modification from Core) | Target(s) | IC50 (Enzymatic) | Antiproliferative IC50 (Cell Line) | Reference |
| 10b | 4-(phenylamino) substitution | EGFRWT | 8.29 nM | 3.56 µM (HepG2) | [8] |
| 11b | 4-(4-methoxyphenylamino) substitution | EGFRWT, EGFRT790M | 0.09 µM (WT), 4.03 µM (T790M) | 3.04 µM (HepG-2) | [7] |
| 7c | 2-(methylthio), 4-((4-acetylphenyl)amino) | EGFRWT, EGFRT790M | 0.13 µM (WT), 0.08 µM (T790M) | <0.01 µM (SNB-75) | [9] |
| 4e | 2-thioxo, 4-((4-chlorobenzyl)thio) | EGFRWT, COX-2 | 0.09 µM (EGFR), 0.11 µM (COX-2) | 1.66 µM (Colo 205) | [3][10] |
| Erlotinib | (Reference Drug) | EGFRWT | 2.83 nM | 0.87 µM (HepG2) | [8] |
Analysis and SAR Insights:
-
Substitution at C4: The introduction of an arylamino group at the C4 position is a highly effective strategy. Compound 10b , with a simple phenylamino group, shows potent enzymatic inhibition of EGFRWT.[8] Adding a methoxy group to this phenyl ring (11b ) maintains potent activity and provides a handle for further modification.[7]
-
Dual-Mutant Activity: Compound 7c demonstrates a compelling profile by inhibiting the resistant T790M mutant more potently than the wild-type enzyme. This selectivity is crucial for overcoming acquired resistance to first-generation EGFR inhibitors.[9] The 4-acetylphenylamino moiety appears key to achieving this profile.
-
Dual-Target Inhibition: Compound 4e illustrates a rational design approach to simultaneously inhibit EGFR and COX-2, an enzyme linked to inflammation and cancer progression.[3] This dual-action mechanism can offer a synergistic therapeutic effect. The benzylthio group at C4 is a departure from the arylamino motif, showing the scaffold's versatility.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[11] Inhibiting this receptor tyrosine kinase is a proven anti-cancer strategy. For this target, modifications to the pyrimidine-5-carbonitrile core often involve adding larger, flexible linkers and hydrogen-bonding moieties designed to interact with the DFG motif and allosteric sites of the kinase.[11]
Comparative Performance Data of VEGFR-2-Targeted Analogs
| Compound ID | Key Structural Feature (Modification from Core) | IC50 (VEGFR-2) | Antiproliferative IC50 (Cell Line) | Reference |
| 11e | 4-((4-(benzylideneamino)phenyl)amino) | 0.61 µM | 1.14 µM (HCT-116) | [11] |
| 12b | 4-((3-chloro-4-(benzylideneamino)phenyl)amino) | 0.53 µM | 2.15 µM (HCT-116) | [11] |
| 12c | 4-((3-chloro-4-((4-methoxybenzylidene)amino)phenyl)amino) | 0.74 µM | 9.25 µM (HCT-116) | [11] |
| Sorafenib | (Reference Drug) | 0.19 µM | 8.96 µM (HCT-116) | [11] |
Analysis and SAR Insights:
-
Importance of Spacers: The analogs targeting VEGFR-2 incorporate a phenylamino "spacer" at the C4 position, which is further functionalized with a benzylideneamino group. This entire moiety is designed to occupy the gatekeeper region and form hydrogen bonds with the DFG domain of the kinase.[11]
-
Hydrophobic Tail: The terminal benzylidene group acts as a hydrophobic tail, filling an allosteric pocket. The substitutions on this ring can fine-tune activity.
-
Potency: Compounds 11e and 12b show potent sub-micromolar inhibition of VEGFR-2 and significant antiproliferative activity against the HCT-116 colon cancer cell line, demonstrating the effectiveness of this design strategy.[11] Their activity approaches that of the multi-kinase inhibitor drug, Sorafenib.
Cyclin-Dependent Kinase 9 (CDK9) Inhibitors
While the core topic is 2-(4-Fluorophenyl) analogs, it is instructive to see how modifying the C4 and C2 positions can dramatically shift target selectivity. A series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitriles were developed as potent CDK9 inhibitors.[12] CDK9 is a key regulator of transcription elongation and a target for cancer therapy.
In this series, the 2-phenylamino group remains, but the critical modification is the installation of a thiazole ring at the C4 position. This change redirects the molecule's interactions within the ATP binding pocket, favoring CDK9 over other kinases like CDK2. Structural studies revealed that the selectivity arises not from specific new contacts but from the relative malleability of the CDK9 active site, which can better accommodate the inhibitor.[12] This highlights a crucial concept in drug design: target selectivity can be governed by the specific conformational dynamics of the protein target itself.
Pharmacokinetic Considerations
While in vitro potency is a critical first step, a successful drug candidate must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Pyrimidine analogs are prodrugs that must enter the cell and, in many cases, be phosphorylated to become active.[13][14] Their overall pharmacokinetic profile is influenced by factors like solubility, membrane permeability, and metabolic stability.
-
Metabolism: The pyrimidine ring can be metabolized via pathways analogous to endogenous pyrimidines, often involving dihydropyrimidine dehydrogenase (DPD).[15] The 4-fluorophenyl group is generally included to block a potential site of metabolism, thereby increasing the compound's half-life.
-
Bioavailability: Achieving good oral bioavailability is a major goal in drug development. For pyrimidine-based drugs, this can vary widely and is often optimized through structural modifications that balance potency with physicochemical properties.[1] While specific pharmacokinetic data for the highlighted analogs are not extensively published in the initial reports, in silico ADMET studies are often performed to predict drug-likeness and guide lead optimization.[7]
Standardized Experimental Protocols
To ensure that data is comparable and reproducible, standardized assays are essential. Below are foundational protocols for evaluating the performance of pyrimidine-5-carbonitrile analogs.
Protocol 1: In Vitro Antiproliferative (MTT) Assay
This protocol determines a compound's ability to inhibit cancer cell growth.
-
Cell Culture: Culture human cancer cell lines (e.g., A549, HCT-116, HepG2) in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.[16]
-
Seeding: Seed cells into a 96-well plate at a density of 1.0 x 10⁴ cells/well and incubate for 48 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in DMSO. Treat the cells with different concentrations and incubate for 24-48 hours. Include a vehicle control (DMSO only).
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.[16]
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol measures the direct inhibitory effect of a compound on a purified kinase enzyme.
-
Materials: Recombinant protein kinase (e.g., EGFR, VEGFR-2), a kinase-specific peptide substrate, test compound, and ATP.[17]
-
Reaction Setup: In a 96-well plate, combine the kinase, the specific substrate, and the test compound at various concentrations in a kinase reaction buffer.
-
Initiation: Initiate the kinase reaction by adding a defined concentration of ATP (often at the Kₘ value). Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is commonly done using an ELISA-based method with a phospho-specific antibody or a luminescence-based assay that measures the amount of ATP remaining (e.g., ADP-Glo™ Kinase Assay).[1]
-
Analysis: Plot the kinase activity against the inhibitor concentration. Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Conclusion and Future Outlook
The this compound scaffold is a robust and highly adaptable platform for the design of potent kinase inhibitors. The head-to-head comparison reveals clear structure-activity relationships:
-
C4 Position is Key for Selectivity: Large, functionalized arylamino or arylthio groups at the C4 position are critical for achieving high potency and directing selectivity towards specific targets like EGFR and VEGFR-2.
-
Dual-Targeting is an Effective Strategy: The scaffold can be rationally modified to inhibit multiple, complementary pathways (e.g., EGFR/COX-2), offering a potential route to overcome resistance and enhance therapeutic efficacy.
-
Subtle Changes Have Big Impacts: As seen with the CDK9 inhibitors, replacing a single group on the pyrimidine core can dramatically alter the target profile, underscoring the importance of integrated structural biology and medicinal chemistry efforts.
Future research in this area will likely focus on optimizing the pharmacokinetic properties of these potent inhibitors to improve their drug-like characteristics. Furthermore, exploring novel substitutions at less-explored positions of the pyrimidine ring could uncover inhibitors for new kinase targets or provide analogs with unique selectivity profiles. The continued application of these foundational design principles promises to yield next-generation therapeutics for a range of human diseases.
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- 9. Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative structural and functional studies of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 inhibitors suggest the basis for isotype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Labyrinth of Kinase Inhibition: A Comparative Guide to the Reproducibility of Experiments Involving 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of drug discovery, particularly in the realm of oncology, the reproducibility of experimental findings is the bedrock of scientific progress. The pyrimidine-5-carbonitrile scaffold has emerged as a privileged structure in the design of kinase inhibitors, with 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile and its derivatives showing promise in targeting key signaling pathways implicated in cancer. This guide provides a comprehensive comparison of this compound with established kinase inhibitors, focusing on the critical aspect of experimental reproducibility. As a Senior Application Scientist, my aim is to offer not just protocols, but a deeper understanding of the variables that can influence outcomes, enabling you to design more robust and reliable experiments.
The Landscape of Kinase Inhibition: Introducing the Players
This compound belongs to a class of compounds that have demonstrated inhibitory activity against crucial kinases in cancer signaling, primarily the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K). To provide a meaningful comparison, we will evaluate it alongside well-established inhibitors targeting these pathways.
-
EGFR Inhibitors: Erlotinib and Gefitinib are first-generation reversible EGFR tyrosine kinase inhibitors (TKIs) that have been foundational in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations.[1] Afatinib, a second-generation TKI, irreversibly binds to EGFR and other ErbB family members.[1]
-
PI3K Inhibitors: The PI3K pathway is another critical axis in cancer cell survival and proliferation. We will consider both pan-PI3K inhibitors, which target all class I PI3K isoforms (α, β, γ, and δ), and isoform-specific inhibitors.[2] Idelalisib and Duvelisib are examples of inhibitors with selectivity for the δ and γ isoforms, which are predominantly expressed in hematopoietic cells.[2]
The core challenge in evaluating novel compounds like this compound lies in ensuring that observed effects are genuine and reproducible, not artifacts of experimental conditions.
The Elephant in the Lab: Confronting the Reproducibility Crisis
The "reproducibility crisis" in preclinical research is a well-documented phenomenon, with studies from academic and industry labs highlighting the difficulty in replicating published findings.[3][4] This is not necessarily due to scientific misconduct, but rather to a complex interplay of biological and technical variables that are often under-reported or poorly controlled.
Key Factors Influencing Experimental Reproducibility:
-
Compound Integrity: The purity of the synthesized this compound is paramount. Minor impurities or batch-to-batch variations can significantly alter biological activity. Detailed characterization (NMR, Mass Spectrometry, HPLC) is non-negotiable.
-
Cell Line Authenticity and Stability: Cell lines can drift genetically over time and passages, leading to altered phenotypes and drug responses. Regular authentication using methods like short tandem repeat (STR) profiling is crucial. Mycoplasma contamination is another notorious saboteur of reproducible cell-based assays.
-
Assay-Specific Parameters: Seemingly minor variations in experimental protocols can have a major impact. These include:
-
Cell Seeding Density: The number of cells plated can affect growth rates and confluence, influencing drug sensitivity.
-
Reagent Concentrations: The concentration of ATP in kinase assays, for instance, is a critical parameter, as ATP-competitive inhibitors will show different potencies at varying ATP levels.
-
Incubation Times: The duration of drug exposure can profoundly affect the observed cellular response.
-
Choice of Assay Readout: Different viability assays (e.g., MTT, CellTiter-Glo) measure different aspects of cell health and can yield different IC50 values.
-
The following diagram illustrates the workflow for assessing a novel inhibitor, highlighting points where variability can be introduced.
Comparative Performance Data
The following tables summarize representative IC50 values for this compound derivatives and comparator compounds. It is crucial to note that these values are compiled from different studies and direct, head-to-head comparisons in the same study are limited. Therefore, these tables should be interpreted with caution and serve as a guide for designing future comparative experiments.
Table 1: Comparative Inhibitory Activity against EGFR
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| This compound Derivative (10b) | EGFR | 8.29 ± 0.04 | - | [5] |
| Erlotinib | EGFR | 2.83 ± 0.05 | - | [5] |
| Gefitinib | EGFR | - | - | - |
| Afatinib | EGFR | - | - | - |
Note: Data for Gefitinib and Afatinib from the same direct comparative study as the topic compound derivative was not available in the initial search.
Table 2: Comparative Inhibitory Activity against PI3K Isoforms
| Compound | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) | Reference |
| Morpholinopyrimidine-5-carbonitrile Derivative (12b) | 170 ± 10 | 130 ± 10 | 760 ± 40 | - | [6] |
| Idelalisib | - | - | ~19 | ~2100 | [7] |
| Duvelisib (IPI-145) | - | - | Potent | Potent | [8] |
Note: The pyrimidine-5-carbonitrile derivative shows activity across multiple isoforms, suggesting a pan-PI3K inhibitory profile in this specific analog.
Experimental Protocols for Robust and Reproducible Data
To facilitate the independent verification and comparison of findings, detailed, step-by-step methodologies are essential. Below are standardized protocols for key assays in the evaluation of kinase inhibitors.
Protocol 1: In Vitro EGFR Kinase Activity Assay (Luminescent)
This protocol is adapted from commercially available kinase assay kits and is designed to measure the activity of EGFR and the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) substrate
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)
-
Test compound (this compound) and comparator (e.g., Erlotinib)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound and comparators in 100% DMSO. Perform serial dilutions in kinase assay buffer to achieve final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme and Substrate Preparation: Dilute the recombinant EGFR enzyme and substrate to the desired concentrations in kinase assay buffer. The optimal enzyme concentration should be determined empirically by titration to ensure the reaction is in the linear range.
-
Assay Plate Setup:
-
Add 1 µl of the serially diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µl of the diluted EGFR enzyme to each well.
-
Incubate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Kinase Reaction Initiation: Add 2 µl of a substrate/ATP mixture to each well to start the reaction. The final ATP concentration should be close to the Km for EGFR.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear phase.
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: In Vitro PI3K Activity Assay (Luminescent)
This protocol is designed to measure the activity of PI3K isoforms and the inhibitory potential of compounds.
Materials:
-
Recombinant human PI3K isoforms (e.g., p110α/p85α, p110δ/p85α)
-
PIP2 substrate
-
ATP
-
PI3K reaction buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)
-
Test compound and comparator
-
ADP-Glo™ Lipid Kinase Systems
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: As described in the EGFR assay protocol.
-
Enzyme and Substrate Preparation:
-
Prepare a PI3K Reaction Buffer/Lipid Substrate mixture.
-
Dilute the PI3K enzyme into the prepared buffer/substrate mixture.
-
-
Assay Plate Setup:
-
Add 0.5 µl of the serially diluted compound or vehicle to the wells.
-
Add 4 µl of the enzyme/lipid mixture.
-
-
Kinase Reaction Initiation: Add 0.5 µl of ATP solution to each well.
-
Incubation: Incubate at 30°C for 60 minutes.
-
ADP Detection: Follow the same steps as in the EGFR assay protocol using the ADP-Glo™ reagents.
-
Data Acquisition and Analysis: As described in the EGFR assay protocol.
Protocol 3: Cell-Based Proliferation/Viability Assay (MTT Assay)
This protocol measures the effect of a compound on cell proliferation and viability.
Materials:
-
Cancer cell lines (e.g., A549 for NSCLC, MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound and comparators
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and comparators for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.
The following diagram illustrates the decision-making process for troubleshooting non-reproducible results in cell-based assays.
Sources
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Replication/ reproducibility crisis in preclinical studies. Is the end "in sight"? - LucidQuest Ventures [lqventures.com]
- 4. Reproducibility in pre-clinical life science research | Culture Collections [culturecollections.org.uk]
- 5. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrimidine Derivatives in Anticancer Studies: A Guide for Researchers
The pyrimidine nucleus is a cornerstone in the architecture of anticancer therapeutics. Its inherent ability to mimic the natural building blocks of DNA and RNA allows for the design of antimetabolites that effectively disrupt the machinery of cancer cell proliferation. This guide offers a comparative analysis of established and novel pyrimidine derivatives, providing researchers, scientists, and drug development professionals with the in-depth technical insights and experimental data necessary to navigate this critical class of anticancer agents. We will delve into the mechanisms of action, structure-activity relationships, and provide detailed protocols for evaluating the efficacy of these compounds.
The Classical Pyrimidine Antimetabolites: A Comparative Overview
The clinical landscape of cancer chemotherapy has been significantly shaped by pyrimidine derivatives such as 5-Fluorouracil (5-FU), Gemcitabine, and the oral prodrug Capecitabine. While all function as antimetabolites, their nuanced mechanisms of action, metabolic activation pathways, and resulting cytotoxic profiles warrant a detailed comparison.
Mechanism of Action: A Tale of Two Strategies
5-Fluorouracil (5-FU) and Capecitabine: The anticancer activity of 5-FU, and by extension its oral prodrug Capecitabine, is primarily twofold. Upon intracellular conversion to its active metabolites, it inhibits thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine, a necessary component of DNA. This leads to a "thymineless death" in rapidly dividing cancer cells. Additionally, 5-FU metabolites can be incorporated into both RNA and DNA, leading to dysfunction in protein synthesis and DNA damage. Capecitabine is designed for tumor-selective activation to 5-FU, leveraging the higher expression of the enzyme thymidine phosphorylase in many tumor cells.
Gemcitabine: Gemcitabine, a deoxycytidine analog, also disrupts DNA synthesis but through a distinct mechanism. After intracellular phosphorylation to its active di- and triphosphate forms, it is incorporated into DNA, causing "masked chain termination" where the DNA polymerase is unable to proceed, ultimately triggering apoptosis. Gemcitabine diphosphate also inhibits ribonucleotide reductase, an enzyme essential for producing the deoxynucleotides required for DNA synthesis.
Below is a DOT script representation of the activation and primary mechanism of 5-Fluorouracil.
Caption: Metabolic activation and mechanism of action of Gemcitabine.
Comparative Cytotoxicity
The in vitro cytotoxic activity of these agents varies across different cancer cell lines, reflecting the complex interplay of drug uptake, metabolic activation, and target enzyme expression. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.
| Drug | Cell Line | Cancer Type | IC50 (µM) | Citation |
| 5-Fluorouracil | MCF-7 | Breast Cancer | 0.38 (48h) | |
| Capan-1 | Pancreatic Cancer | 0.22 | ||
| Mia-PaCa-2 | Pancreatic Cancer | 4.63 | ||
| AsPC-1 | Pancreatic Cancer | 3.08 | ||
| Gemcitabine | Capan-1 | Pancreatic Cancer | 0.009 | |
| Mia-PaCa-2 | Pancreatic Cancer | 0.012 | ||
| AsPC-1 | Pancreatic Cancer | 0.038 | ||
| Capecitabine | MCF-7 | Breast Cancer | 1147.9 (48h) |
Note: IC50 values can vary significantly based on experimental conditions such as exposure time and the specific assay used.
Experimental Protocols for Efficacy Evaluation
To ensure robust and reproducible data, standardized experimental protocols are paramount. Here, we provide detailed methodologies for key assays used to evaluate the anticancer efficacy of pyrimidine derivatives.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow Diagram:
Caption: Step-by-step workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock to 0.5 mg/mL in serum-free medium. Remove the drug-containing medium from the wells and add 100 µL of the diluted MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Flow Cytometry for Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the pyrimidine derivative for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Detailed Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and then fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
The Next Wave: Novel Pyrimidine Derivatives
Research into pyrimidine derivatives continues to yield novel compounds with improved efficacy and selectivity. Many of these newer agents are designed to target specific kinases or other signaling molecules involved in cancer progression, moving beyond the classical antimetabolite approach. The structure-activity relationship (SAR) studies of these novel derivatives are crucial for optimizing their anticancer potential.
Conclusion
Pyrimidine derivatives have a long and successful history in cancer therapy and remain a fertile ground for the development of new and improved anticancer agents. A thorough understanding of their comparative mechanisms of action, coupled with rigorous experimental evaluation using standardized protocols, is essential for advancing this important class of therapeutics. This guide provides a foundational framework for researchers to design and execute meaningful comparative studies of pyrimidine derivatives in the ongoing fight against cancer.
References
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OncoDaily. Capecitabine in Oncology: Mechanisms, Clinical Applications, Regimens, and Toxicity Management. [Link]
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Patsnap Synapse. What is the mechanism of Capecitabine? [Link]
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Patsnap Synapse. What is the mechanism of Gemcitabine Hydrochloride? [Link]
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PubMed. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). [Link]
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University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. [Link]
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Pharmacy Freak. Mechanism of Action of Capecitabine. [Link]
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Flow Cytometry Facility. DNA Staining with Propidium Iodide for Cell Cycle Analysis. [Link]
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ResearchGate. Mechanism of action of capecitabine and proposed synergistic... [Link]
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UCL. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
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ResearchGate. 5-Fluorouracil mechanism of action. The 5-fluorouracil structure is... [Link]
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Dr.Oracle. What is the mechanism of action for 5-fluorouracil (5-FU)? [Link]
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Nature. 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. [Link]
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NIH. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]
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NIH. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. [Link]
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Checkpoint lab. MTT Cell Assay Protocol. [Link]
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SciSpace. PharmGKB summary: gemcitabine pathway. [Link]
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Dr.Oracle. What is the mechanism of action (MOA) of Gemcitabine? [Link]
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Frontiers. Clinical application and drug resistance mechanism of gemcitabine. [Link]
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NIH. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
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NIH. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective. [Link]
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Scilit. 5-Fluorouracil: mechanisms of action and clinical strategies. [Link]
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ResearchGate. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method | Request PDF. [Link]
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Bio-Rad Antibodies. How to Use Flow Cytometry to Measure Apoptosis: Part Two. [Link]
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Semantic Scholar. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
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ResearchGate. vitro IC50 values of Capecitabine, 5-FCPal, and 5FU against a variety... [Link]
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ResearchGate. IC 50 of 5-FU and gemcitabine in four pancreatic cancer cell lines. [Link]
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American Journal of Research Communication. Efficacy of Capecitabine and 5- Fluorouracil (5-FU)on the human breast cancer cell line (MCF7) – effect of concentration. [Link]
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PubMed. Comparing the intra-tumoral distribution of Gemcitabine, 5-Fluorouracil, and Capecitabine in a murine model of pancreatic ductal adenocarcinoma. [Link]
-
ResearchGate. The cytotoxic effect of 5-FU was measured by MTT assay. IC50 values... [Link]
Evaluating the Therapeutic Index of 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile: A Comparative Guide for Drug Development Professionals
In the landscape of targeted cancer therapy, the pyrimidine-5-carbonitrile scaffold has emerged as a promising framework for the development of novel kinase inhibitors. Among these, 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile and its derivatives are gaining attention for their potential to selectively target key oncogenic signaling pathways. This guide provides an in-depth evaluation of the therapeutic index of this class of compounds, presenting a comparative analysis against established therapeutic agents. By integrating experimental data with mechanistic insights, we aim to equip researchers and drug development professionals with the critical information needed to advance promising candidates toward clinical investigation.
The Imperative of the Therapeutic Index
The therapeutic index (TI) is a cornerstone of pharmacology, offering a quantitative measure of a drug's safety margin. It represents the ratio between the dose that elicits a therapeutic effect and the dose that causes toxicity. A wider therapeutic window is a key objective in drug development, as it signifies a greater separation between efficacy and adverse effects, ultimately leading to safer and more effective treatments for patients.
This compound: A Profile of a Potential Kinase Inhibitor
The this compound core structure is a versatile scaffold that has been explored for its inhibitory activity against several critical cancer-associated kinases, most notably the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K). These two signaling pathways are frequently dysregulated in a multitude of cancers, making them highly validated targets for therapeutic intervention. The fluorine substitution on the phenyl ring can enhance metabolic stability and binding affinity, potentially leading to improved potency and pharmacokinetic properties.
Mechanism of Action: Dual Inhibition of EGFR and PI3K Pathways
Several studies on derivatives of this compound suggest a mechanism of action that involves the dual inhibition of the EGFR and PI3K signaling pathways. This dual-targeting approach is particularly compelling as it can potentially overcome resistance mechanisms that arise from the activation of alternative signaling cascades.
dot
Caption: EGFR and PI3K signaling pathways and the inhibitory action of this compound.
Comparative Analysis: Benchmarking Against Approved Therapeutics
To contextualize the therapeutic potential of this compound derivatives, we will compare their in vitro performance against two well-established targeted therapies:
-
Erlotinib: A first-generation EGFR inhibitor approved for the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.
-
Alpelisib: A PI3Kα-specific inhibitor approved for certain types of breast cancer.
In Vitro Efficacy: A Tale of IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical metric for assessing the potency of a compound. The following tables summarize the in vitro cytotoxic activity of a representative this compound derivative and the comparator drugs against various cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of 6-(4-fluorophenyl)-2-(methylthio)pyrimidine-5-carbonitrile Derivative
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SNB-75 | CNS Cancer | < 0.01 | [1] |
| OVAR-4 | Ovarian Cancer | 0.64 | [1] |
| WI-38 | Normal Lung Fibroblasts | > 10 | [1] |
Table 2: In Vitro Cytotoxicity (IC50) of Erlotinib
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 5.3 | [2] |
| HNS | Head and Neck Cancer | 0.02 | [3] |
| DiFi | Colon Cancer | ~0.02 | [3] |
Table 3: In Vitro Cytotoxicity (IC50) of Alpelisib
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| KPL4 | Breast Cancer (PIK3CA mutant) | ~0.5 | [1] |
| HCC1954 | Breast Cancer (PIK3CA mutant) | ~1.0 | [1] |
| Normal Canine MDCK | Normal Kidney Cells | > 100 | [4] |
Interpretation of Efficacy Data: The 6-(4-fluorophenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivative demonstrates potent, sub-micromolar activity against CNS and ovarian cancer cell lines[1]. Notably, its IC50 against the normal lung fibroblast cell line WI-38 is significantly higher, suggesting a degree of selectivity for cancer cells[1]. Erlotinib also shows potent activity, particularly against head and neck and colon cancer cell lines[3]. Alpelisib is effective against breast cancer cell lines harboring PIK3CA mutations and exhibits very low cytotoxicity against normal canine kidney cells[1][4].
Therapeutic Index Estimation: An In Vitro Perspective
While a definitive therapeutic index is determined from in vivo studies (LD50/ED50 or TD50/ED50), an in vitro therapeutic index can be estimated by comparing the cytotoxicity against cancer cells to that against normal cells.
Table 4: Estimated In Vitro Therapeutic Index
| Compound | Cancer Cell Line (IC50) | Normal Cell Line (IC50) | Estimated TI (Normal IC50 / Cancer IC50) |
| 6-(4-fluorophenyl)-2-(methylthio)pyrimidine-5-carbonitrile | SNB-75 (< 0.01 µM) | WI-38 (> 10 µM) | > 1000 |
| Alpelisib | KPL4 (~0.5 µM) | MDCK (> 100 µM) | > 200 |
Analysis: Based on the available in vitro data, the pyrimidine-5-carbonitrile derivative exhibits a promisingly high estimated therapeutic index, suggesting a wide window between its anticancer effects and its toxicity to normal cells. This is a critical attribute for a potential drug candidate.
Experimental Protocols: A Guide to Evaluation
To ensure the reproducibility and validity of these findings, detailed experimental protocols are essential.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
dot
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
In Vivo Efficacy and Toxicity: The Xenograft Mouse Model
To translate in vitro findings to a more physiologically relevant system, in vivo studies using xenograft mouse models are indispensable.
dot
Caption: Workflow for an in vivo xenograft mouse model study.
Detailed Protocol:
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 human cancer cells suspended in a suitable medium (e.g., Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: Once tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups. Administer the test compound (e.g., via oral gavage or intraperitoneal injection) and vehicle control according to a predetermined dosing schedule and duration.
-
Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
Study Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis). Collect major organs for histopathological examination to assess toxicity.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. Analyze body weight changes and organ pathology to assess the toxicity profile of the compound.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors with a potentially favorable therapeutic index. The in vitro data for its derivatives suggest high potency against cancer cells and a significant degree of selectivity over normal cells, translating to a promising in vitro therapeutic window.
However, further rigorous preclinical evaluation is imperative. Key next steps include:
-
In vivo efficacy and toxicity studies: To confirm the antitumor activity and establish a formal therapeutic index (LD50/ED50 or TD50/ED50) in animal models.
-
Pharmacokinetic profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.
-
Mechanism of action studies: To definitively confirm the molecular targets and signaling pathways modulated by these compounds.
By systematically addressing these critical aspects of drug development, the full therapeutic potential of this compound and its analogs can be realized, paving the way for new and effective cancer therapies.
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RxList. Idelalisib: Side Effects, Uses, Dosage, Interactions, Warnings. [Link]
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Assessing the Selectivity of 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile Derivatives as Kinase Inhibitors: A Comparative Guide
The 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile core is a privileged scaffold in medicinal chemistry, serving as the foundation for a multitude of potent inhibitors targeting various protein kinases. This guide provides a comparative analysis of the selectivity of different derivatives emerging from this scaffold, supported by experimental data and detailed protocols for assessing their target engagement and off-target effects. Our focus is to equip researchers, scientists, and drug development professionals with the rationale and methodologies to rigorously evaluate the selectivity of this important class of compounds.
The this compound Scaffold: A Versatile Kinase Inhibitor Backbone
The pyrimidine-5-carbonitrile framework has proven to be a highly adaptable starting point for the design of ATP-competitive kinase inhibitors. The core structure presents multiple points for chemical modification, allowing for the fine-tuning of potency and selectivity towards specific kinase targets. Research has demonstrated that derivatives of this scaffold can be engineered to inhibit a range of kinases implicated in cancer, including the Epidermal Growth Factor Receptor (EGFR), Phosphatidylinositol 3-Kinase (PI3K), the mammalian Target of Rapamycin (mTOR), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][2][3][4]
The strategic importance of assessing the selectivity of these compounds cannot be overstated. While potent inhibition of the intended target is crucial for therapeutic efficacy, off-target activities can lead to unforeseen toxicities and a diminished therapeutic window. Therefore, a thorough understanding of a compound's selectivity profile is a critical component of the drug discovery and development process.
Comparative Selectivity Profiles of Key Derivatives
To illustrate the diverse selectivity profiles achievable from the this compound scaffold, we will compare derivatives that have been designed and evaluated as inhibitors of different kinase families.
Table 1: Comparative Inhibitory Activity of Selected this compound Derivatives
| Compound Class | Primary Target(s) | Representative Derivative Example | IC50 (Primary Target) | Key Off-Targets Investigated | Reference |
| EGFR Inhibitors | EGFR (WT and mutants) | Compound 11b (as described in the reference) | 0.09 µM (EGFRWT), 4.03 µM (EGFRT790M) | Not explicitly detailed in the abstract, but typically screened against a panel of related kinases. | [5] |
| Dual EGFR/PI3K Inhibitors | EGFR, PI3K | Compound 7c (as described in the reference) | IC50 < 0.01 µM (on SNB-75 cancer cells) | Not explicitly detailed in the abstract, but dual inhibition is the design goal. | [1] |
| VEGFR-2 Inhibitors | VEGFR-2 | Compound 11e (as described in the reference) | 0.61 µM | Not explicitly detailed in the abstract, but typically screened against other kinases in the kinome. | [3] |
| Dual PI3K/mTOR Inhibitors | PI3K, mTOR | Compounds 12b and 12d (as described in the reference) | 12b: 0.83 µM (mTOR); 12d: 2.85 µM (mTOR) | Not explicitly detailed in the abstract, but designed for dual activity. | [2] |
Note: The IC50 values are presented as reported in the respective publications. Direct comparison between different studies should be made with caution due to variations in assay conditions.
Experimental Workflows for Assessing Kinase Inhibitor Selectivity
A multi-faceted approach is required to comprehensively assess the selectivity of a kinase inhibitor. This typically involves a combination of in vitro biochemical assays, cell-based assays, and broader proteomic approaches.
In Vitro Kinase Panel Screening
The initial and most direct method for assessing selectivity is to screen the compound against a large panel of purified kinases. This provides a broad overview of the compound's activity across the human kinome.
Workflow for In Vitro Kinase Panel Screening
Caption: Workflow for in vitro kinase panel screening.
Detailed Protocol: Radiometric Kinase Assay (General)
-
Plate Preparation : Kinase, substrate (e.g., a generic peptide or protein), and the test compound are added to the wells of a microtiter plate.
-
Reaction Initiation : The kinase reaction is initiated by the addition of a solution containing ATP and [γ-³³P]-ATP.
-
Incubation : The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
Reaction Termination : The reaction is stopped by the addition of an acid (e.g., phosphoric acid).
-
Substrate Capture : A portion of the reaction mixture is transferred to a filtermat plate that binds the phosphorylated substrate.
-
Washing : The filtermat is washed to remove unincorporated [γ-³³P]-ATP.
-
Detection : The amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis : The percentage of inhibition is calculated relative to a control (no compound), and IC50 values are determined for active compounds.
Cellular Target Engagement and Pathway Analysis
While in vitro assays are essential, it is crucial to confirm that the compound engages its intended target within a cellular context and modulates the downstream signaling pathway.
Workflow for Cellular Target Engagement
Caption: Workflow for assessing cellular target engagement.
Detailed Protocol: Western Blotting for Phospho-Protein Levels
-
Cell Culture and Treatment : Culture selected cancer cell lines to approximately 80% confluency. Treat the cells with varying concentrations of the test compound for a specified duration.
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE : Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer : Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting :
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection : Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing : The membrane can be stripped of antibodies and re-probed with an antibody for the total protein of the target kinase to ensure equal loading.
-
Analysis : Quantify the band intensities using densitometry software. The level of phosphorylated protein is normalized to the total protein level. A reduction in the phospho-protein level upon treatment indicates target engagement.[1]
Signaling Pathway Context
Understanding the signaling pathway in which the target kinase operates is crucial for designing relevant cellular assays and interpreting the results. For instance, for a dual EGFR/PI3K inhibitor, one would expect to see a reduction in the phosphorylation of both EGFR and downstream PI3K pathway proteins like Akt.
Signaling Pathway for a Dual EGFR/PI3K Inhibitor
Caption: Simplified signaling pathway for a dual EGFR/PI3K inhibitor.
Mitigating Off-Target Effects
While broad-spectrum kinase inhibitors can be effective, particularly in oncology, minimizing off-target effects is often a key goal in drug development to enhance safety. Strategies to reduce off-target effects include:
-
Structure-Activity Relationship (SAR) Studies : Systematically modifying the chemical structure to improve selectivity for the desired target.
-
Computational Modeling : Using molecular docking and other in silico methods to predict binding to both on- and off-targets to guide chemical synthesis.
-
Lowering Compound Concentration : Using the lowest effective concentration of the compound can help to minimize off-target effects, as these interactions are often of lower affinity.[6]
Conclusion
The this compound scaffold is a valuable starting point for the development of potent kinase inhibitors. However, the ultimate therapeutic potential of any derivative is intrinsically linked to its selectivity profile. A rigorous and multi-pronged approach to assessing selectivity, combining in vitro panel screening with cellular assays of target engagement and pathway modulation, is essential. This guide provides a framework for these evaluations, enabling researchers to make informed decisions in the design and development of the next generation of targeted therapies.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile
As a Senior Application Scientist, my objective extends beyond the point of sale; it is to ensure that our partners in research and development can handle our products with the utmost safety and environmental responsibility throughout their entire lifecycle. The compound 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile is a valuable building block in medicinal chemistry, particularly in the development of novel kinase inhibitors for anticancer therapies[1][2][3]. However, its chemical structure—incorporating a fluorinated aromatic ring, a pyrimidine core, and a nitrile group—necessitates a rigorous and informed approach to waste management.
This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. Our focus is not just on the "how," but the "why," empowering your team to make informed decisions that protect both laboratory personnel and the environment.
Part 1: Hazard Profile and Risk Assessment
Understanding the intrinsic hazards of a chemical is the cornerstone of its safe management. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly indexed, we can construct a reliable hazard profile by analyzing its constituent functional groups and data from structurally analogous compounds.
Inferred Hazard Analysis:
-
Nitrile Group (-CN): Organic nitriles are to be handled with caution as they can be metabolized to release cyanide ions, or release hydrogen cyanide gas under acidic hydrolysis or combustion.[4][5] They are often classified as acutely toxic if swallowed, inhaled, or in contact with skin.[6]
-
Fluorophenyl Group: Fluorinated organic compounds can be persistent in the environment and may release toxic hydrogen fluoride (HF) upon thermal decomposition.[7] Special decontamination procedures are often required for equipment used with these substances.[8]
-
Pyrimidine Core: Pyridine and its derivatives can be irritants and may cause a range of health effects upon exposure.[9][10]
Based on these structural features and SDS information for similar chemicals like 2,4-Dichloro-5-fluoropyrimidine[11], a summary of the probable hazards is presented below.
| Hazard Class | GHS Category | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 (Harmful) | Harmful if swallowed.[6] |
| Acute Toxicity, Dermal | Category 4 (Harmful) | Harmful in contact with skin.[6] |
| Acute Toxicity, Inhalation | Category 4 (Harmful) | Harmful if inhaled.[6] |
| Skin Corrosion/Irritation | Category 2 (Irritant) | Causes skin irritation.[12][13] |
| Serious Eye Damage/Irritation | Category 2A (Irritant) | Causes serious eye irritation.[12][13] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[12] |
This risk profile mandates that this compound be treated as a hazardous waste. Under no circumstances should it be disposed of in standard laboratory trash or discharged into the sanitary sewer system.[14]
Part 2: The Core Principle: Rigorous Waste Segregation
The foundational principle of chemical waste management is segregation at the source. Mixing incompatible waste streams is not only a regulatory violation but can also lead to dangerous chemical reactions, complicate disposal processes, and significantly increase costs.[15][16]
The following decision workflow must be implemented for every waste stream generated that is potentially contaminated with this compound.
Caption: Waste segregation decision workflow for this compound.
Part 3: Step-by-Step Disposal and Decontamination Protocols
Adherence to a standardized protocol is critical for ensuring safety and compliance. These steps should be incorporated into your laboratory's specific Standard Operating Procedures (SOPs).
Protocol 1: Collection of Solid and Liquid Waste
-
Container Selection:
-
Solid Waste: Use a high-density polyethylene (HDPE) or glass container with a screw-top lid. The container must be clearly labeled.
-
Liquid Waste: Use a designated, compatible solvent waste container (e.g., an HDPE carboy). If mixing with other wastes, ensure chemical compatibility. Never mix acids, oxidizers, or bases with this waste stream.[15] The container must be stored in secondary containment.[16]
-
-
Labeling: Before adding any waste, label the container with a "Hazardous Waste" tag.[15] The label must include:
-
The full chemical name: "this compound" and any other constituents.
-
The accumulation start date (the date the first drop of waste enters the container).
-
The associated hazards (e.g., "Toxic," "Irritant").
-
-
Waste Transfer:
-
Always perform waste transfers inside a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE): safety goggles, a face shield, a lab coat, and chemical-resistant gloves (nitrile gloves are suitable for incidental contact but should be changed immediately upon contamination).[17][18][19]
-
Keep the waste container closed at all times, except when adding waste.[15]
-
-
Final Steps:
-
Do not fill containers beyond 90% capacity to allow for expansion.
-
Ensure the exterior of the container is clean and free of contamination.
-
Store the sealed container in a designated satellite accumulation area away from heat sources and incompatible materials.[20]
-
Protocol 2: Management of Contaminated Materials
-
Disposable PPE and Labware:
-
All disposable items grossly contaminated with the compound (e.g., gloves, weigh boats, pipette tips, absorbent paper) must be disposed of as "Chemically Contaminated Dry Waste".[15]
-
Collect these materials in a clear plastic bag placed inside a labeled cardboard box.[15] Do not place liquids or sharps in this container.
-
-
Non-Disposable Glassware Decontamination:
-
The goal is to render the glassware safe for washing. This requires a "triple rinse" procedure.[14]
-
Step 1: Rinse the glassware three times with a suitable organic solvent in which the compound is soluble (e.g., acetone or isopropanol).
-
Step 2: Collect all three rinses as hazardous liquid waste in your designated halogenated waste container.[14] This rinsate is considered hazardous.
-
Step 3: After the triple rinse, the glassware can be washed normally with detergent and water.
-
-
Spill Cleanup:
-
For small spills (<100 mg):
-
Alert personnel in the immediate area.
-
Wearing full PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand).[6]
-
Use a plastic scoop to collect the absorbed material and place it in the designated solid hazardous waste container.[21]
-
Wipe the area with a cloth dampened with isopropanol, then with soap and water. Dispose of all cleaning materials as solid hazardous waste.
-
-
For large spills:
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory door and prevent re-entry.
-
Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.
-
-
Part 4: Final Disposal Pathway
As the generator of the hazardous waste, your institution retains "cradle-to-grave" responsibility for its ultimate fate.[22]
-
Scheduled Pickup: Once your waste container is full or reaches your institution's accumulation time limit (e.g., 60-90 days), arrange for pickup by your EHS department or a licensed hazardous waste contractor.[15]
-
Manifesting: The waste will be transported under a hazardous waste manifest, a legal document that tracks the waste from your lab to its final treatment, storage, and disposal facility (TSDF).[23]
-
Disposal Technology: This compound will likely be disposed of via high-temperature incineration at a permitted TSDF. This method is effective for destroying organic compounds, but the incinerator must have appropriate scrubbers to handle the acidic gases (like HF and NOx) produced during combustion.
By adhering to these procedures, you ensure that your laboratory's critical research is conducted in a manner that is safe, compliant, and environmentally sound.
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Navigating the Safe Handling of 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, fluorinated heterocyclic compounds like 2-(4-Fluorophenyl)pyrimidine-5-carbonitrile represent a class of molecules with significant potential in medicinal chemistry.[1][2][3] The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacological profile.[2] However, with this potential comes the critical responsibility of ensuring the safety of the researchers who handle these compounds.
Understanding the Hazard Profile: An Evidence-Based Approach
The structure of this compound combines three key functional groups that inform its potential hazards: a fluorophenyl group, a pyrimidine ring, and a nitrile group.
-
Aromatic Nitriles: This class of compounds can be toxic if ingested, inhaled, or absorbed through the skin. Similar compounds are often labeled as harmful if swallowed.[4]
-
Fluorinated Pyrimidines: These are bioactive molecules, with some used as anticancer agents.[5][6] Their biological activity necessitates careful handling to avoid unintended exposure. While the carbon-fluorine bond is generally stable, metabolic processes or certain chemical conditions could lead to the release of fluoride ions, which can be toxic.[7][8]
-
Powdered Form: As a solid, this compound poses a risk of aerosolization, leading to inhalation.
Based on the hazard profiles of analogous compounds, it is prudent to treat this compound as a substance that is harmful if swallowed, may cause skin and eye irritation or burns, and may cause respiratory irritation .[4][9]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial for minimizing exposure risk. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Rationale and Best Practices |
| Hands | Nitrile gloves | Nitrile gloves offer good resistance to a broad range of chemicals, including many solvents used in a laboratory setting.[10][11][12] Always inspect gloves for tears or punctures before use. For prolonged operations or when handling larger quantities, consider double-gloving. Change gloves immediately if they become contaminated. |
| Eyes | Chemical safety goggles | Safety goggles provide essential protection against splashes and airborne particles.[11][13] They should be worn at all times when handling the compound, even when working in a fume hood. |
| Face | Face shield (in addition to goggles) | A face shield should be worn over safety goggles when there is a significant risk of splashing or when handling larger quantities of the compound.[10][13] |
| Body | Laboratory coat | A lab coat, preferably one made of a flame-resistant material like Nomex® with a cotton underlayer, should be worn to protect the skin and clothing from contamination.[12] Lab coats should be fully buttoned. |
| Respiratory | Use in a certified chemical fume hood | All handling of powdered this compound should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[4] |
| N95 or higher-rated respirator (if fume hood is not available or as a secondary precaution) | In the event that a fume hood is not available or as an additional precaution for sensitive individuals, a NIOSH-approved respirator may be necessary.[9][12] A proper fit test and training are required for respirator use. | |
| Feet | Closed-toe shoes | Fully enclosed shoes are mandatory in any laboratory setting to protect against spills and falling objects.[12] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is essential for minimizing the risk of exposure and ensuring the integrity of your research.
Caption: A logical workflow for the safe handling of this compound.
Preparation
-
Review Safety Information: Before beginning any work, review the safety information for structurally similar compounds.[4][14]
-
Assemble and Inspect PPE: Gather all necessary PPE as outlined in the table above. Inspect each item for damage before putting it on.[15]
-
Prepare the Work Area: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly. Have all necessary equipment and reagents within easy reach to minimize movement outside the hood.
Handling
-
Weighing: Carefully weigh the solid compound within the fume hood. Use a disposable weighing paper or a tared container to avoid contamination of the balance.
-
Dissolving: If the experimental procedure requires dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Running the Reaction: Conduct all subsequent steps of the experiment within the fume hood.
Cleanup
-
Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound. Use an appropriate solvent and cleaning agent.
-
Personal Decontamination: After completing the work and before leaving the laboratory, remove your lab coat and gloves. Wash your hands thoroughly with soap and water.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Caption: A clear plan for the segregation and disposal of waste.
-
Segregation: All waste contaminated with this compound should be segregated into appropriate, clearly labeled hazardous waste containers.[16][17]
-
Solid Waste: This includes contaminated gloves, weighing papers, and any other solid materials.
-
Liquid Waste: This includes any reaction mixtures or solutions containing the compound.
-
-
Containerization: Use robust, leak-proof containers for all waste. Ensure containers are kept closed when not in use.
-
Disposal: All waste must be disposed of through a licensed chemical waste disposal service.[16] Do not pour any waste containing this compound down the drain.
By adhering to these guidelines, researchers can confidently and safely work with this compound, harnessing its potential while prioritizing their well-being and protecting the environment.
References
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A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority. Available from: [Link]
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Personal Protective Equipment for Fragrance Oil. (2022-07-04). Available from: [Link]
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Chemical Safety: Personal Protective Equipment. Available from: [Link]
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11 - SAFETY DATA SHEET. (2011-06-24). Available from: [Link]
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Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC. (2020-07-29). Available from: [Link]
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Essential PPE for Protection Against Liquid Chemicals | SafetyCulture Marketplace US. (2025-04-09). Available from: [Link]
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PPE Safety Kits - Nitrile Gloves - Brandon Hire Station. Available from: [Link]
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Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - ResearchGate. (2025-10-16). Available from: [Link]
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The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. (2019-06-20). Available from: [Link]
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The Dark Side of Fluorine - PMC - NIH. (2019-06-20). Available from: [Link]
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Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC - PubMed Central. Available from: [Link]
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Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. (2023-04-13). Available from: [Link]
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2-(2-Fluorophenyl)pyrimidine-5-carbonitrile | C11H6FN3 | CID 45073378 - PubChem. Available from: [Link]
-
New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - RSC Publishing. Available from: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
